molecular formula C18H21ClFN3O4 B055190 Ofloxacin Hydrochloride CAS No. 118120-51-7

Ofloxacin Hydrochloride

Numéro de catalogue: B055190
Numéro CAS: 118120-51-7
Poids moléculaire: 397.8 g/mol
Clé InChI: CAOOISJXWZMLBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ofloxacin Hydrochloride is the hydrochloride salt of ofloxacin, a broad-spectrum fluoroquinolone antibiotic, provided for research applications. Its primary research value lies in its potent mechanism of action, functioning as a selective inhibitor of bacterial DNA gyrase and topoisomerase IV. This dual inhibition disrupts bacterial DNA replication, transcription, and repair, leading to rapid bactericidal effects. Researchers utilize this compound to study Gram-positive and Gram-negative bacterial pathogens, particularly in investigations concerning drug-resistant strains, intracellular bacteria, and biofilms. Its enhanced solubility and stability in aqueous solutions make it an ideal candidate for in vitro microbiological assays, antimicrobial susceptibility testing, and mechanistic studies on bacterial cell death and resistance evolution. This compound is strictly for laboratory research use and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOISJXWZMLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82419-36-1 (Parent)
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70922609
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118120-51-7
Record name Ofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118120-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ofloxacin Hydrochloride's Action on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial type II topoisomerases, primarily DNA gyrase. This technical guide provides a detailed examination of the molecular mechanism by which ofloxacin hydrochloride inhibits DNA gyrase. It outlines the formation of a ternary complex involving the drug, the enzyme, and DNA, which stabilizes a cleavage intermediate, prevents DNA re-ligation, and ultimately leads to lethal double-stranded DNA breaks. This document includes a compilation of quantitative inhibitory data, detailed protocols for key enzymatic assays, and graphical representations of the molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to DNA Gyrase and Ofloxacin

DNA gyrase is a type II topoisomerase unique to bacteria that is essential for managing DNA topology.[1] It introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and recombination.[2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[1] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the enzyme's function.[1] Due to its essential nature in bacteria and absence in higher eukaryotes, DNA gyrase is a prime target for antibacterial agents.[2]

Ofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[3] It is a racemic mixture of two enantiomers: the S-(-)-isomer (levofloxacin) and the R-(+)-isomer.[4] The antibacterial potency of ofloxacin is primarily attributed to the S-(-)-isomer, which is significantly more active against DNA gyrase.[5][6] Ofloxacin's mechanism of action involves the inhibition of DNA gyrase's catalytic activity, functioning as a DNA gyrase poison rather than a simple catalytic inhibitor.[1]

Molecular Mechanism of Action

The bactericidal activity of ofloxacin is not due to the inhibition of the free enzyme but rather its interaction with the complex formed between DNA gyrase and DNA. The process can be broken down into the following key steps:

  • Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment).

  • DNA Cleavage: The enzyme makes a staggered double-stranded break in the G-segment. During this process, a covalent bond is transiently formed between the active-site tyrosine residue on each GyrA subunit and the 5'-phosphate of the cleaved DNA.[7]

  • Ternary Complex Formation: Ofloxacin intercalates into the cleaved DNA at the site of the break and binds non-covalently to both the DNA and the GyrA subunits.[1][7] This interaction forms a stable ternary ofloxacin-gyrase-DNA complex.[7]

  • Inhibition of DNA Re-ligation: The presence of ofloxacin in this complex physically obstructs the re-ligation of the broken DNA strands, effectively "poisoning" the enzyme and trapping it in this "cleavage complex" state.[1][8]

  • Generation of Double-Strand Breaks: The collision of a replication fork with this stabilized cleavage complex transforms the transient, reversible break into a permanent and lethal double-stranded DNA break.[7] This triggers the bacterial SOS response and ultimately leads to cell death.

The S-(-)-enantiomer of ofloxacin exhibits higher potency due to its superior binding affinity to the gyrase-DNA complex. Competition assays have shown that (S)-ofloxacin binds approximately 12-fold more effectively to the complex than (R)-ofloxacin.[5]

cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Ofloxacin Inhibition Pathway DNA_bind 1. Gyrase binds G-Segment DNA DNA_cleave 2. DNA Cleavage (GyrA-DNA covalent intermediate) DNA_bind->DNA_cleave Strand_pass 3. T-Segment Passage & ATP Hydrolysis (GyrB) DNA_cleave->Strand_pass Ternary_complex Ternary Ofloxacin-Gyrase-DNA 'Cleavage Complex' DNA_cleave->Ternary_complex Religation 4. G-Segment Re-ligation Strand_pass->Religation Release 5. Negatively Supercoiled DNA Release Religation->Release Release->DNA_bind Ofloxacin Ofloxacin Hydrochloride Ofloxacin->Ternary_complex Replication_fork Replication Fork Collision Ternary_complex->Replication_fork Prevents Re-ligation DSB Irreversible Double-Strand Break & Cell Death Replication_fork->DSB

Figure 1: Mechanism of Ofloxacin action on DNA gyrase.

Quantitative Data: Inhibition of DNA Gyrase

The inhibitory activity of ofloxacin and its enantiomers against DNA gyrase is typically quantified by determining the 50% inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity.

CompoundEnzyme SourceIC₅₀ (µg/mL)Reference
Ofloxacin (Racemic) Escherichia coli0.98[6]
Ofloxacin (Racemic) Escherichia coli6.20 ± 0.17[9]
S-(-)-Ofloxacin (Levofloxacin) Escherichia coli0.78[6]
S-(-)-Ofloxacin (Levofloxacin) Escherichia coli2.50 ± 0.14[9]
R-(+)-Ofloxacin Escherichia coli7.24[6]
Norfloxacin Escherichia coli0.78[6]
Ciprofloxacin Escherichia coli1.15[6]

Note: Discrepancies in reported IC₅₀ values can arise from variations in assay conditions, enzyme purity, and substrate concentrations.

Experimental Protocols

The following are detailed methodologies for common assays used to study the inhibition of DNA gyrase by ofloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent conversion of relaxed plasmid DNA to its negatively supercoiled form.

a) Materials:

  • DNA Gyrase (E. coli, purified GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322), 0.5 mg/mL

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 2.5 mg/mL yeast tRNA.

  • ATP solution: 10 mM

  • This compound: Serial dilutions in sterile water

  • Stop Solution/Loading Dye: 50% glycerol, 1% SDS, 0.025% bromophenol blue, 50 mM EDTA.

  • Agarose (B213101) (1%) gel in TBE buffer (Tris-borate-EDTA)

  • Ethidium (B1194527) bromide or other DNA stain

b) Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, add:

    • 4 µL 5X Assay Buffer

    • 8 µL Sterile Water

    • 2 µL Ofloxacin dilution (or water for no-drug control)

    • 2 µL Relaxed pBR322 DNA (final concentration: 50 µg/mL)

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme (pre-mixed GyrA and GyrB subunits, final concentration ~2-5 nM).

  • Start the supercoiling reaction by adding 2 µL of 10 mM ATP (final concentration: 1 mM). Mix gently.

  • Incubate the reaction tubes at 37°C for 60 minutes.

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire sample into the wells of a 1% agarose gel. Include a lane with relaxed DNA (no enzyme) and supercoiled DNA markers.

  • Perform electrophoresis at 50-80V until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with ethidium bromide, destain in water, and visualize under UV light.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The IC₅₀ is the concentration of ofloxacin that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

cluster_setup Reaction Setup (on ice) cluster_reaction Reaction cluster_analysis Analysis A 1. Add Buffer, H₂O, Ofloxacin, and Relaxed Plasmid DNA B 2. Add DNA Gyrase (GyrA/GyrB) A->B C 3. Initiate with ATP B->C D 4. Incubate at 37°C for 60 min C->D E 5. Terminate with SDS/EDTA Stop Solution D->E F 6. Agarose Gel Electrophoresis E->F G 7. Stain, Visualize, and Quantify Bands F->G H 8. Calculate IC₅₀ G->H

Figure 2: Workflow for DNA gyrase supercoiling inhibition assay.

Gyrase-Mediated DNA Cleavage Assay

This assay detects the ability of ofloxacin to stabilize the covalent gyrase-DNA intermediate, which is then converted into a linear DNA product upon denaturation with SDS.

a) Materials:

  • Same as Supercoiling Assay, except ATP is omitted.

  • Proteinase K: 10 mg/mL

  • Sodium Dodecyl Sulfate (SDS): 10% solution

b) Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, add:

    • 4 µL 5X Assay Buffer (without ATP)

    • 10 µL Sterile Water

    • 2 µL Ofloxacin dilution (or water for control)

    • 2 µL Supercoiled pBR322 DNA (final concentration: 50 µg/mL)

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme. Mix gently.

  • Incubate the reaction tubes at 37°C for 30 minutes to allow the cleavage complex to form.

  • Add 2 µL of 10% SDS and mix. This denatures the enzyme and traps the covalent complex.

  • Add 2 µL of Proteinase K (10 mg/mL) to digest the gyrase proteins.

  • Incubate at 50°C for 30-60 minutes.

  • Add loading dye (without SDS) and load the samples onto a 1% agarose gel. Include lanes with supercoiled and linear DNA markers.

  • Perform electrophoresis, stain, and visualize as described previously.

  • Analysis: The presence of a band corresponding to linear plasmid DNA indicates that ofloxacin has stabilized the cleavage complex. The intensity of this band generally increases with higher concentrations of the drug.

cluster_setup Complex Formation cluster_reaction Complex Trapping & Digestion cluster_analysis Analysis A 1. Combine Buffer (no ATP), Ofloxacin, Supercoiled DNA, and DNA Gyrase B 2. Incubate at 37°C for 30 min A->B C 3. Add SDS to trap covalent complex B->C D 4. Add Proteinase K to digest enzyme C->D E 5. Incubate at 50°C D->E F 6. Add Loading Dye E->F G 7. Agarose Gel Electrophoresis F->G H 8. Stain and Visualize Linear DNA Band G->H

Figure 3: Workflow for gyrase-mediated DNA cleavage assay.

Conclusion

This compound targets bacterial DNA gyrase through a well-defined poisoning mechanism. By stabilizing a ternary drug-enzyme-DNA cleavage complex, it effectively inhibits the essential re-ligation step of the enzyme's catalytic cycle. This action leads to the accumulation of lethal double-stranded DNA breaks upon encounters with the cellular replication machinery. The stereospecificity of this interaction, with the S-(-)-enantiomer being the primary active component, is a critical aspect of its potency. The experimental protocols and quantitative data provided herein offer a robust framework for the continued study and development of fluoroquinolone antibiotics and novel DNA gyrase inhibitors.

References

Ofloxacin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin (B1677185), a synthetic chemotherapeutic agent belonging to the fluoroquinolone class, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. This technical guide provides an in-depth exploration of the history of its discovery, a detailed examination of its seminal and industrial synthesis routes, and a precise description of its molecular mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methods are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Discovery and Historical Context

Ofloxacin was discovered by scientists at the Japanese pharmaceutical company Daiichi Seiyaku Co., Ltd.[1] It was first patented in 1980 and received approval for medical use in 1985.[2] As a second-generation fluoroquinolone, ofloxacin represented a significant advancement over its predecessors, such as nalidixic acid, by offering a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its development marked a pivotal moment in the evolution of quinolone antibiotics, providing a potent oral and intravenous therapeutic option for a variety of infections. Ofloxacin is included on the World Health Organization's List of Essential Medicines.[2]

Synthetic Pathways

The synthesis of ofloxacin has evolved since its initial conception, with various methods developed to improve yield, purity, and cost-effectiveness. The following sections detail the key synthetic routes.

The Original Hayakawa Synthesis

The first reported synthesis of ofloxacin by Hayakawa and coworkers commenced with 2,3,4-trifluoronitrobenzene. This initial route, while groundbreaking, involved multiple steps and presented challenges in terms of yield and purification.[5]

Experimental Protocol: Hayakawa Synthesis

  • Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol. 2,3,4-trifluoronitrobenzene undergoes alkaline hydrolysis in dimethyl sulfoxide (B87167) (DMSO) to selectively replace the fluorine atom ortho to the nitro group with a hydroxyl group. The product is purified by silica (B1680970) gel column chromatography.

  • Step 2: Synthesis of 2-(2-oxopropyloxy)-3,4-difluoronitrobenzene. The resulting nitrophenol is alkylated with chloroacetone (B47974) in the presence of potassium carbonate.

  • Step 3: Reductive Cyclization to form 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[2][6]benzoxazine. The nitro group is reduced, and the molecule undergoes intramolecular cyclization.

  • Step 4: Condensation with Diethyl Ethoxymethylenemalonate (DEEMM). The benzoxazine (B1645224) derivative is reacted with DEEMM.

  • Step 5: Cyclization and Esterification. The intermediate undergoes cyclization using a polyphosphoric ester to form the tricyclic core.

  • Step 6: Hydrolysis. The ester group is hydrolyzed to a carboxylic acid using hydrochloric acid in acetic acid.

  • Step 7: Condensation with N-methylpiperazine. The carboxylic acid is condensed with N-methylpiperazine in DMSO to yield ofloxacin.

Quantitative Data: Hayakawa Synthesis

StepProductReagents/ConditionsYield (%)
12,3-Difluoro-6-nitrophenolKOH, DMSO29
22-(2-oxopropyloxy)-3,4-difluoronitrobenzeneChloroacetone, K2CO365
3-5Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][6]benzoxazine-6-carboxylateDEEMM, Polyphosphoric ester64
69,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][6]benzoxazine-6-carboxylic acidHCl, Acetic Acid, reflux94
7OfloxacinN-methylpiperazine, DMSO, heat62
Overall Ofloxacin ~6.3

Synthesis Workflow: Hayakawa Route

Hayakawa_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A 2,3,4-Trifluoronitrobenzene B Alkaline Hydrolysis A->B KOH, DMSO C Alkylation B->C Chloroacetone, K2CO3 D Reductive Cyclization C->D Reduction E Condensation with DEEMM D->E DEEMM F Cyclization E->F Polyphosphoric ester G Hydrolysis F->G HCl, Acetic Acid H Condensation with N-methylpiperazine G->H I Ofloxacin H->I

Caption: The original multi-step synthesis of Ofloxacin as developed by Hayakawa and coworkers.

Industrial Synthesis Routes

To overcome the limitations of the original synthesis, more efficient industrial processes have been developed. These routes often start from different materials or employ alternative cyclization strategies to improve the overall yield and reduce the number of steps. A common starting material for these improved syntheses is a tetrafluorobenzoyl derivative.

Experimental Protocol: Improved Industrial Synthesis

  • Step 1: Preparation of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate. 2,3,4,5-tetrafluorobenzoyl chloride is reacted with ethyl 3,3-diethoxypropanoate.

  • Step 2: Reaction with DL-alaninol. The resulting acrylate (B77674) is reacted with DL-alaninol to form an enamine intermediate.

  • Step 3: Cyclization. The intermediate undergoes intramolecular cyclization in the presence of a base such as potassium carbonate to form the benzoxazine ring.

  • Step 4: Reaction with N-methylpiperazine. The fluorine atom at the C-10 position is substituted with N-methylpiperazine.

  • Step 5: Hydrolysis. The ester is hydrolyzed to the carboxylic acid to yield ofloxacin.

Quantitative Data: Comparison of Synthesis Routes

RouteStarting MaterialKey FeaturesOverall Yield (%)Purity (%)Reference
Hayakawa2,3,4-Trifluoronitrobenzene7 steps, low-yielding initial steps~6.3-[5]
Industrial Route 12,3,4,5-Tetrafluorobenzoic acidFewer steps, improved cyclization>60>99.8[3]
Modified Route2,3,4-TrifluoronitrobenzeneModified cyclization, improved yield57-[7]

Synthesis Workflow: Industrial Route

Industrial_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A 2,3,4,5-Tetrafluorobenzoyl derivative B Reaction with DL-alaninol A->B C Cyclization B->C Base (e.g., K2CO3) D Condensation with N-methylpiperazine C->D E Hydrolysis D->E F Ofloxacin E->F

Caption: A streamlined industrial synthesis pathway for Ofloxacin.

Mechanism of Action

Ofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a necessary step for the initiation of replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter DNA molecules following replication.

Ofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death. The differential affinity for DNA gyrase and topoisomerase IV can vary between bacterial species.

Signaling Pathway: Ofloxacin's Inhibition of Bacterial DNA Replication

Ofloxacin_Mechanism cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Ofloxacin DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase introduces negative supercoils Replication DNA Replication & Transcription Gyrase->Replication GyraseComplex Trapped Gyrase-DNA Complex Gyrase->GyraseComplex Ofloxacin binds TopoIV Topoisomerase IV CellDivision Bacterial Cell Division TopoIV->CellDivision TopoIVComplex Trapped TopoIV-DNA Complex TopoIV->TopoIVComplex Ofloxacin binds Separation Chromosome Separation Replication->Separation Separation->TopoIV decatenates daughter chromosomes Ofloxacin Ofloxacin Ofloxacin->Gyrase Ofloxacin->TopoIV DNA_Damage DNA Strand Breaks GyraseComplex->DNA_Damage TopoIVComplex->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of Ofloxacin's bactericidal action through the inhibition of DNA gyrase and topoisomerase IV.

Conclusion

Ofloxacin hydrochloride remains a clinically significant antibiotic, the development of which was a notable achievement in medicinal chemistry. The evolution of its synthesis from the initial multi-step route to more streamlined industrial processes highlights the continuous drive for efficiency in pharmaceutical manufacturing. A thorough understanding of its mechanism of action at the molecular level is crucial for its appropriate use and for the development of future antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Ofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185) hydrochloride, a second-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of ofloxacin. It details the established experimental protocols for determining key pharmacodynamic parameters, presents quantitative data on its antimicrobial activity, and visualizes its mechanism of action and the development of bacterial resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent that has been widely used in the treatment of various bacterial infections.[1][2] Its efficacy is rooted in its specific mechanism of action, which involves the inhibition of essential bacterial enzymes, leading to rapid cell death.[3][4] Understanding the in vitro pharmacokinetic and pharmacodynamic properties of ofloxacin is crucial for optimizing its clinical use, predicting therapeutic outcomes, and mitigating the development of antibiotic resistance.

Pharmacodynamics of Ofloxacin Hydrochloride

The pharmacodynamics of ofloxacin describes the relationship between drug concentration and its antimicrobial effect. The key in vitro parameters that quantify this activity are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the rate of bacterial killing over time (time-kill kinetics).

Mechanism of Action

Ofloxacin's primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][5]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of ofloxacin.[4][6]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.[4][6]

By binding to these enzymes, ofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.[4] This disruption of DNA replication and repair processes ultimately results in rapid bacterial cell death.[1]

cluster_0 Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Segregated_Chromosomes Segregated Chromosomes Topoisomerase_IV->Segregated_Chromosomes Decatenates DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Daughter_Chromosomes Interlinked Daughter Chromosomes DNA_Replication->Daughter_Chromosomes Produces Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Daughter_Chromosomes->Topoisomerase_IV cluster_0 Bacterial Resistance Development Ofloxacin_Exposure Ofloxacin Exposure Selection_Pressure Selective Pressure Ofloxacin_Exposure->Selection_Pressure Spontaneous_Mutation Spontaneous Mutations (gyrA, parC) Selection_Pressure->Spontaneous_Mutation Efflux_Pump_Upregulation Efflux Pump Upregulation Selection_Pressure->Efflux_Pump_Upregulation Reduced_Binding Reduced Ofloxacin Binding to Target Enzymes Spontaneous_Mutation->Reduced_Binding Increased_Efflux Increased Ofloxacin Efflux Efflux_Pump_Upregulation->Increased_Efflux Resistance Ofloxacin Resistance Reduced_Binding->Resistance Increased_Efflux->Resistance cluster_0 MIC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Ofloxacin Serial Dilutions in 96-well plate Prep_Dilutions->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

References

Ofloxacin Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ofloxacin Hydrochloride

Introduction

This compound is the hydrochloride salt of Ofloxacin, a synthetic second-generation fluoroquinolone antibiotic.[1] It is a broad-spectrum bactericidal agent effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Ofloxacin functions by inhibiting essential bacterial enzymes involved in DNA replication, making it a critical therapeutic agent for various infections, including those of the respiratory tract, urinary tract, and skin.[1][4][5] First patented in 1980 and approved for medical use in 1985, Ofloxacin is recognized on the World Health Organization's List of Essential Medicines.[4] This guide provides a detailed overview of its chemical structure, physicochemical and spectral properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and drug development professionals.

Chemical Structure and Identification

The chemical structure of Ofloxacin features a tricyclic system with a fused oxazine (B8389632) ring, a core characteristic of this class of fluoroquinolones.[6] The hydrochloride salt is typically formed at the nitrogen of the methylpiperazine group.[7]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride [8]
CAS Number 118120-51-7 [8]
Molecular Formula C₁₈H₂₁ClFN₃O₄ [8][9]
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl [8]
InChI InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H [8]

| InChIKey | CAOOISJXWZMLBN-UHFFFAOYSA-N |[9] |

Physicochemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[7][10] It is slightly hygroscopic and exhibits limited solubility in water, which increases under acidic conditions.[7]

Table 2: Physicochemical Properties of Ofloxacin and its Hydrochloride Salt

Property Value Reference
Molecular Weight 397.83 g/mol [7][8]
Appearance White to off-white/pale yellow crystalline powder [7][10]
Melting Point 270-275 °C (Ofloxacin base) [6][11]
Water Solubility 2 mg/mL (clear solution) [12]
pKa 5.19 (Predicted), 6.08 [6][13]
LogP 2.34890 [9]

| BCS Class | 1 |[6] |

Spectral Properties

Spectral analysis is crucial for the identification and quantification of this compound. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectral Data for this compound

Technique Parameter Observed Value(s) Reference
UV-Vis λmax (in Water) 294 nm, 326 nm [6][14]
¹H-NMR Aromatic Protons 6.0 - 8.5 ppm [15]
Oxazine Protons 4.0 - 5.0 ppm [15]
Piperazine Protons 2.5 - 4.0 ppm [15]
¹³C-NMR Aromatic Carbons Signal assignments are sensitive to pH and aided by ¹³C-¹⁹F coupling. [16]
Mass Spec. Exact Mass 397.120453 Da [9]

| | Monoisotopic Mass | 361.14378429 g/mol (Ofloxacin base) |[17] |

Mechanism of Action

Ofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. Ofloxacin binds to the enzyme-DNA complex, preventing the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.[3][5]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for separating interlinked daughter DNA strands following replication. Inhibition by Ofloxacin halts bacterial cell division.[4][5]

The stabilization of the enzyme-DNA complex by the drug leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1][5]

Mechanism_of_Action ofloxacin Ofloxacin enters bacterial cell inhibition1 Inhibition of DNA supercoiling ofloxacin->inhibition1 targets inhibition2 Inhibition of chromosome separation ofloxacin->inhibition2 targets dna_gyrase DNA Gyrase (Topoisomerase II) replication_fork DNA Replication & Transcription dna_gyrase->replication_fork enables topo_iv Topoisomerase IV decatenation Separation of daughter chromosomes topo_iv->decatenation enables dna_damage Double-strand DNA breaks replication_fork->dna_damage disruption leads to decatenation->dna_damage failure leads to inhibition1->dna_gyrase inhibition2->topo_iv cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Ofloxacin's mechanism of action via inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

Synthesis of this compound

Ofloxacin is typically synthesized via a multi-step process. A common final step involves the reaction of a difluoro-benzoxazine carboxylic acid intermediate with N-methylpiperazine, followed by conversion to the hydrochloride salt.[6][18]

Methodology:

  • Reaction Setup: 1.0 g of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid and 2.85 g of N-methylpiperazine are added to 15 ml of dimethylsulfoxide (DMSO) in a reaction flask.[6]

  • Heating: The mixture is stirred and heated to approximately 100-110 °C for 12 hours.[6]

  • Work-up: The reaction mixture is concentrated to dryness under vacuum. 40 ml of water is added to the residue.[6]

  • Extraction: The product (Ofloxacin free base) is extracted with chloroform. The organic extract is dried and the solvent is evaporated in vacuo.[6]

  • Recrystallization: The crude product is recrystallized from ethanol (B145695) to yield pure Ofloxacin as colorless needles.[6]

  • Salt Formation: The purified Ofloxacin base is dissolved in a suitable solvent and treated with an equimolar amount of hydrochloric acid to precipitate this compound, which is then collected by filtration and dried.[7]

Synthesis_Workflow start Start Materials: - Difluoro-benzoxazine intermediate - N-methylpiperazine - DMSO react Combine reactants in DMSO and heat at 100-110 °C for 12 hours start->react concentrate Concentrate mixture to dryness in vacuo react->concentrate extract Add water and extract product with chloroform concentrate->extract dry Dry organic extract and evaporate solvent extract->dry recrystallize Recrystallize crude product (Ofloxacin base) from ethanol dry->recrystallize salt Dissolve base and add HCl to form hydrochloride salt recrystallize->salt end Final Product: This compound salt->end

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A validated reverse-phase HPLC method is commonly used for the determination of Ofloxacin in bulk drug and pharmaceutical dosage forms.[14]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Polaris C18 (150 x 4.6 mm i.d., 5 µm particle size).[14]

  • Mobile Phase: A mixture of buffer and acetonitrile (B52724) (80:20 v/v). The buffer consists of 0.01 M ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with orthophosphoric acid.[14]

  • Flow Rate: 1.0 mL/min (typical).

  • Detection: UV detection at a wavelength of 294 nm.[14]

  • Sample Preparation: Accurately weigh ~2 mg of Ofloxacin sample and transfer to a 10 ml volumetric flask. Add ~5 ml of diluent (mobile phase), sonicate for 10 minutes to dissolve, and adjust the volume to the mark with the diluent to achieve a concentration of 200 µg/ml.[14]

  • Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution into the chromatograph and record the peak area for quantification against a standard curve.

HPLC_Workflow prep Sample Preparation: Dissolve Ofloxacin HCl in mobile phase (diluent) sonicate Sonicate to ensure complete dissolution prep->sonicate filter Filter sample through 0.45 µm syringe filter sonicate->filter inject Inject sample into HPLC system filter->inject separate Isocratic separation on C18 column inject->separate detect Detect eluent at 294 nm using UV detector separate->detect analyze Integrate peak area and quantify concentration detect->analyze result Report Results analyze->result

Caption: Typical experimental workflow for HPLC analysis of this compound.

A simple and economical UV spectrophotometric method can be used for the quantification of Ofloxacin.

Methodology:

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent (Blank): Distilled water.

  • Stock Solution Preparation: Accurately weigh 10 mg of Ofloxacin HCl and dissolve it in a 100 mL volumetric flask with distilled water to prepare a 100 ppm stock solution.

  • Wavelength Scanning: Scan the stock solution from 190-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically found at 294 nm.

  • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 3.125 ppm to 25 ppm).

  • Analysis: Measure the absorbance of each dilution at 294 nm. Plot a calibration curve of absorbance versus concentration and determine the concentration of unknown samples using the linear regression equation.

References

Navigating the Solubility of Ofloxacin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin (B1677185) Hydrochloride, a synthetic fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of Ofloxacin Hydrochloride in a range of common research solvents, offering valuable data for formulation development, analytical method design, and in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound and its free base, Ofloxacin, varies significantly across different solvents. The following tables summarize the available quantitative and qualitative solubility data to facilitate solvent selection for research and development purposes.

Table 1: Quantitative Solubility of this compound and Ofloxacin in Various Solvents

CompoundSolventSolubilityTemperature
This compound Water2 mg/mLAmbient
(R)-OfloxacinEthanol~1 mg/mL[1]Ambient
(R)-OfloxacinDMSO~20 mg/mL[1]Ambient
(R)-OfloxacinDMF~20 mg/mL[1]Ambient
Ofloxacin1 M NaOH50 mg/mL[2]Ambient
OfloxacinWater (pH 7.2, PBS)~10 mg/mL[1]Ambient
OfloxacinDMSO0.4 mg/mL (1.1 mM)[3]Ambient

Note: The quantitative data for organic solvents (Ethanol, DMSO, DMF) is for the (R)-enantiomer of Ofloxacin, not the racemic this compound. The solubility of the hydrochloride salt in these solvents may differ. Researchers should verify the solubility for their specific application.

Table 2: Qualitative Solubility of Ofloxacin and this compound

CompoundSolventQualitative Solubility Description
This compound WaterSoluble, with increased solubility in acidic conditions[4]
OfloxacinWaterVery slightly soluble to slightly soluble[5][6][7]
OfloxacinMethanolVery soluble, Slightly soluble[2][5]
OfloxacinEthanolFreely soluble, Slightly soluble[5][8]
OfloxacinChloroformSparingly soluble[6][7]
OfloxacinEthyl AcetateFreely soluble[5]
OfloxacinAcetic AcidSoluble[2]
OfloxacinMethylene ChlorideSparingly soluble to slightly soluble[6][7]
OfloxacinDimethylformamide (DMF)Slightly soluble[6][7]
OfloxacinEtherInsoluble[5]
Ofloxacinn-hexaneInsoluble[5]

Note: The qualitative descriptions can vary between sources and should be considered as a general guideline.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., Water, Ethanol, DMSO)

  • Sealed glass vials

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: The vials are placed in a temperature-controlled orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.

  • Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is allowed to settle. The suspension is then centrifuged at a high speed to further separate the solid from the liquid phase.

  • Sample Collection and Filtration: A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This typically involves creating a calibration curve with standard solutions of known concentrations.

  • Data Analysis: The solubility is expressed as the concentration of the saturated solution, for example, in mg/mL or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on experimental requirements.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Start Start: Define Experimental Need Define_Concentration Define Required Concentration Start->Define_Concentration Consider_Application Consider Application (e.g., in vitro, in vivo, analytical) Start->Consider_Application Check_Solubility_Data Check Solubility Data Table Define_Concentration->Check_Solubility_Data Aqueous_Solvents Aqueous Solvents (Water, Buffers) Consider_Application->Aqueous_Solvents Organic_Solvents Organic Solvents (DMSO, DMF, Ethanol, etc.) Consider_Application->Organic_Solvents Aqueous_Solvents->Check_Solubility_Data Organic_Solvents->Check_Solubility_Data Solubility_Sufficient Is Solubility Sufficient? Check_Solubility_Data->Solubility_Sufficient Select_Solvent Select Solvent & Proceed Solubility_Sufficient->Select_Solvent Yes Consider_Alternatives Consider Alternatives: - Co-solvents - pH adjustment - Different salt form Solubility_Sufficient->Consider_Alternatives No Incompatible Is Solvent Compatible with Application? Select_Solvent->Incompatible Test_Solubility Experimentally Determine Solubility (Shake-Flask Method) Consider_Alternatives->Test_Solubility Test_Solubility->Solubility_Sufficient Incompatible->Consider_Alternatives No End End Incompatible->End Yes

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Ofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) Hydrochloride, a synthetic fluoroquinolone antibiotic, is widely utilized in human and veterinary medicine due to its broad-spectrum antimicrobial activity. However, its incomplete metabolism in the body and subsequent release into the environment raise significant concerns. The persistence of ofloxacin and the potential ecotoxicity of its degradation byproducts necessitate a thorough understanding of its transformation pathways. This technical guide provides a comprehensive overview of the degradation of Ofloxacin Hydrochloride through various chemical and biological processes, including photolysis, oxidation, and microbial degradation. It details the identified byproducts, their formation mechanisms, and available toxicological data. Furthermore, this guide presents detailed experimental protocols for key degradation and analytical methods, offering a valuable resource for researchers in environmental science, pharmacology, and drug development.

Degradation Pathways of this compound

This compound can be degraded through several pathways, primarily categorized as photolytic, oxidative, and microbial degradation. Each pathway involves distinct mechanisms and results in a unique profile of degradation byproducts.

Photolytic and Photocatalytic Degradation

Photodegradation of ofloxacin occurs upon exposure to ultraviolet (UV) radiation. This process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO2), in a process known as photocatalysis.

Photolytic Degradation: Direct photolysis involves the absorption of UV light by the ofloxacin molecule, leading to its excitation and subsequent decomposition. The primary reactions include decarboxylation and the opening of the piperazinyl ring.[1][2]

Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like TiO2 and UV irradiation, highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are generated. These radicals are powerful oxidizing agents that can non-selectively attack the ofloxacin molecule, leading to more efficient degradation and mineralization. The degradation efficiency of ofloxacin by UV/TiO2 can reach 89.3% in 60 minutes.[3] The addition of hydrogen peroxide (H2O2) can further increase the degradation rate to 97.8%.[3]

A proposed workflow for a typical photocatalytic degradation experiment is illustrated below.

G cluster_prep Sample Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep1 Prepare Ofloxacin Solution (e.g., 20 mg/L) prep2 Add Photocatalyst (e.g., TiO2, 128 mg/L) prep1->prep2 react1 Irradiate with UV Lamp (e.g., 254 nm) prep2->react1 react2 Stir Continuously react1->react2 analysis1 Withdraw Aliquots at Time Intervals react2->analysis1 analysis2 Filter Catalyst analysis1->analysis2 analysis3 Analyze by HPLC or LC-MS/MS analysis2->analysis3

Figure 1: Experimental workflow for photocatalytic degradation.
Oxidative Degradation

Oxidative degradation of ofloxacin involves the use of strong oxidizing agents. Common methods include ozonation and chlorination.

Ozonation: Ozone (O3) is a potent oxidant that can directly react with ofloxacin or generate hydroxyl radicals, leading to its degradation. The mineralization of ofloxacin can be significantly enhanced in the peroxone (O3/H2O2) process, reaching 55% compared to 30% with ozonation alone.[4] The reaction of ofloxacin with ozone primarily involves hydroxylation and the breakdown of the heterocyclic ring.[5]

Chlorination: Treatment with free chlorine is another effective method for ofloxacin degradation. The reaction is rapid, with a half-life of 7.7 seconds under specific conditions.[6][7] The primary reaction sites are the piperazine (B1678402) ring, particularly the N4 atom.[8]

The general signaling pathway for oxidative degradation is depicted below.

Ofloxacin Ofloxacin Intermediates Intermediate Byproducts Ofloxacin->Intermediates Oxidation Oxidant Oxidizing Agent (e.g., O3, Cl2, •OH) Oxidant->Ofloxacin Oxidant->Intermediates Mineralization Mineralization Products (CO2, H2O, inorganic ions) Intermediates->Mineralization Further Oxidation

Figure 2: Oxidative degradation pathway of Ofloxacin.
Microbial Degradation

Certain microorganisms have been shown to degrade ofloxacin. This biodegradation process often occurs through co-metabolism, where the microorganism utilizes another carbon source for growth while fortuitously degrading the antibiotic.

Several bacterial strains, including Labrys portucalensis F11 and Bacillus sp. HD-1, have been identified as capable of degrading ofloxacin.[9][10] The primary biotransformation pathway involves the cleavage of the piperazine ring and displacement of the fluorine substituent.[10] Under optimal conditions, Bacillus sp. HD-1 can achieve a degradation efficiency of about 66.2% for an initial ofloxacin concentration of 5 mg/L after 7 days of incubation.[9]

The logical relationship in a microbial degradation study is outlined below.

start Isolate/Select Microbial Strain culture Culture Strain with Ofloxacin & Carbon Source start->culture incubate Incubate under Optimal Conditions (e.g., 30°C, pH 7) culture->incubate sample Collect Samples Over Time incubate->sample extract Extract Ofloxacin & Metabolites sample->extract analyze Analyze via HPLC or LC-MS/MS extract->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathway identify->pathway

Figure 3: Logical workflow of a microbial degradation study.

This compound Degradation Byproducts

The degradation of ofloxacin results in a variety of byproducts, the nature and concentration of which depend on the degradation method employed. The identification and characterization of these byproducts are crucial for assessing the overall environmental impact of ofloxacin contamination and the efficacy of treatment processes.

Degradation MethodIdentified Byproducts (m/z)Proposed Structures
Photocatalytic 2919-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-[3][9]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[3]
157(Z)-2-formyl-3-((2-oxoethyl)imino)propanoic acid[3]
Ozonation Multiple byproductsResulting from hydroxylation and breakdown of the heterocyclic ring[5]
Chlorination Seven byproducts identifiedPrimarily involving reactions on the piperazine ring[7]
Microbial Five degradation productsInvolving oxidation, demethylation, and hydroxylation of the piperazine ring[9]

Table 1: Summary of Identified Ofloxacin Degradation Byproducts

Quantitative Data on Ofloxacin Degradation

The efficiency of ofloxacin degradation is highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

Degradation MethodCatalyst/ReagentConcentrationTime (min)Degradation Efficiency (%)Reference
UV/TiO2 TiO2128 mg/L6089.3[3]
UV/TiO2/H2O2 TiO2 / H2O2128 mg/L / 1.68 mmol/L6097.8[3]
Ozonation O3--30 (mineralization)[4]
O3/H2O2 O3 / H2O2--55 (mineralization)[4]
Microbial Bacillus sp. HD-15 mg/L Ofloxacin7 days66.2[9]
UV/H2O2 H2O20.27 g/L3097[11]

Table 2: Degradation Efficiency of Ofloxacin under Various Conditions

Degradation MethodConditionsRate Constant (k)Half-life (t1/2)Reference
Chlorination pH 7.2, 20°C6.8 x 10³ M⁻¹s⁻¹ (second-order)7.7 s[6][7]
UV/PDS (seawater) -0.77 min⁻¹-[12]
UV/PDS (freshwater) -0.30 min⁻¹-[12]

Table 3: Kinetic Parameters for Ofloxacin Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Photocatalytic Degradation of Ofloxacin using UV/TiO2

1. Materials:

  • This compound standard

  • Titanium dioxide (P25)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., 254 nm)

  • Magnetic stirrer

  • Syringes and filters (0.45 µm)

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In the photoreactor, prepare a suspension of TiO2 in deionized water at the desired concentration (e.g., 128 mg/L).

  • Add the ofloxacin stock solution to the TiO2 suspension to achieve the desired initial concentration (e.g., 20 mg/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at predetermined time intervals.

  • Immediately filter the aliquots through a 0.45 µm filter to remove the TiO2 particles.

  • Analyze the filtrate for the concentration of ofloxacin using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Microbial Degradation of Ofloxacin

1. Materials:

  • Ofloxacin-degrading microbial strain (e.g., Bacillus sp. HD-1)

  • Inorganic salt medium (e.g., K2HPO4, KH2PO4, (NH4)2SO4, MgCl2, CaCl2)

  • Carbon source (e.g., yeast extract)

  • This compound

  • Shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

2. Procedure:

  • Prepare and sterilize the inorganic salt medium.

  • Inoculate the medium with the microbial strain.

  • Add ofloxacin to the desired initial concentration (e.g., 5 mg/L) and a suitable carbon source.

  • Incubate the culture under optimal conditions (e.g., 30°C, 150 rpm) in the dark.

  • Collect samples at regular intervals.

  • Centrifuge the samples to separate the biomass from the supernatant.

  • Extract ofloxacin and its metabolites from the supernatant using an appropriate solvent.

  • Analyze the extract using LC-MS/MS to identify and quantify the parent compound and its degradation products.

Protocol 3: Analytical Method for Ofloxacin and its Degradation Products by RP-HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in a specific ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 294 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

3. Procedure:

  • Prepare standard solutions of ofloxacin at different concentrations to create a calibration curve.

  • Prepare the samples for analysis (e.g., filtered aliquots from degradation experiments).

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify ofloxacin based on its retention time and peak area compared to the calibration curve.

  • Identify degradation products by the appearance of new peaks in the chromatogram.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors and treatment technologies. This technical guide has provided a detailed overview of the primary degradation pathways—photolytic, oxidative, and microbial—and has identified numerous degradation byproducts. The presented quantitative data and experimental protocols offer a solid foundation for researchers to design and conduct further studies. A comprehensive understanding of these degradation processes is essential for developing effective strategies to mitigate the environmental risks associated with ofloxacin contamination and for ensuring the safety and efficacy of pharmaceutical products throughout their lifecycle. Future research should focus on the complete elucidation of all degradation pathways, the quantification and toxicological assessment of all byproducts, and the development of more efficient and environmentally friendly degradation technologies.

References

In Vitro Activity of Ofloxacin Against Gram-Positive Cocci: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a second-generation fluoroquinolone, has been a significant antimicrobial agent in the therapeutic arsenal (B13267) against a wide range of bacterial infections. Its broad spectrum of activity includes many gram-positive cocci, which are responsible for a substantial burden of community-acquired and nosocomial infections. This technical guide provides an in-depth overview of the in vitro activity of ofloxacin against clinically relevant gram-positive cocci. It is designed to be a comprehensive resource, presenting quantitative susceptibility data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.

Data Presentation: Ofloxacin In Vitro Activity

The in vitro efficacy of ofloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for ofloxacin against key gram-positive cocci, including Staphylococcus aureus, Coagulase-Negative Staphylococci (CoNS), Streptococcus pneumoniae, Viridans Group Streptococci, and Enterococcus faecalis. The data, compiled from various studies, are presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Bacterial SpeciesNo. of IsolatesOfloxacin MIC (µg/mL)
Range
Staphylococcus aureus
Methicillin-Susceptible (MSSA)150.125-0.5
Methicillin-Resistant (MRSA)1090.09-0.78
Coagulase-Negative Staphylococci
Norfloxacin-Resistant--
Streptococcus pneumoniae 6541-2
1050.5-1
Viridans Group Streptococci 236-
Enterococcus faecalis -1-16
Enterococcus faecium -2-8
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus
Methicillin-Resistant (MRSA)-0.39
Coagulase-Negative Staphylococci
Norfloxacin-Resistant-4
Viridans Group Streptococci 22
Enterococcus faecalis -8
Enterococcus faecium -8

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is paramount for guiding therapeutic choices and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reproducibility and accuracy of these tests. Below are detailed protocols for two commonly used methods for determining the MIC of ofloxacin.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of ofloxacin in a liquid growth medium.

1. Preparation of Ofloxacin Stock Solution:

  • Aseptically prepare a stock solution of ofloxacin powder in its recommended solvent to a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Add 50 µL of the ofloxacin stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration range. Discard the final 50 µL from the last well.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This brings the final volume in each well to 100 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of ofloxacin at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to ofloxacin by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

2. Inoculation of Agar Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

3. Application of Ofloxacin Disks:

  • Aseptically apply a 5 µg ofloxacin disk to the surface of the inoculated agar plate.

  • Gently press the disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition in millimeters.

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by CLSI. For ofloxacin, the breakpoints are typically: ≥16 mm for Susceptible, 13-15 mm for Intermediate, and ≤12 mm for Resistant.[1]

Mandatory Visualization

Mechanism of Action of Ofloxacin in Gram-Positive Cocci

Fluoroquinolones, including ofloxacin, exert their bactericidal effect by inhibiting the activity of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] In gram-positive bacteria, the primary target is typically topoisomerase IV.

G cluster_bacterium Gram-Positive Bacterium cluster_dna_replication DNA Replication Ofloxacin Ofloxacin CellWall Cell Wall/ Membrane Ofloxacin->CellWall Enters cell TopoisomeraseIV Topoisomerase IV (Primary Target) Ofloxacin->TopoisomeraseIV Inhibits DNAGyrase DNA Gyrase (Secondary Target) Ofloxacin->DNAGyrase Inhibits ReplicatingDNA Replicating DNA TopoisomeraseIV->ReplicatingDNA Decatenates daughter chromosomes DNA_Damage DNA Strand Breaks TopoisomeraseIV->DNA_Damage Forms stable cleavage complex DNAGyrase->ReplicatingDNA Relieves torsional strain DNAGyrase->DNA_Damage Forms stable cleavage complex CellDeath Bacterial Cell Death DNA_Damage->CellDeath Leads to

Caption: Ofloxacin's mechanism of action in gram-positive bacteria.

General Workflow for In Vitro Susceptibility Testing

The process of determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent follows a standardized workflow to ensure accurate and reproducible results.

G cluster_testing Susceptibility Testing cluster_results Result Interpretation start Start: Clinical Sample isolate Bacterial Isolate (Pure Culture) start->isolate prepare_inoculum Prepare Inoculum (0.5 McFarland Standard) isolate->prepare_inoculum broth_dilution Broth Microdilution prepare_inoculum->broth_dilution disk_diffusion Agar Disk Diffusion prepare_inoculum->disk_diffusion incubate Incubate (35°C, 16-24h) broth_dilution->incubate disk_diffusion->incubate read_mic Read MIC Value (µg/mL) incubate->read_mic For Broth Dilution measure_zone Measure Zone Diameter (mm) incubate->measure_zone For Disk Diffusion interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI Breakpoints read_mic->interpret measure_zone->interpret end End: Report Findings interpret->end

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Ofloxacin generally demonstrates moderate to good in vitro activity against many clinically important gram-positive cocci. However, the emergence of resistance, particularly among staphylococci and enterococci, underscores the critical need for ongoing surveillance and prudent use of this antimicrobial agent. The standardized methodologies outlined in this guide are essential for generating reliable susceptibility data to inform clinical decision-making and drug development efforts. The provided visualizations offer a clear understanding of the molecular basis of ofloxacin's action and the logical flow of susceptibility testing procedures. This comprehensive resource is intended to support the scientific community in the continued evaluation and optimal application of ofloxacin in the face of evolving bacterial resistance.

References

Ofloxacin Hydrochloride's Mechanism of Action Against Topoisomerase IV: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular interactions and cellular consequences of ofloxacin's inhibition of topoisomerase IV. By stabilizing the covalent enzyme-DNA cleavage complex, ofloxacin transforms the essential topoisomerase IV into a cellular poison, leading to double-stranded DNA breaks, the induction of the SOS response, and ultimately, bacterial cell death. This document outlines the biochemical and molecular basis of this interaction, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Topoisomerase IV and Ofloxacin

Bacterial topoisomerase IV is a type II topoisomerase responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation and cell division.[1] It is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[1] The enzyme functions by creating a transient double-stranded break in one DNA segment, passing another segment through the break, and then resealing the break.[1]

Ofloxacin is a synthetic fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV.[2] In many Gram-positive bacteria, topoisomerase IV is the primary target of ofloxacin.[3][4]

Molecular Mechanism of Ofloxacin Action on Topoisomerase IV

Ofloxacin does not simply inhibit the catalytic activity of topoisomerase IV; it acts as a topoisomerase poison.[5] The core of its mechanism is the stabilization of the "cleavage complex," a transient intermediate in the topoisomerase IV reaction where the enzyme is covalently bound to the 5' ends of the cleaved DNA.

The key steps in ofloxacin's mode of action are:

  • Binding to the Topoisomerase IV-DNA Complex: Ofloxacin intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the DNA bases.[6]

  • Formation of a Ternary Complex: This results in the formation of a stable ternary complex consisting of topoisomerase IV, DNA, and ofloxacin.[6]

  • Inhibition of DNA Religation: Ofloxacin's presence within this complex physically obstructs the religation of the cleaved DNA strands.[6]

  • Generation of Double-Strand Breaks: The stabilized cleavage complex leads to the accumulation of permanent double-stranded DNA breaks, particularly when encountered by replication forks.[7]

  • Induction of the SOS Response: These DNA breaks trigger the bacterial SOS response, a global DNA damage repair system.[5]

  • Cell Death: If the DNA damage is too extensive to be repaired by the SOS system, it leads to the cessation of DNA replication and ultimately, bactericidal activity.[7]

A crucial aspect of this interaction is the involvement of a water-metal ion bridge. A magnesium ion (Mg²⁺) is chelated by the C3 carboxyl and C4 keto groups of ofloxacin, and this complex is bridged by a water molecule to key amino acid residues (a serine and an acidic residue) in the ParC subunit of topoisomerase IV.[6] This bridge is critical for the stabilization of the ternary complex.

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of ofloxacin and its active S-enantiomer, levofloxacin, against topoisomerase IV has been quantified for various bacterial species using in vitro assays. The 50% inhibitory concentration (IC50) is a common metric used to represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

FluoroquinoloneBacterial SpeciesEnzymeIC50 (µg/mL)Reference
OfloxacinStaphylococcus aureusTopoisomerase IV3.13 - 6.25[3]
LevofloxacinStaphylococcus aureusTopoisomerase IV1.56 - 3.13[3]
LevofloxacinStreptococcus pneumoniaeTopoisomerase IV~1.0[8]
LevofloxacinEnterococcus faecalisTopoisomerase IV8.49[4]
CiprofloxacinStaphylococcus aureusTopoisomerase IV1.62[3]
CiprofloxacinStreptococcus pneumoniaeTopoisomerase IV~2.5[9]
CiprofloxacinEnterococcus faecalisTopoisomerase IV9.30[4]

Experimental Protocols

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated product.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase IV Assay Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT, 10 mM ATP, 500 µg/mL BSA

  • Ofloxacin hydrochloride stock solution (in 0.1 M NaOH, then diluted in water)

  • Stop Solution/Loading Dye: 5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol

  • Proteinase K (10 mg/mL)

  • 1% Agarose (B213101) gel in 1x TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Topoisomerase IV Assay Buffer

    • 1 µL kDNA (200 ng)

    • Varying concentrations of this compound

    • Purified topoisomerase IV (pre-determined amount for optimal activity)

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K.

  • Incubate at 45°C for 30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of decatenated DNA (minicircles) relative to the catenated kDNA in the starting material. The IC50 is the concentration of ofloxacin that results in a 50% reduction in decatenated product compared to the no-drug control.[10][11]

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavage complex by detecting the conversion of supercoiled plasmid DNA into a linear form.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Cleavage Buffer: 500 mM Tris-HCl (pH 7.7), 50 mM MgCl₂, 50 mM DTT, 500 µg/mL BSA, 2.5 M potassium glutamate

  • This compound stock solution

  • 5% SDS solution

  • Proteinase K (10 mg/mL)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up 20 µL reaction mixtures on ice:

    • 2 µL 10x Cleavage Buffer

    • 1 µL supercoiled pBR322 DNA (500 ng)

    • Varying concentrations of this compound

    • Purified topoisomerase IV

    • Nuclease-free water to a final volume of 20 µL

  • Incubate at 37°C for 30 minutes.

  • Add 2 µL of 5% SDS and 1 µL of Proteinase K.

  • Incubate at 45°C for an additional 30 minutes.

  • Add loading dye and load the samples onto a 1% agarose gel.

  • Perform electrophoresis.

  • Stain and visualize the gel.

  • Quantify the amount of linear DNA produced. Increased linear DNA corresponds to increased stabilization of the cleavage complex.[1][12]

SOS Response Reporter Gene Assay (β-Galactosidase Assay)

This assay quantifies the induction of the SOS response by measuring the expression of a reporter gene (e.g., lacZ) placed under the control of an SOS-inducible promoter (e.g., sulA promoter).[13]

Materials:

  • Bacterial strain containing an SOS promoter-lacZ fusion construct (e.g., E. coli with pUC-PST)

  • Luria-Bertani (LB) broth

  • This compound

  • Cell lysis buffer (e.g., B-PER™ Reagent)

  • Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of the reporter strain.

  • Dilute the culture into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Expose the cells to varying concentrations of this compound and incubate for a defined period (e.g., 2 hours).

  • Measure the OD₆₀₀ of the cultures.

  • Lyse a defined volume of cells using the cell lysis buffer.

  • Add a small volume of the cell lysate to Z-buffer.

  • Start the reaction by adding ONPG solution and incubate at 37°C.

  • Stop the reaction by adding 1 M Na₂CO₃ when a yellow color develops.

  • Measure the absorbance at 420 nm (A₄₂₀) and the time of the reaction.

  • Calculate Miller Units to quantify β-galactosidase activity: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture used in mL.[14][15]

Visualizations

Signaling Pathway of Ofloxacin Action

Ofloxacin_Action cluster_cell Bacterial Cell Ofloxacin Ofloxacin TopoIV_DNA Topoisomerase IV-DNA Complex Ofloxacin->TopoIV_DNA Binds to Ternary_Complex Ternary Complex (Topo IV-DNA-Ofloxacin) TopoIV_DNA->Ternary_Complex Stabilizes Cleavage Complex DSB Double-Strand Breaks Ternary_Complex->DSB Causes SOS_Response SOS Response Induction DSB->SOS_Response Triggers Cell_Death Cell Death SOS_Response->Cell_Death Leads to (if damage is severe)

Caption: Ofloxacin's mechanism leading to bacterial cell death.

Experimental Workflow for DNA Decatenation Assay

Decatenation_Workflow A 1. Prepare Reaction Mix (Buffer, kDNA, Ofloxacin) B 2. Add Topoisomerase IV A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction & Digest Protein (SDS, Proteinase K) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Quantify (Decatenated vs. Catenated DNA) E->F

Caption: Workflow for the Topoisomerase IV DNA decatenation assay.

Logical Relationship in SOS Response Induction

SOS_Induction_Logic Ofloxacin Ofloxacin TopoIV_Inhibition Topoisomerase IV Inhibition Ofloxacin->TopoIV_Inhibition DNA_Damage DNA Double-Strand Breaks TopoIV_Inhibition->DNA_Damage RecA_Activation RecA Activation DNA_Damage->RecA_Activation LexA_Cleavage LexA Repressor Cleavage RecA_Activation->LexA_Cleavage SOS_Gene_Expression SOS Gene Expression LexA_Cleavage->SOS_Gene_Expression

Caption: Logical flow from ofloxacin to SOS gene expression.

Conclusion

This compound's potent bactericidal activity is fundamentally linked to its ability to poison bacterial topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, ofloxacin introduces lethal double-stranded DNA breaks, triggering a cascade of cellular events culminating in cell death. Understanding this intricate mechanism at a molecular and cellular level is paramount for the rational design of new fluoroquinolones that can overcome emerging resistance and for the effective application of existing agents in clinical settings. The experimental protocols and quantitative data presented herein provide a framework for the continued investigation of this important class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for Ofloxacin Hydrochloride HPLC Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ofloxacin (B1677185) Hydrochloride. The protocols and data presented are compiled from established analytical methodologies and are intended to serve as a practical resource for quality control and research applications.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of ofloxacin in bulk drug substances and pharmaceutical formulations. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of ofloxacin, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][4]

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of ofloxacin. The following table summarizes typical parameters that can be used as a starting point for method development and optimization.

ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, and UV/Vis or PDA detector
Column C18 (e.g., Qualisil BDS C18, 250mm x 4.6mm, 5µm), C8 (e.g., Thermoseparation products C8, 250 cm x 4.6 mm, 5 µm)[2][4]
Mobile Phase A filtered and degassed mixture of a buffer and an organic solvent. Common examples include: - Buffer (0.02 M Potassium Dihydrogen Phosphate, pH 3.2 with OPA) : Methanol (B129727) : Acetonitrile (75:15:10 v/v/v)[4] - Acetonitrile : Buffer (35:65 v/v)[2] - Acetonitrile and Phosphate Buffer (3:1, pH 5)[5]
Flow Rate 1.0 mL/min to 1.5 mL/min[2][4]
Detection Wavelength 294 nm[4][6][7] or 315 nm[2]
Injection Volume 20 µL[4][6]
Column Temperature Ambient or controlled at 30°C[6]
Run Time Approximately 10 minutes[4]

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Example)

To prepare a mobile phase of Buffer (0.02 M Potassium Dihydrogen Phosphate, pH 3.2) : Methanol : Acetonitrile (75:15:10 v/v/v):

  • Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in water to make a 0.02 M solution.

  • Adjust the pH of the buffer to 3.2 using Orthophosphoric Acid (OPA).

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 750 mL of the filtered buffer with 150 mL of methanol and 100 mL of acetonitrile.

  • Degas the final mobile phase mixture by sonication for approximately 15 minutes before use.[8]

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 100 mg of Ofloxacin Hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (mobile phase is a suitable diluent) and sonicate for 15 minutes to dissolve.[6]

  • Make up the volume to 100 mL with the diluent and mix well.

3.1.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from approximately 20 µg/mL to 120 µg/mL.[4] These solutions are used to establish the calibration curve.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of ofloxacin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.[6]

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter.[6]

  • Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range (e.g., 100 µg/mL).[4]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0%Complies
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.999 over a range of 50-300 µg/mL[2]
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 103.73%[2]
Precision (% RSD) Intraday and Interday RSD ≤ 2.0%Intraday RSD = 0.554%, Interday RSD = 0.677%[2]
Specificity No interference from excipients or degradation products at the retention time of ofloxacin.The method is specific for ofloxacin.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.146 - 0.44 µg/mL[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.16 - 0.49 µg/mL[8]
Robustness %RSD of results should be ≤ 2.0% after small, deliberate variations in method parameters (e.g., flow rate, pH, mobile phase composition).The method is robust.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the ofloxacin sample.[4] The sample is subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[6]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 105°C.

  • Photolytic Degradation: Exposure to UV light.

The stressed samples are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent ofloxacin peak.

Visualizations

Experimental Workflow

experimental_workflow A Method Development Objective: Quantitative Analysis of Ofloxacin HCl B Literature Search & Selection of Initial Conditions A->B C Preparation of Solutions (Mobile Phase, Standards, Samples) B->C D Chromatographic System Setup C->D E Method Optimization (Mobile Phase, Flow Rate, Wavelength) D->E E->E F System Suitability Testing E->F Optimized Conditions G Method Validation (ICH Guidelines) F->G System Passes H Forced Degradation Studies G->H Validated Method I Finalized Analytical Method H->I Stability Indicating

Caption: Workflow for Ofloxacin HCl HPLC Method Development.

Method Validation Logical Relationships

validation_relationships Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy Linearity->Accuracy Linearity->Precision

Caption: Interdependencies of HPLC Method Validation Parameters.

References

Application Note: High-Throughput Quantification of Ofloxacin Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ofloxacin (B1677185) in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol employs a straightforward protein precipitation for sample preparation, ensuring a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, (S)-Ofloxacin-d3, ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.[1]

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1] Accurate and reliable measurement of ofloxacin concentrations in biological matrices like plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining patient safety.[1] LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its inherent high selectivity, sensitivity, and speed.[1] This application note provides a detailed, validated protocol for the quantification of ofloxacin in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • Ofloxacin Hydrochloride reference standard

  • (S)-Ofloxacin-d3 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)[3]

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A) with an electrospray ionization (ESI) source[3]

  • Analytical Column: C18 reversed-phase column (e.g., Zorbax eclipse XBD C18, 150 mm × 4.6 mm, 5 µm or Waters Acquity UPLC BEH C18 Shield, 150 × 2.1 mm, 1.7 μm)[4][5][6]

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ofloxacin and (S)-Ofloxacin-d3 in methanol.[1][2]

  • Working Standard Solutions: Prepare serial dilutions of the ofloxacin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[1]

  • Internal Standard Working Solution: Prepare a working solution of (S)-Ofloxacin-d3 at a concentration of 100 ng/mL in acetonitrile.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 100 µL of the internal standard working solution ((S)-Ofloxacin-d3 in acetonitrile) to precipitate the proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 80 µL of the clear supernatant to a clean tube or a 96-well plate.[1]

  • Add 80 µL of water (LC-MS grade) and mix well.[1]

  • Inject 5 µL of the final mixture into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min[2]
Injection Volume5 µL[1][2]
Column Temperature30°C[4]
Gradient ProgramA rapid gradient elution should be optimized to ensure separation from matrix components and a short run time.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsOfloxacin: Precursor ion (m/z) -> Product ion (m/z) (To be optimized)[2]
(S)-Ofloxacin-d3: Precursor ion (m/z) -> Product ion (m/z) (To be optimized)[2]
Dwell TimeOptimized for a sufficient number of data points across the chromatographic peak.
Collision GasNitrogen or Argon
Ion Source VoltageOptimized for maximum signal intensity.

Method Validation Summary

The developed method was validated for linearity, precision, accuracy, and sensitivity.

Table 3: Quantitative Performance of the LC-MS/MS Method

ParameterResult
Linearity Range5 - 5000 ng/mL[1]
Coefficient of Determination (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ)5 ng/mL[1]
Intra-day Precision (%CV)< 7%[7]
Inter-day Precision (%CV)< 7%[7]
AccuracyWithin ±15% of the nominal concentration
Recovery> 70%[7]

Experimental Workflow and Data Analysis

The overall experimental workflow is depicted in the diagram below. Data acquisition and processing are performed using the mass spectrometer's software. The concentration of ofloxacin in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the calibration standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard ((S)-Ofloxacin-d3 in ACN, 100 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant (80 µL) centrifuge->transfer dilute Dilute with Water (80 µL) transfer->dilute inject Inject (5 µL) into LC-MS/MS System dilute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Ofloxacin / IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Ofloxacin Concentration calibration->quantification

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of ofloxacin in human plasma using (S)-Ofloxacin-d3 as an internal standard.[1] The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it well-suited for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring.[1] The straightforward protein precipitation sample preparation protocol and the short chromatographic run time contribute to the efficiency of this method.[1]

References

Application Notes: Ofloxacin Hydrochloride Nanoparticle Formulations for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is widely utilized for treating a variety of bacterial infections.[1][2] However, its clinical efficacy can be hampered by limitations such as poor aqueous solubility and rapid systemic clearance.[1][2] Nanoparticle-based drug delivery systems present a promising strategy to overcome these challenges.[1][2] Encapsulating Ofloxacin within nanoparticles can enhance its solubility, prolong its release profile, improve bioavailability, and increase its therapeutic efficacy.[1][2] These formulations have shown significant potential in various applications, including ocular drug delivery to overcome the eye's natural protective barriers and in combating antimicrobial resistance by improving bacterial uptake and enabling sustained drug release.[3][4][5] This document provides detailed protocols for the synthesis, characterization, and evaluation of Ofloxacin-loaded nanoparticles for research purposes.

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize quantitative data from various studies on Ofloxacin nanoparticle formulations, offering a comparative overview of their characteristics.

Table 1: Physicochemical Properties of Ofloxacin Nanoparticles

Nanoparticle TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference
PLGA NanoparticlesPLGA150-80-[1]
Chitosan (B1678972)/TPP NPsChitosan/TPP113.8 - 509+16.2 to +40.319.7 - 33.1-[4][6]
Chitosan/TPP-Alginate NPsChitosan/TPP/Alginate113.8 - 509+16.2 to +40.319.7 - 33.1-[4][6]
Solid Lipid Nanoparticles (SLN)Palmitic Acid156.33 ± 7.51-22.70 ± 1.4041.36 ± 1.504.40 ± 0.16[7]
SLN (Optimized for Ocular)Glycerol Monostearate354.2-70 - 88.3-[8]
Polycaprolactone (PCL) NPsLow M.W. PCL195.4 ± 13.17+55.4 ± 0.6689.73 ± 0.04-[9]
Mesoporous Silica NPs (MSNPs)Silica243 ± 208-27.7 ± 1.6--[10]

Table 2: In Vitro Drug Release and Antibacterial Activity

Nanoparticle TypeRelease ProfileAntibacterial Efficacy HighlightTest Organism(s)Reference
PLGA Nanoparticles~60% release in 24 hours (sustained)Larger zone of inhibition vs. free OfloxacinStaphylococcus aureus[1]
mPEG-PLGA NanoparticlesSustained releaseSignificantly higher antibacterial activity than free Ofloxacin and OFX-PLGAE. coli, P. vulgaris, S. typhimurium, P. aeruginosa, K. pneumoniae, S. aureus[3][11]
Chitosan-based NPsInitial burst followed by gradual release5-6.5 times pronounced penetration enhancing effect vs. Ofloxacin solutionNot specified[4][6]
Solid Lipid Nanoparticles (SLN)Biphasic pattern (sustained release)Enhanced antibacterial activity in vitroStaphylococcus aureus[7]
SLN Gel (Ocular)92.73% release over 4 hours-Not specified[8]
AgMSNPs@Ofloxacin-MIC: 5 µg/mL, MBC: 25 µg/mLS. aureus ATCC 25923[10][12]

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for the preparation and evaluation of Ofloxacin nanoparticles.

G cluster_prep Nanoparticle Synthesis cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation prep_start Select Materials (Ofloxacin, Polymer/Lipid, Solvents) prep_method Choose Synthesis Method (e.g., Nanoprecipitation, Ionotropic Gelation) prep_start->prep_method prep_process Execute Synthesis Protocol prep_method->prep_process prep_collect Collect Nanoparticles (Centrifugation, Lyophilization) prep_process->prep_collect char_size Particle Size & PDI (DLS) prep_collect->char_size char_zeta Zeta Potential char_size->char_zeta char_morph Morphology (SEM/TEM) char_zeta->char_morph char_ee Encapsulation Efficiency (HPLC/UV-Vis) char_morph->char_ee eval_release Drug Release Study char_ee->eval_release eval_activity Antibacterial Assay

Caption: General workflow for Ofloxacin nanoparticle synthesis and evaluation.

G cluster_release In Vitro Drug Release Protocol (Dialysis Method) start Suspend Ofloxacin-NPs in Donor Solution (e.g., 2 mL 0.1 M HCl) dialysis_bag Place suspension in dialysis bag start->dialysis_bag dialyze Dialyze against Receiver Solution (e.g., 45 mL 0.1 M HCl) at 37°C dialysis_bag->dialyze sampling Withdraw samples (e.g., 2 mL) from receiver solution at time intervals dialyze->sampling replace Replenish with fresh solution to maintain sink conditions sampling->replace analysis Analyze Ofloxacin concentration (UV-Vis Spectrophotometry at 287.8 nm) sampling->analysis replace->analysis plot Plot Cumulative % Drug Release vs. Time analysis->plot

Caption: Workflow for in vitro drug release study using the dialysis method.

Experimental Protocols

Protocol 1: Synthesis of Ofloxacin-Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol is based on the nanoprecipitation method, suitable for encapsulating hydrophobic or poorly water-soluble drugs like Ofloxacin.[1][2]

Materials:

  • Ofloxacin Hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Acetone (as the organic solvent)

  • Polyvinyl alcohol (PVA) (as a stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Ofloxacin and PLGA in an organic solvent (e.g., DCM).[1]

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.[1] The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, entrapping the drug and forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm for 60 minutes at 4°C).[7]

  • Washing: Wash the collected nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug. Resuspend the pellet in water and centrifuge after each wash.

  • Lyophilization: Resuspend the final washed pellet in a small amount of deionized water and freeze-dry (lyophilize) for 48 hours to obtain a dry powder, which can be stored for future use.[7]

Protocol 2: Synthesis of Ofloxacin-Loaded Chitosan Nanoparticles via Ionic Gelation

This method is suitable for encapsulating drugs into chitosan, a biocompatible and mucoadhesive polymer, making it ideal for applications like ocular delivery.[4][6]

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid (1% v/v)

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Chitosan Solution: Dissolve chitosan in 1% acetic acid to create a chitosan solution (e.g., 0.1-0.5% w/v). Ofloxacin can be added to this solution.

  • TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.1% w/v).

  • Ionic Gelation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The electrostatic interaction between the positively charged amine groups of chitosan and the negatively charged polyanions of TPP will lead to the spontaneous formation of nanoparticles.

  • Maturation: Continue stirring for approximately 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Collection: Separate the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing & Storage: Wash the nanoparticle pellet with deionized water and resuspend in an appropriate buffer or lyophilize for long-term storage.

Protocol 3: Synthesis of Ofloxacin-Loaded Solid Lipid Nanoparticles (SLN) via Hot Homogenization

This protocol is used for incorporating drugs into a solid lipid matrix, which is advantageous for controlled release and improving the bioavailability of lipophilic drugs.[7]

Materials:

  • This compound

  • Solid lipid (e.g., Palmitic acid, Glycerol monostearate)[7][8]

  • Surfactant/Emulsifier (e.g., Polyvinyl alcohol (PVA), Tween 80)[7]

  • Deionized water

Procedure:

  • Lipid Melt: Heat the solid lipid (e.g., palmitic acid) and Ofloxacin together to a temperature above the lipid's melting point (e.g., 150°C for palmitic acid).[7]

  • Aqueous Phase: Separately, heat the aqueous emulsifier solution (e.g., 2.5% PVA) to the same temperature.[7]

  • Hot Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the hot pre-emulsion to high-power ultrasonication to reduce the droplet size to the nanometer range, forming a hot nanoemulsion.

  • Nanoparticle Solidification: Quickly pour the hot nanoemulsion into a large volume of cold water (2-4°C) under stirring. The rapid cooling solidifies the lipid droplets into SLNs.[7]

  • Collection and Purification: Collect the SLNs by centrifugation, wash with distilled water, and lyophilize for storage.[7]

Protocol 4: Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Reconstitute the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Zetasizer or similar instrument based on Dynamic Light Scattering (DLS) to determine the average particle size and PDI.[1]

  • Use the same instrument in electrophoretic light scattering mode to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.[7]

B. Drug Encapsulation Efficiency (EE%):

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DCM or another solvent that dissolves both the polymer/lipid and the drug) to release the encapsulated Ofloxacin.

  • Alternatively, separate the nanoparticles from the aqueous suspension by centrifugation. The amount of free, un-encapsulated drug in the supernatant is measured.

  • Quantify the amount of Ofloxacin using a validated High-Performance Liquid Chromatography (HPLC) method or UV-Vis spectrophotometry.[1]

  • Calculate EE% using the formula: EE% = (Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount * 100

Protocol 5: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the nanoparticles over time.

Procedure (Dialysis Bag Method):

  • Place a known amount of Ofloxacin-loaded nanoparticles (e.g., 10 mg) into a dialysis bag with a specific molecular weight cut-off.[7]

  • Suspend the sealed bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, or 0.1 M HCl).[1][7]

  • Place the vessel in a shaking water bath at 37°C.[1]

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[7]

  • Analyze the concentration of Ofloxacin in the collected samples using UV-Vis spectrophotometry or HPLC.[7]

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Protocol 6: In Vitro Antibacterial Activity Assessment

A. Agar (B569324) Well Diffusion Method:

  • Prepare agar plates seeded with a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the nanoparticle suspension, a free Ofloxacin solution (as a positive control), and a blank nanoparticle suspension (as a negative control) into separate wells.[1]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.[1]

B. Minimum Inhibitory Concentration (MIC) Determination:

  • Perform serial dilutions of the nanoparticle suspension and free Ofloxacin in a 96-well microtiter plate containing bacterial growth medium.[7]

  • Inoculate each well with a standardized bacterial suspension (e.g., ~5 × 10^5 cfu/mL).[7]

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for a specified period (e.g., 12, 24, 36 hours).[7]

  • The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.[7]

References

Utilizing Ofloxacin Hydrochloride as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Ofloxacin Hydrochloride, a synthetic fluoroquinolone antibacterial agent, is widely used in pharmaceutical formulations.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of medicinal products. High-Performance Liquid Chromatography (HPLC) is a predominant analytical technique for the determination of Ofloxacin in bulk drugs and pharmaceutical dosage forms, where a well-characterized this compound reference standard is indispensable.[2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatography.

Characteristics of this compound Reference Standard

An ideal reference standard for this compound should be of high purity and well-characterized. Pharmaceutical secondary standards are often used, which are traceable to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2] These standards are certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their suitability for quality control and analytical method development.[2]

Key Properties:

  • Chemical Name: (±)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride[3]

  • Molecular Formula: C₁₈H₂₀FN₃O₄·HCl

  • Molecular Weight: 397.8 g/mol

Experimental Protocols

The following protocols are generalized from various validated HPLC methods for the analysis of Ofloxacin. Researchers should verify the suitability of a specific method for their sample matrix and instrumentation.

Preparation of Standard Solutions

Accurate preparation of the standard solution is critical for the quantification of Ofloxacin in samples.

Protocol:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of the mobile phase or methanol) and make up to the volume. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a desired concentration range for calibration (e.g., 5-50 µg/mL).[4][5]

Sample Preparation (from Tablets)

This protocol describes the extraction of Ofloxacin from a tablet formulation.

Protocol:

  • Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Ofloxacin (e.g., 20 mg) and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting it into the HPLC system.[6]

  • Further dilutions may be necessary to bring the concentration of Ofloxacin within the calibration range.

Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Ofloxacin analysis. The choice of column and mobile phase can be adapted based on available resources and desired separation characteristics.

Example HPLC Method Parameters:

ParameterCondition 1Condition 2Condition 3
Column Qualisil BDS C18 (250mm × 4.6mm, 5µm)[3]Polaris C18 (150 x 4.6 mm, 5 µm)Hypersil silica (B1680970) C18 (250 mm × 4.6 mm, 5 μ)[4]
Mobile Phase Buffer (0.02 M KH₂PO₄, pH 3.2 with OPA) : Methanol : Acetonitrile (75:15:10 v/v)[3]Buffer (0.01 M Ammonium acetate, pH 3 with H₃PO₄) : Acetonitrile (80:20 v/v)Water : Methanol (10:90 v/v)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]1.2 mL/min[7]
Detection UV at 294 nm[3]UV at 270 nm[4]Fluorescence (Ex: 285 nm, Em: 460 nm)[7]
Injection Volume 20 µL1.0 µL20 µL
Column Temp. AmbientAmbient25 °C[6]
Retention Time ~4.3 min[3]Not specifiedNot specified

Data Presentation and System Suitability

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0[8]
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%[8]
Method Validation Parameters

A summary of quantitative data from validated methods for this compound analysis is presented below. These parameters demonstrate the reliability of the chromatographic methods.

ParameterResultReference
Linearity Range 10-30 µg/mL
5–30 μg/ml[4]
10-50 mcg/ml
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 97.6% - 92.9%[3][9]
95% - 105%[5]
Precision (%RSD) < 2.0%[3]
Limit of Detection (LOD) 1.31 ng/mL (in plasma)[10]
Limit of Quantification (LOQ) 4 ng/mL (in plasma)[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Ofloxacin using a reference standard.

G Figure 1: General Workflow for Ofloxacin Analysis A Reference Standard Preparation E Calibration Curve Generation A->E B Sample Preparation (e.g., from Tablets) F Sample Analysis B->F C HPLC System Setup D System Suitability Test C->D D->C Fail D->E Pass G Data Processing and Quantification E->G F->G H Report Generation G->H

Caption: General Workflow for Ofloxacin Analysis.

Logical Relationship for Quantification

The diagram below outlines the logical relationship for calculating the concentration of Ofloxacin in a sample.

G Figure 2: Logical Relationship for Quantification Resp_Std Peak Response of Standard Cal_Factor Calibration Factor (Response/Concentration) Resp_Std->Cal_Factor Conc_Std Concentration of Standard Conc_Std->Cal_Factor Resp_Sample Peak Response of Sample Conc_Sample Concentration of Sample Resp_Sample->Conc_Sample Cal_Factor->Conc_Sample

Caption: Logical Relationship for Quantification.

Conclusion

The use of a certified this compound reference standard is fundamental for the accurate and reliable quantification of this active pharmaceutical ingredient in various matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to validated chromatographic methods and system suitability criteria is essential for ensuring the integrity of analytical results.

References

Application Notes and Protocols: Synthesis of Ofloxacin Hydrochloride from 2,3,4-Trifluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of Ofloxacin (B1677185) Hydrochloride, a broad-spectrum fluoroquinolone antibiotic, starting from 2,3,4-trifluoronitrobenzene. The synthesis involves a multi-step process, including selective hydrolysis, etherification, reductive cyclization, condensation, and final amination.

Overall Synthesis Workflow

The synthesis of Ofloxacin from 2,3,4-trifluoronitrobenzene is a sequential process involving several key intermediates. The general pathway is outlined below.

G A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-6-nitrophenol (B104600) A->B KOH, DMSO C 2-Acetonyloxy-3,4-difluoronitrobenzene B->C Chloroacetone (B47974), K2CO3 D 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine C->D H2, Raney Ni E Diethyl (7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazinyl)-methylenemalonate D->E Diethyl ethoxymethylenemalonate F Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate E->F Cyclization (e.g., Polyphosphoric acid) G 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid F->G Hydrolysis (HCl, Acetic Acid) H Ofloxacin G->H N-methylpiperazine, DMSO I Ofloxacin Hydrochloride H->I HCl

Caption: Synthetic pathway of this compound from 2,3,4-trifluoronitrobenzene.

Experimental Protocols and Data

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

This step involves the selective alkaline hydrolysis of 2,3,4-trifluoronitrobenzene. The fluorine atom positioned ortho to the nitro group is selectively replaced by a hydroxyl group.

Protocol:

  • In a suitable reaction vessel, dissolve 2,3,4-trifluoronitrobenzene in dimethyl sulfoxide (B87167) (DMSO).

  • Add a solution of potassium hydroxide (B78521) (KOH) to the mixture.

  • Maintain the reaction at a controlled temperature to ensure selective hydrolysis.

  • Upon completion, the reaction mixture is worked up to isolate the 2,3-difluoro-6-nitrophenol.

ParameterValueReference
Starting Material2,3,4-Trifluoronitrobenzene[1][2]
ReagentPotassium Hydroxide (KOH)[1][3][4]
SolventDimethyl Sulfoxide (DMSO)[1][4][5]
Yield29%[1][2]
Step 2: Synthesis of 2-Acetonyloxy-3,4-difluoronitrobenzene

The phenolic group of 2,3-difluoro-6-nitrophenol is alkylated using chloroacetone to form the corresponding ether.

Protocol:

  • Combine 2,3-difluoro-6-nitrophenol, chloroacetone, and potassium carbonate in a suitable solvent such as acetone.[3][5]

  • The mixture is heated under reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC).

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

  • The crude product is then purified, typically by silica (B1680970) gel column chromatography.[2]

ParameterValueReference
Starting Material2,3-Difluoro-6-nitrophenol[3][5]
ReagentChloroacetone, Potassium Carbonate, Potassium Iodide[3][5]
SolventAcetone[5]
Yield65%[2]
Step 3: Synthesis of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine

This step involves the reductive cyclization of 2-acetonyloxy-3,4-difluoronitrobenzene. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization.

Protocol:

  • Dissolve 2-acetonyloxy-3,4-difluoronitrobenzene in ethanol.[3][5]

  • Add Raney Nickel as the catalyst.

  • The mixture is subjected to hydrogenation with H2 gas.[3][5]

  • The reaction proceeds until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

ParameterValueReference
Starting Material2-Acetonyloxy-3,4-difluoronitrobenzene[3][5]
ReagentHydrogen (H2)[3][5]
CatalystRaney Nickel[3][5]
SolventEthanol[5]
YieldNot specified
Step 4 & 5: Condensation and Cyclization to form the Tricyclic Core

The benzoxazine (B1645224) derivative is condensed with diethyl ethoxymethylenemalonate (EMME), followed by cyclization to form the core tricyclic structure of ofloxacin.

Protocol:

  • The 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine is heated with diethyl ethoxymethylenemalonate.[1][5]

  • The resulting intermediate is then treated with a cyclizing agent, such as ethyl polyphosphate or a mixture of concentrated sulfuric acid and acetic anhydride, at an elevated temperature to induce cyclization.[5][6]

  • The reaction yields ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzoxazine-6-carboxylate.

ParameterValueReference
ReagentsDiethyl ethoxymethylenemalonate, Ethyl polyphosphate[5][8]
Temperature (Condensation)145 °C[5]
Temperature (Cyclization)110-145 °C[5][8]
Yield (over 2 steps)54%[8]
Step 6: Hydrolysis to Carboxylic Acid

The ethyl ester of the tricyclic core is hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the final step.

Protocol:

  • The ethyl ester is refluxed in a mixture of hydrochloric acid and acetic acid.[5][9]

  • The reaction is monitored until the hydrolysis is complete.

  • The product, 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzoxazine-6-carboxylic acid, is isolated upon cooling and filtration.

ParameterValueReference
ReagentsHydrochloric Acid, Acetic Acid[5][9]
ConditionReflux[5]
YieldHigh (quantitative)[9]
Step 7 & 8: Synthesis of Ofloxacin and Conversion to Hydrochloride Salt

The final steps involve the nucleophilic substitution of the fluorine atom at the C-10 position with N-methylpiperazine to form Ofloxacin, followed by conversion to its hydrochloride salt.

Protocol:

  • The carboxylic acid intermediate is dissolved in a polar aprotic solvent like DMSO.[5][10]

  • N-methylpiperazine is added, and the mixture is heated.[5][10]

  • The reaction is maintained at an elevated temperature (e.g., 110 °C) to facilitate the substitution.[5]

  • After completion, the crude Ofloxacin is precipitated by adding water, filtered, and washed.[9]

  • For the hydrochloride salt, the purified Ofloxacin base is treated with hydrochloric acid.

ParameterValueReference
ReagentN-methylpiperazine[3][5][10]
SolventDMSO[5][6][10]
Temperature80-125 °C[5][8][10]
Yield53-95.8%[3][8]
Final Product Purity (HPLC)>99.8%[1]

Mechanism of Action: DNA Gyrase Inhibition

Ofloxacin functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes involved in DNA replication, transcription, repair, and recombination.[2] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Supercoiling/ Decatenation Replication DNA Replication & Repair Gyrase->Replication Enables CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibited by Ofloxacin Replication->DNA Maintains Ofloxacin Ofloxacin Ofloxacin->Gyrase

Caption: Ofloxacin inhibits DNA gyrase, disrupting DNA processes and causing bacterial death.

References

Application Notes: Ofloxacin Hydrochloride for Antibiotic Resistance Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) hydrochloride is a synthetic fluoroquinolone, a class of broad-spectrum antibiotics that has been instrumental in treating a wide array of bacterial infections.[1][2][3] Its primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4][5] This targeted action disrupts bacterial cell division and leads to cell death. The emergence of antibiotic resistance is a critical global health challenge, making in vitro studies using cell culture models indispensable for understanding resistance mechanisms, evaluating the efficacy of existing antibiotics, and developing novel therapeutic strategies. Ofloxacin hydrochloride serves as a valuable tool in these studies, allowing researchers to investigate the development of resistance, assess the activity of new antimicrobial agents against resistant strains, and explore the cytotoxic effects of these compounds on mammalian cells.

Mechanism of Action and Resistance

Ofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[2][3][5] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of replication. Topoisomerase IV is responsible for decatenating newly replicated chromosomes, allowing for their segregation into daughter cells. Ofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[5]

Bacterial resistance to ofloxacin and other fluoroquinolones can develop through several mechanisms:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common mechanisms. These mutations reduce the binding affinity of the antibiotic to its target enzymes.

  • Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, preventing the antibiotic from reaching its intracellular targets at effective concentrations.

  • Plasmid-mediated resistance: While less common for fluoroquinolones compared to other antibiotic classes, plasmid-encoded resistance genes, such as those encoding Qnr proteins or aminoglycoside acetyltransferases capable of modifying ciprofloxacin, can contribute to reduced susceptibility.

Applications in Cell Culture for Antibiotic Resistance Studies

Cell culture-based assays are fundamental for investigating the multifaceted aspects of ofloxacin resistance. Key applications include:

  • Determination of Minimum Inhibitory Concentration (MIC): This is a cornerstone assay to quantify the in vitro activity of an antibiotic against a specific bacterial strain. By determining the lowest concentration of ofloxacin that inhibits visible bacterial growth, researchers can classify strains as susceptible, intermediate, or resistant.

  • Development of Resistant Strains: In vitro evolution experiments, where bacteria are cultured in the presence of sub-lethal and gradually increasing concentrations of ofloxacin, allow for the selection and characterization of resistant mutants. These laboratory-developed resistant strains are invaluable models for studying the genetic and molecular bases of resistance.

  • Cytotoxicity Assessment in Mammalian Cells: It is crucial to evaluate the potential toxic effects of antibiotics on host cells. Cell viability assays, such as the MTT assay, are used to determine the concentration of ofloxacin that is cytotoxic to various mammalian cell lines, providing an essential therapeutic window.

  • Molecular Analysis of Resistance Mechanisms: Once resistant strains are identified or developed, molecular techniques are employed to elucidate the underlying mechanisms. This includes DNA sequencing of the QRDRs of gyrA, gyrB, parC, and parE to identify mutations, as well as gene expression analysis to investigate the upregulation of efflux pumps.

Data Presentation

The following tables summarize key quantitative data related to the use of ofloxacin in antibiotic resistance studies.

Table 1: Ofloxacin Minimum Inhibitory Concentration (MIC) Breakpoints for Susceptibility Testing

Organism CategorySusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Enterobacteriaceae≤ 24≥ 8
Pseudomonas aeruginosa≤ 24≥ 8
Staphylococcus aureus≤ 12≥ 4

Table 2: Example Ofloxacin MIC Values for Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance StatusOfloxacin MIC (µg/mL)
Escherichia coli ATCC 25922Susceptible0.03 - 0.12
Ofloxacin-Resistant E. coli (clinical isolate)Resistant> 32
Staphylococcus aureus ATCC 29213Susceptible0.12 - 0.5
Ofloxacin-Resistant S. aureus (MRSA)Resistant> 16
Pseudomonas aeruginosa ATCC 27853Susceptible1.0 - 4.0
Ofloxacin-Resistant P. aeruginosa (clinical isolate)Resistant> 64

Table 3: Cytotoxicity of Ofloxacin in Various Mammalian Cell Lines

Cell LineCell TypeAssayExposure Time (h)IC50 (µg/mL)
Human Corneal Epithelial Cells (HCE-T)Corneal EpitheliumMTT24400 - 2400
Human Conjunctival Epithelial CellsConjunctival EpitheliumMTT24400 - 2400
Human Peripheral LymphocytesLymphocyteCA, MN48> 120
HeLaCervical CancerMTT48~23.86

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CA: Chromosomal Aberrations; MN: Micronucleus Test

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (37°C)

Procedure:

  • Preparation of Ofloxacin Stock Solution: Prepare a stock solution of ofloxacin at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add an additional 50 µL of the ofloxacin stock solution (or a diluted working solution) to the first column of wells to achieve the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (from column 1 to 11). The final volume in each well will be 100 µL.

    • Column 11 serves as the positive control (inoculum without antibiotic).

    • Column 12 serves as the negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of ofloxacin at which there is no visible growth of bacteria.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the effect of ofloxacin on the viability of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Ofloxacin Treatment:

    • Prepare a series of ofloxacin dilutions in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the ofloxacin dilutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve ofloxacin) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the logarithm of the ofloxacin concentration to determine the IC50 value.

Protocol 3: Development of Ofloxacin-Resistant Bacterial Strains in a Stepwise Manner

This protocol describes a common method for generating antibiotic-resistant bacterial strains in the laboratory.

Materials:

  • Susceptible bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable liquid medium

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • This compound

  • Sterile culture tubes and plates

  • Incubator (37°C) with shaking capabilities

Procedure:

  • Initial MIC Determination: Determine the MIC of ofloxacin for the parental susceptible bacterial strain using the broth microdilution method (Protocol 1).

  • Initial Exposure:

    • Inoculate the susceptible strain into a culture tube containing TSB with ofloxacin at a concentration of 0.5x the MIC.

    • Incubate at 37°C with shaking until turbidity is observed (24-48 hours).

  • Subsequent Passages:

    • Once growth is established, transfer a small aliquot of the culture to a new tube containing TSB with a 2-fold higher concentration of ofloxacin.

    • Continue this stepwise increase in ofloxacin concentration, allowing the bacteria to adapt and grow at each step.

  • Isolation of Resistant Mutants:

    • At each step, streak a sample of the culture onto a TSA plate containing the corresponding concentration of ofloxacin to isolate single colonies.

    • Pick individual colonies and re-test their MIC to confirm the increase in resistance.

  • Stabilization of the Resistant Phenotype:

    • Once a desired level of resistance is achieved, culture the resistant strain for several passages in antibiotic-free medium to ensure the stability of the resistant phenotype.

    • Periodically re-check the MIC to confirm that the resistance is not lost.

  • Cryopreservation: Create a glycerol (B35011) stock of the confirmed resistant strain and store it at -80°C for future use.

Visualizations

Ofloxacin Mechanism of Action and Resistance cluster_bacterial_cell Ofloxacin Ofloxacin Hydrochloride BacterialCell Bacterial Cell Ofloxacin->BacterialCell Enters DNAGyrase DNA Gyrase (Gram-negative) BacterialCell->DNAGyrase TopoIV Topoisomerase IV (Gram-positive) BacterialCell->TopoIV Replication DNA Replication & Transcription DNAGyrase->Replication Inhibits CellDivision Cell Division TopoIV->CellDivision Inhibits CellDeath Bacterial Cell Death Replication->CellDeath CellDivision->CellDeath Resistance Mechanisms of Resistance Resistance->Ofloxacin Blocks action of TargetMutation Target Site Mutations (gyrA, parC) Resistance->TargetMutation EffluxPumps Efflux Pumps Resistance->EffluxPumps TargetMutation->DNAGyrase Alters TargetMutation->TopoIV Alters EffluxPumps->Ofloxacin Expels

Caption: Ofloxacin's mechanism and bacterial resistance pathways.

Experimental Workflow for Antibiotic Resistance Study Start Start: Susceptible Bacterial Strain MIC1 Determine Initial MIC (Protocol 1) Start->MIC1 DevelopResistance Develop Resistant Strain (Protocol 3) MIC1->DevelopResistance MIC2 Confirm Increased MIC (Protocol 1) DevelopResistance->MIC2 Cytotoxicity Assess Cytotoxicity in Mammalian Cells (Protocol 2) MIC2->Cytotoxicity MolecularAnalysis Molecular Analysis of Resistance Mechanisms MIC2->MolecularAnalysis End End: Characterized Resistant Strain Cytotoxicity->End MolecularAnalysis->End

Caption: Workflow for studying ofloxacin resistance.

Logical Relationship of Key Assays MIC_Assay MIC Assay (Bacterial Potency) TherapeuticIndex Therapeutic Index (Selectivity) MIC_Assay->TherapeuticIndex Informs MTT_Assay MTT Assay (Mammalian Cytotoxicity) MTT_Assay->TherapeuticIndex Informs Resistance_Development Resistance Development (In Vitro Evolution) Resistance_Development->MIC_Assay Impacts Mechanism_ID Mechanism Identification (Molecular Analysis) Resistance_Development->Mechanism_ID Leads to

Caption: Interrelation of key experimental assays.

References

Application Notes and Protocols for Forced Degradation Studies of Ofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance, like Ofloxacin Hydrochloride, to stress conditions more severe than accelerated stability testing.[3] The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][2] Furthermore, forced degradation studies are instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.[4][5] Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under various conditions, making a thorough forced degradation study essential.

This document provides a detailed protocol for conducting forced degradation studies on this compound, covering hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[1][2]

Materials and Methods

Materials
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727), HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Orthophosphoric acid, analytical grade

  • Water, HPLC grade or purified

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Reflux condenser

Experimental Protocols

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of mobile phase components. This stock solution will be used for the subsequent stress studies. A control sample, protected from stress conditions, should be prepared and analyzed alongside the stressed samples for comparison. The target degradation for each stress condition should be between 5-20%.[2]

Hydrolytic Degradation

a) Acidic Conditions:

  • To an appropriate volume of this compound stock solution, add an equal volume of 1 N HCl.[4]

  • Reflux the mixture at 40°C for 6 hours.[4]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of NaOH.

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[4]

b) Basic Conditions:

  • To an appropriate volume of this compound stock solution, add an equal volume of 1 N NaOH.[4]

  • Reflux the mixture at 40°C for 6 hours.[4]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of HCl.

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[4]

c) Neutral Conditions:

  • To an appropriate volume of this compound stock solution, add an equal volume of purified water.[4]

  • Reflux the mixture at 40°C for 8 hours.[4]

  • After the specified time, cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[4]

Oxidative Degradation
  • To an appropriate volume of this compound stock solution, add an equal volume of 6% v/v hydrogen peroxide.[4]

  • Keep the solution at room temperature for 6 hours.[4]

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[4]

Thermal Degradation
  • Place this compound solid powder in an oven maintained at 105°C for 4 hours.[4]

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL for HPLC analysis.

Photolytic Degradation
  • Expose the this compound solid powder and a solution (e.g., 100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • After exposure, prepare a solution of the solid sample in the mobile phase at a concentration of approximately 100 µg/mL for HPLC analysis. The solution sample can be directly analyzed.

Analytical Method: Stability-Indicating RP-HPLC

A stability-indicating method is crucial to separate the parent drug from its degradation products. The following is a recommended starting point for an RP-HPLC method.

ParameterRecommended Condition
Column Qualisil BDS C18 (250mm × 4.6mm, 5µm)[4]
Mobile Phase Buffer (0.02 M KH₂PO₄):Methanol:Acetonitrile (75:15:10 v/v/v), pH 3.2 with orthophosphoric acid[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 294 nm[4]
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation

The results of the forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition.

Stress ConditionParametersDuration% Degradation of OfloxacinNo. of Degradation Products
Acid Hydrolysis 1 N HCl6 hoursQuantitative DataQuantitative Data
Base Hydrolysis 1 N NaOH6 hoursQuantitative DataQuantitative Data
Neutral Hydrolysis Water8 hoursQuantitative DataQuantitative Data
Oxidation 6% H₂O₂6 hoursQuantitative DataQuantitative Data
Thermal (Dry Heat) 105°C4 hoursQuantitative DataQuantitative Data
Photolytic (Solid) 1.2 million lux hours-Quantitative DataQuantitative Data
Photolytic (Solution) 1.2 million lux hours-Quantitative DataQuantitative Data

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Ofloxacin HCl Stock Solution acid Acid Hydrolysis (1N HCl, 40°C, 6h) stock->acid base Base Hydrolysis (1N NaOH, 40°C, 6h) stock->base neutral Neutral Hydrolysis (Water, 40°C, 8h) stock->neutral oxidation Oxidation (6% H2O2, RT, 6h) stock->oxidation photo Photolytic (ICH Q1B) stock->photo control Prepare Control Sample hplc RP-HPLC Analysis control->hplc acid->hplc base->hplc neutral->hplc oxidation->hplc thermal Thermal (105°C, 4h) thermal->hplc photo->hplc data Data Interpretation hplc->data report Identify Degradants & Pathways data->report

Caption: Experimental workflow for this compound forced degradation studies.

Potential Degradation Pathways of Ofloxacin

G cluster_products Degradation Products ofloxacin Ofloxacin decarboxy Decarboxy Ofloxacin ofloxacin->decarboxy Hydrolysis / Photolysis n_oxide Ofloxacin-N-oxide ofloxacin->n_oxide Oxidation piperazine_opening Piperazinyl Ring Opening Products ofloxacin->piperazine_opening Oxidation / Photolysis des_methyl Des-methyl Ofloxacin ofloxacin->des_methyl Metabolism / Photolysis

Caption: Simplified potential degradation pathways of Ofloxacin under stress conditions.

References

Application Note: RP-HPLC Method for the Determination of Ofloxacin in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin (B1677185) is a broad-spectrum synthetic fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] It is essential to have a reliable, accurate, and robust analytical method for the quantification of ofloxacin in pharmaceutical dosage forms to ensure product quality and efficacy. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of ofloxacin, complete with experimental protocols and validation data.

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the successful separation and quantification of ofloxacin. The selection of a suitable C8 or C18 column along with an appropriate mobile phase composition is critical for achieving optimal chromatographic performance. Detection is typically carried out using a UV detector at wavelengths ranging from 280 nm to 315 nm.[1][2][3]

Table 1: Summary of Reported RP-HPLC Chromatographic Conditions for Ofloxacin Analysis

ParameterCondition 1Condition 2Condition 3Condition 4
Stationary Phase Polaris C18 (150 x 4.6 mm, 5 µm)[1]Phenomenex C18 (250 mm x 4.6 mm, 5µm)[4]Qualisil BDS C18 (250mm × 4.6mm, 5µm)[5]Kromasil C8 (15 cm × 4.6 mm, 5µ)[6]
Mobile Phase Buffer:Acetonitrile (80:20 v/v) (Buffer: 0.01 M Ammonium Acetate, pH 3 with Ortho-phosphoric acid)[1]2mM Phosphate buffer:Acetonitrile (70:30 v/v) (pH 3.5 with Ortho-phosphoric acid)[4]Buffer:Methanol:Acetonitrile (75:15:10 v/v) (Buffer: 0.02 M Potassium dihydrogen phosphate, pH 3.2 with OPA)[5]0.5%v/v Triethylamine buffer (pH 3.0):Acetonitrile (73:27 v/v)[6]
Flow Rate Not Specified1.0 mL/min[4]1.0 mL/min[5]1.2 mL/min[6]
Detection Wavelength 294 nm[1]293 nm[4]294 nm[5]303 nm[6]
Column Temperature Ambient30°C[7]AmbientAmbient
Injection Volume Not Specified20 µL[4][7]Not SpecifiedNot Specified
Retention Time Not Specified2.1 min[4]4.3 min[5]2.3 min[6]

Experimental Protocols

Preparation of Standard Solutions

a. Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of ofloxacin reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (or a suitable diluent like 0.1 M HCl) and sonicate for 15 minutes to dissolve.[7]

  • Dilute to the mark with the same solvent and mix well.

b. Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the target assay concentration.[2][4]

  • For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder 20 ofloxacin tablets to ensure homogeneity.[7]

  • Accurately weigh a portion of the powder equivalent to 10 mg of ofloxacin and transfer it to a 100 mL volumetric flask.[7]

  • Add approximately 70 mL of the mobile phase (or a suitable diluent) and sonicate for 15-20 minutes to ensure complete extraction of the drug.[7][8]

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure that there are no interfering peaks at the retention time of ofloxacin.

  • Perform a system suitability test by injecting the working standard solution (e.g., six replicate injections). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2% and other system suitability parameters (e.g., tailing factor, theoretical plates) are within acceptable limits.[5]

  • Inject the prepared standard and sample solutions in a defined sequence.

  • Record the chromatograms and measure the peak areas.

  • Calculate the concentration of ofloxacin in the sample by comparing its peak area with that of the standard solution.

Method Validation

The developed RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][7]

Table 2: Summary of Method Validation Parameters for Ofloxacin RP-HPLC Methods

Validation ParameterTypical Range/ValueReference
Linearity Range 5-50 µg/mL[4]
10-50 µg/mL[6][9]
50-300 µg/mL[2]
Correlation Coefficient (r²) > 0.99[10]
Accuracy (% Recovery) 92.9% - 97.6%[5]
95% - 105%[9]
99.8% - 103.73%[2]
Precision (%RSD) < 2%[5][10]
Limit of Detection (LOD) 5 µg/mL[4]
Limit of Quantification (LOQ) 10 µg/mL[4][6]
Robustness Unaffected by small variations in flow rate (±0.2 mL/min) and mobile phase composition.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the RP-HPLC analysis of ofloxacin in a pharmaceutical dosage form.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLCSys HPLC System Equilibration StandardPrep->HPLCSys SamplePrep Sample Solution Preparation (Tablets) SamplePrep->HPLCSys SysSuit System Suitability Test HPLCSys->SysSuit Injection Inject Samples & Standards SysSuit->Injection Chromo Chromatogram Acquisition Injection->Chromo PeakInt Peak Area Integration Chromo->PeakInt Calc Concentration Calculation PeakInt->Calc Report Final Report Generation Calc->Report

Caption: Workflow for RP-HPLC Analysis of Ofloxacin.

Method Validation Logical Relationships

This diagram shows the logical relationship and hierarchy of key validation parameters for an analytical method as per ICH guidelines.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision->Accuracy LOD->LOQ

Caption: Logical Relationship of Method Validation Parameters.

References

Application Notes: Preparation of Ofloxacin Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death.[4][5] Ofloxacin hydrochloride, the salt form, is often used in research due to its increased solubility in aqueous solutions compared to its free base form.

The accurate and reproducible preparation of stock solutions is a critical prerequisite for reliable in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, cytotoxicity studies, and anti-biofilm assays. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental results.

Data Presentation

Solubility of Ofloxacin and this compound

The solubility of ofloxacin is highly dependent on the solvent and whether it is in its free base or hydrochloride salt form. The hydrochloride form offers enhanced aqueous solubility.

Compound/Salt FormSolventApproximate SolubilityReference
Ofloxacin (Free Base)WaterInsoluble / Sparingly Soluble[6][7]
Dimethyl Sulfoxide (DMSO)~0.4 - 20 mg/mL[6][8]
Dimethylformamide (DMF)~20 mg/mL[8]
Ethanol~1 mg/mL[8]
1 M NaOH~50 mg/mL[9]
This compound Water~2 mg/mL
0.1 M Hydrochloric Acid (HCl)Used as a solvent for 1 mg/mL solutions[10][11]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL (for (R)-Ofloxacin)[8]

Note: Solubility can be affected by temperature, pH, and the purity of the compound. It is recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Recommended Stock and Working Concentrations for In Vitro Assays

The optimal concentration of a stock solution is dictated by the specific requirements of the downstream application and the solubility of the compound in the chosen solvent.

Assay TypeRecommended Stock Concentration & SolventTypical Working Concentration Range
Minimum Inhibitory Concentration (MIC) 1 mg/mL (1000 µg/mL) in sterile 0.1 M HCl or Water0.1 - 100 µg/mL
Cytotoxicity (e.g., MTT Assay) 10 - 50 mM in sterile DMSO10 - 250 µM
Anti-Biofilm Assays 1 mg/mL in sterile Water or PBS1 - 500 µg/mL

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution (1 mg/mL)

This protocol is suitable for assays where an aqueous solution is required, such as standard broth microdilution MIC testing.

Materials:

  • This compound powder

  • Sterile 0.1 M Hydrochloric Acid (HCl) or sterile deionized water

  • Sterile, calibrated volumetric flasks (e.g., 10 mL)

  • Sterile serological pipettes

  • Vortex mixer or sonicator

  • Sterile 0.22 µm syringe filters

  • Sterile polypropylene (B1209903) storage tubes

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it to a 10 mL sterile volumetric flask.

  • Dissolution: Add approximately 7-8 mL of sterile 0.1 M HCl or deionized water to the flask.[10][11]

  • Mixing: Cap the flask and vortex or place it in a sonicator bath until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Volume Adjustment: Once fully dissolved, add the solvent to bring the total volume to the 10 mL mark. Invert the flask several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile stock solution into one or more sterile polypropylene tubes.[12]

  • Labeling and Storage: Clearly label the tubes with the compound name, concentration (1 mg/mL), solvent, preparation date, and initials. Store aliquots at -20°C for long-term use. A working stock may be kept at 4°C for short-term use, though stability should be verified.[10]

Protocol 2: Preparation of Ofloxacin Stock Solution in DMSO (10 mM)

This protocol is designed for preparing high-concentration stock solutions, often required for cytotoxicity or other cell-based assays where the final concentration of DMSO must be kept low (typically <0.5%).

Materials:

  • Ofloxacin (free base) powder (Molecular Weight: 361.37 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile pipettes and tips

Procedure:

  • Weighing: To prepare a 10 mM stock solution, weigh 3.61 mg of Ofloxacin powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.

  • Labeling and Storage: Label the tube clearly. Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for preparing a sterile this compound stock solution for use in aqueous-based in vitro assays.

G Figure 1. Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_process Processing & Storage weigh 1. Weigh Ofloxacin HCl Powder add_solvent 2. Add Solvent (e.g., Sterile Water) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize aliquot 5. Aliquot Into Sterile Tubes sterilize->aliquot store 6. Store (-20°C) aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action

Ofloxacin targets essential bacterial enzymes, disrupting DNA processes and leading to cell death. This selective toxicity makes it an effective antibiotic.

G Figure 2. Ofloxacin Mechanism of Action cluster_bacteria Inside Bacterial Cell DNA_Processes DNA Replication, Transcription, Repair gyrase DNA Gyrase DNA_Processes->gyrase Relaxes supercoiled DNA topoIV Topoisomerase IV DNA_Processes->topoIV Separates daughter DNA death Disruption of DNA Processes & Bactericidal Effect gyrase->death topoIV->death Ofloxacin Ofloxacin Ofloxacin->gyrase Inhibits Ofloxacin->topoIV Inhibits

Caption: Ofloxacin inhibits DNA gyrase and topoisomerase IV.

References

Troubleshooting & Optimization

Troubleshooting Ofloxacin Hydrochloride peak tailing in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ofloxacin Hydrochloride Analysis

Welcome to the technical support center for this compound analysis. This guide provides detailed troubleshooting for common chromatographic issues, with a specific focus on resolving peak tailing in reverse phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a common problem for this compound?

Peak tailing is a chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In quantitative analysis, this is often identified by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2.[2][3]

This compound is a basic compound, and like many basic analytes, it is prone to peak tailing in RP-HPLC.[4] The primary cause is undesirable secondary interactions between the Ofloxacin molecule and the stationary phase.[4] These interactions can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[5]

Q2: What are the specific chemical interactions that cause my Ofloxacin peak to tail?

The predominant cause of peak tailing for basic compounds like Ofloxacin on silica-based columns is the interaction with residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[4][6] At mobile phase pH levels above 3, these acidic silanol groups can become ionized (deprotonated) to form negatively charged sites (Si-O⁻).[3][6][7]

The basic piperazinyl group on the Ofloxacin molecule becomes protonated (positively charged) in the acidic mobile phase. This leads to a strong secondary ion-exchange interaction between the positively charged Ofloxacin and the negatively charged silanol sites.[6][7] This interaction is stronger than the desired hydrophobic retention mechanism, causing some analyte molecules to be retained longer, which results in a tailed peak.[3]

cluster_0 Silica Stationary Phase (C18) cluster_1 Analyte in Mobile Phase Silica Silica Surface SiOH Silanol Group (Si-OH) C18 C18 Alkyl Chains (Hydrophobic) SiO_neg Ionized Silanol (Si-O⁻) SiOH->SiO_neg pH > 3 Ofloxacin Protonated Ofloxacin (Basic, Positively Charged) Ofloxacin->SiO_neg Secondary Retention (Undesired Ion-Exchange) CAUSES PEAK TAILING Ofloxacin->C18  Primary Retention (Desired Hydrophobic Interaction) Symmetrical Peak start Observe Ofloxacin Peak Tailing (As > 1.2) check_ph Is mobile phase pH ≤ 3.0? start->check_ph adjust_ph ACTION: Lower mobile phase pH using an acid (e.g., Formic, Phosphoric, or TFA). check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped (Type B silica) column? check_ph->check_column Yes end_ok Symmetrical Peak Achieved (As < 1.2) adjust_ph->end_ok add_tea ACTION: Add a competing base (e.g., 10-20 mM TEA) to the mobile phase. check_column->add_tea No check_overload Is sample overload a possibility? check_column->check_overload Yes replace_column ACTION: Replace with a new, end-capped column. Consider alternative phases. add_tea->replace_column Tailing Persists add_tea->end_ok replace_column->end_ok dilute_sample ACTION: Dilute sample (e.g., 1:10) and reinject. check_overload->dilute_sample Yes check_system ACTION: Check for extra-column volume (fittings, tubing). Flush or replace column to check for contamination/voids. check_overload->check_system No dilute_sample->end_ok check_system->end_ok end_persist Issue Persists: Consult further with manufacturer or technical support. check_system->end_persist

References

Technical Support Center: Optimizing Ofloxacin Hydrochloride Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ofloxacin (B1677185) Hydrochloride extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction and analysis of ofloxacin from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting ofloxacin from biological samples?

A1: The most prevalent methods for ofloxacin extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on the biological matrix, required sensitivity, available equipment, and desired sample throughput.[1]

  • Protein Precipitation (PPT): A simple and rapid technique ideal for plasma and serum samples. It involves adding a precipitating agent, like acetonitrile (B52724) or methanol (B129727), to denature and remove proteins.[1][2][3][4][5]

  • Liquid-Liquid Extraction (LLE): This method separates ofloxacin based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[1] It is effective for cleaning up complex matrices like urine.[6][7]

  • Solid-Phase Extraction (SPE): A highly selective and versatile method that uses a solid sorbent to isolate and concentrate ofloxacin.[1][8][9] It is suitable for various matrices and can provide cleaner extracts than PPT or LLE.

Q2: How does pH affect the stability and extraction of ofloxacin?

A2: Ofloxacin is an amphoteric molecule, meaning its stability and solubility are pH-dependent. It is most stable in acidic to neutral conditions.[10] Degradation can occur in highly alkaline or acidic environments. For efficient extraction, the pH of the sample should be adjusted. For instance, in LLE, adjusting the pH of the aqueous phase can ensure ofloxacin is in its neutral, more organic-soluble form, thereby improving extraction efficiency.[11] Similarly, for SPE, pH adjustment is crucial for optimal retention on the sorbent. A study on dispersive micro-solid phase extraction (D-µ-SPE) found pH 4 to be optimal for the extraction of ofloxacin from human plasma.[12][13]

Q3: What are the recommended storage conditions for biological samples containing ofloxacin?

A3: Proper storage is critical to prevent degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[10] For long-term storage, freezing at -20°C or -80°C is recommended.[10] Studies have shown ofloxacin to be stable for extended periods at these temperatures.[10][14][15] It is also best practice to minimize freeze-thaw cycles, as repeated cycles can lead to analyte degradation.[10] Aliquoting samples into smaller volumes for individual analyses is highly recommended.[10] Stability for up to three freeze-thaw cycles has been demonstrated for many quinolones, including ofloxacin.[10]

Q4: What are "matrix effects" in LC-MS/MS analysis and how can they be minimized for ofloxacin?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[16][17] This can lead to poor accuracy and reproducibility in quantification.[16] To minimize matrix effects for ofloxacin analysis:

  • Optimize Sample Preparation: Employ more selective extraction techniques like SPE to obtain cleaner extracts.

  • Chromatographic Separation: Improve the chromatographic method to separate ofloxacin from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as ofloxacin-d3, is ideal as it co-elutes and has similar ionization properties to the analyte, effectively compensating for matrix effects.[18]

  • Assess Matrix Effect: A post-extraction spike experiment can be performed to quantitatively assess the degree of ion suppression or enhancement.[16]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low/Inconsistent Recovery 1. Suboptimal Extraction pH: Ofloxacin's charge state is pH-dependent, affecting its solubility and interaction with extraction media.[10] 2. Inefficient Phase Separation (LLE): Incomplete separation of aqueous and organic layers. 3. Improper SPE Cartridge Conditioning/Elution: Incorrect solvent usage can lead to poor retention or elution. 4. Analyte Degradation: Instability due to improper storage (temperature, freeze-thaw cycles) or pH.[10]1. Optimize pH: Adjust the sample pH. For LLE, ensure the pH renders ofloxacin neutral for better partitioning into the organic solvent. For SPE, optimize the pH for retention on the specific sorbent.[11] 2. Improve LLE: Ensure vigorous mixing to maximize surface area, then centrifuge to break any emulsions and achieve a clear separation. "Salting out" by adding a neutral salt like NaCl can also help.[11] 3. Review SPE Protocol: Ensure the cartridge is properly conditioned with the recommended solvents. Optimize the loading, washing, and elution steps. Use an appropriate elution solvent with sufficient strength to desorb ofloxacin completely. 4. Verify Stability: Review sample handling and storage procedures.[10] Analyze a freshly prepared standard in a clean matrix to confirm the stability of the analyte under your analytical conditions.
Poor Reproducibility/High %RSD 1. Matrix Effects (LC-MS/MS): Ion suppression or enhancement from co-eluting endogenous compounds.[16] 2. Inconsistent Sample Preparation: Variability in pipetting, vortexing times, or evaporation steps. 3. Instrumental Variability: Fluctuations in the analytical instrument's performance.1. Address Matrix Effects: Use a stable isotope-labeled internal standard (e.g., ofloxacin-d3).[18] Develop a more selective sample clean-up method (e.g., switch from PPT to SPE). Optimize chromatography to separate the analyte from interferences. 2. Standardize Procedures: Ensure all experimental steps are performed consistently across all samples. Use calibrated pipettes and automated systems where possible. 3. Check Instrument Performance: Run system suitability tests before each analytical batch to ensure the instrument is performing within specifications.
Interfering Peaks in Chromatogram 1. Endogenous Matrix Components: Lipids, proteins, or other small molecules from the biological sample are not fully removed. 2. Co-administered Drugs or Metabolites: Other drugs the subject may be taking could co-elute with ofloxacin.[10] 3. Contamination: Contaminants from collection tubes, solvents, or glassware.1. Improve Sample Clean-up: Switch to a more selective extraction method (e.g., SPE). Optimize the wash steps in your SPE protocol. 2. Enhance Chromatographic Resolution: Modify the mobile phase composition, gradient, or use a different column to separate the interfering peaks from ofloxacin.[10] If using MS/MS, ensure the selected transitions are specific to ofloxacin. 3. Run Blanks: Analyze blank matrix samples and solvent blanks to identify the source of contamination. Use high-purity solvents and clean glassware.
Analyte Instability (Degradation) 1. pH Extremes: Ofloxacin degrades in highly acidic or alkaline conditions.[10] 2. Photodegradation: Exposure to light, especially UV, can cause degradation.[19] 3. Excessive Freeze-Thaw Cycles: Repeated freezing and thawing can damage the analyte.[10] 4. Improper Storage Temperature: Storing samples at room temperature or 4°C for extended periods can lead to degradation.[10]1. Control pH: Maintain a consistent pH in the acidic to neutral range during sample collection, processing, and storage.[10] 2. Protect from Light: Use amber vials or work under low-light conditions, especially when handling standard solutions. 3. Minimize Freeze-Thaw: Aliquot samples after collection to avoid multiple freeze-thaw cycles.[10] 4. Ensure Proper Storage: Store samples at -20°C or -80°C for long-term stability.[10]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on ofloxacin extraction to facilitate method comparison.

Table 1: Ofloxacin Extraction from Human Plasma

Extraction Method Analytical Technique Recovery (%) LOD LOQ Reference
Protein Precipitation (Acetonitrile)LC-MS/MS>70%-78 ng/mL[2][20]
Protein Precipitation (Methanol)HPLC-UV96.29 - 99.57%-100 ng/mL[21]
Protein Precipitation (Acetonitrile)HPLC-FLD--25 ng/mL[3]
Solid-Phase Extraction (SPE)HPLC-UV95.73 - 97.47%0.023 µg/mL0.076 µg/mL[8][9]
Dispersive Micro-Solid Phase Extraction (D-µ-SPE)HPLC-UV90.1 - 109.5%0.73 µg/L2.44 µg/L[12]
Electromembrane Extraction (EME)CE-UV24% (Enrichment Factor: 100)0.05 µg/mL0.2 µg/mL[22]

Table 2: Ofloxacin Extraction from Human Urine

Extraction Method Analytical Technique Recovery (%) LOD LOQ Reference
Liquid-Liquid Extraction (Ethyl Acetate)Spectrophotometry95.5 - 106.6%--[6]
Liquid-Liquid Extraction (Dichloromethane:Chloroform)CE-UV85 - 115%-0.05 nmol/mL[7]
"Dilute-and-Shoot"LC-MS/MSNot Applicable--[18]
Solid-Phase SpectrofluorimetrySpectrofluorimetry~100%0.14 ng/mL-[23]
Effervescence-Assisted Switchable Solvent-Based LLEHPLC-FLD-1x10⁻⁸ mol/L-[24]

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This protocol is a rapid and straightforward method for removing proteins from biological fluids.

  • Sample Aliquot: Pipette 200 µL of plasma or serum into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Precipitation: Add 600 µL of cold acetonitrile (or methanol) to the sample. The 3:1 ratio of solvent to sample is common.[4]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

  • Analysis: Transfer the final sample to an HPLC vial for analysis.

G Workflow for Protein Precipitation A 1. Aliquot Plasma/Serum Sample B 2. Add Internal Standard A->B C 3. Add Cold Acetonitrile (3:1 ratio) B->C D 4. Vortex for 1-2 minutes C->D E 5. Centrifuge at >10,000 x g for 10 min D->E F 6. Collect Supernatant E->F G 7. Evaporate and Reconstitute (Optional) F->G H 8. Transfer to Vial for LC-MS/MS Analysis G->H

Workflow for Protein Precipitation
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol is effective for cleaning up urine samples prior to analysis.

  • Sample Aliquot: Pipette 1 mL of urine into a glass tube.

  • pH Adjustment: Adjust the sample pH to make ofloxacin neutral (typically pH 7-8).

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Add Extraction Solvent: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a dichloromethane/chloroform mixture).[6][7]

  • Extraction: Vortex or shake vigorously for 5-10 minutes to facilitate the transfer of ofloxacin into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction (steps 4-7) for higher recovery.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

G Workflow for Liquid-Liquid Extraction A 1. Aliquot Urine Sample B 2. Adjust pH & Add Internal Standard A->B C 3. Add Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Vortex/Shake for 5-10 minutes C->D E 5. Centrifuge to Separate Phases D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Transfer to Vial for Analysis H->I

Workflow for Liquid-Liquid Extraction
Protocol 3: Solid-Phase Extraction (SPE) for Plasma

This protocol provides a cleaner extract compared to PPT and is suitable for sensitive analyses.

  • Sample Pre-treatment: Dilute 200 µL of plasma with an acidic buffer (e.g., phosphoric acid) to a final volume of 1 mL. This step helps in protein disruption and pH adjustment.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a mild organic/aqueous mixture) to remove unretained interferences.

  • Elution: Elute ofloxacin from the cartridge using a small volume (e.g., 1 mL) of an appropriate elution solvent (e.g., methanol containing a small percentage of formic or acetic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, precise volume of the mobile phase.

  • Analysis: Transfer the final sample to an HPLC vial for analysis.

G Workflow for Solid-Phase Extraction A 1. Pre-treat Sample (Dilute & Acidify) B 2. Condition SPE Cartridge (Methanol then Water) A->B C 3. Load Sample onto Cartridge B->C D 4. Wash Cartridge to Remove Interferences C->D E 5. Elute Ofloxacin with Strong Solvent D->E F 6. Evaporate Eluate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H 8. Transfer to Vial for Analysis G->H

Workflow for Solid-Phase Extraction
Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for troubleshooting common issues during method development.

G Troubleshooting Logic for Ofloxacin Extraction Start Problem Encountered (e.g., Low Recovery, High RSD) Check_Stability Verify Analyte Stability? (Fresh standards, storage conditions) Start->Check_Stability Check_Method Review Extraction Protocol? (pH, solvents, volumes) Check_Stability->Check_Method Stability OK Resolved Problem Resolved Check_Stability->Resolved Stability Issue Found & Fixed Check_Matrix Assess Matrix Effects? (Post-extraction spike) Check_Method->Check_Matrix Protocol OK Check_Method->Resolved Protocol Error Found & Fixed Optimize_Cleanup Optimize Sample Cleanup (Switch to SPE, improve wash steps) Check_Matrix->Optimize_Cleanup Matrix Effects Present Optimize_Chroma Optimize Chromatography (Gradient, column, mobile phase) Check_Matrix->Optimize_Chroma Matrix Effects Present Use_IS Use Stable Isotope-Labeled IS Optimize_Cleanup->Use_IS Optimize_Chroma->Use_IS Use_IS->Resolved

Troubleshooting Logic Diagram

References

Ofloxacin Hydrochloride Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ofloxacin (B1677185) Hydrochloride in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Ofloxacin Hydrochloride solutions.

Issue Potential Causes Recommended Solutions
Precipitation or cloudiness in the solution. 1. pH outside the optimal range: Ofloxacin has maximum solubility at a pKa of approximately 6.08.[1] 2. Low Temperature: Storage at low temperatures (5°C and -20°C) can cause crystallization, especially in certain infusion fluids like 20% mannitol.[2] 3. Interaction with other components: The presence of certain ions or excipients might reduce solubility.1. Adjust the pH of the solution to be within the optimal solubility range. The use of buffers is recommended. 2. Store solutions at the recommended room temperature (15-25°C or 59-77°F) unless otherwise specified.[3] Avoid freezing.[3][4] 3. Review the composition of your solution. If possible, prepare a simpler solution to identify the interacting component.
Discoloration of the solution (e.g., yellowing). 1. Photodegradation: Exposure to light, especially UV radiation, can cause degradation and discoloration.[5][6] 2. Oxidative degradation: The presence of oxidizing agents can lead to degradation. 3. High Temperature: Elevated temperatures can accelerate degradation processes.1. Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil.[4] 2. Avoid contact with strong oxidizing agents. Consider using deaerated water for solution preparation. 3. Store solutions at controlled room temperature and avoid exposure to high heat.[3]
Unexpected peaks in HPLC chromatogram. 1. Degradation of Ofloxacin: The appearance of new peaks suggests the formation of degradation products due to factors like pH, light, or heat.[7][8] 2. Interaction with container/closure: Leaching of substances from the container can introduce impurities. 3. Contamination: The sample or the mobile phase might be contaminated.1. Perform forced degradation studies to identify potential degradation products and their retention times.[7][9] This will help in confirming if the new peaks are related to Ofloxacin degradation. 2. Use high-quality, inert containers for solution preparation and storage. 3. Ensure proper handling and use of high-purity solvents and reagents.
Loss of antibacterial activity. 1. Chemical degradation: The degradation of Ofloxacin leads to a loss of the active pharmaceutical ingredient.[5][6] 2. Complexation with metal ions: Divalent and trivalent metal ions (e.g., Al³⁺, Fe³⁺, Mg²⁺, Ca²⁺, Zn²⁺) can form complexes with Ofloxacin, potentially reducing its bioavailability and activity.[10][11]1. Follow the stability guidelines to prevent degradation. Quantify the Ofloxacin concentration using a validated analytical method like HPLC to confirm the loss. 2. Avoid co-administration or formulation with metal-containing substances unless the effects are well-characterized.[10][11]

Frequently Asked Questions (FAQs)

1. What are the main factors affecting the stability of this compound in aqueous solutions?

The primary factors influencing the stability of this compound in aqueous solutions are:

  • pH: Ofloxacin is susceptible to both acid and base hydrolysis.[7] The pH of the solution significantly impacts its degradation rate.[12]

  • Light: Ofloxacin is photosensitive and can degrade upon exposure to UV and visible light.[5][6][8][13] This photodegradation can lead to the formation of multiple byproducts.[8]

  • Temperature: Elevated temperatures can accelerate the degradation of Ofloxacin.[7]

  • Oxidizing Agents: Ofloxacin is susceptible to oxidative degradation.[7]

  • Metal Ions: The presence of metal ions such as Al³⁺, Fe³⁺, Mg²⁺, Ca²⁺, and Zn²⁺ can lead to the formation of complexes with Ofloxacin, which may affect its stability and availability.[10][11][14]

2. What are the typical degradation products of Ofloxacin?

Forced degradation studies have identified several degradation products. Under photolytic conditions, degradation can occur through pathways like decarboxylation and the opening of the piperazinyl ring.[15] In the solid state, two primary degradation products have been identified through LC-MS analysis.[5] Under various stress conditions (acid, base, oxidation), different degradation products can be observed in HPLC analysis.[7]

3. What are the recommended storage conditions for this compound aqueous solutions?

To ensure stability, aqueous solutions of this compound should be:

  • Stored at a controlled room temperature, typically between 15-25°C (59-77°F).[3]

  • Protected from light by using light-resistant containers.[4]

  • Kept in tightly closed containers.[3][16]

  • Avoid freezing.[3][4]

4. How does pH affect the stability of Ofloxacin?

Ofloxacin undergoes degradation in both acidic and alkaline conditions.[7] A pH-rate profile can be generated by studying the degradation at various pH values to determine the conditions of maximum stability.[12] The degradation is generally catalyzed by both acid and base.[12]

5. Can metal ions affect my experiment?

Yes. Divalent and trivalent metal ions can form complexes with Ofloxacin.[10][11][14] This complexation can reduce the availability of the drug and may interfere with its analysis and antibacterial activity.[10][11] For instance, aluminum hydroxide (B78521) has been shown to lower the maximum concentration (Cmax) and area under the curve (AUC) of ofloxacin.[10]

Data on Forced Degradation of Ofloxacin

The following table summarizes the degradation of Ofloxacin under various stress conditions as reported in a stability-indicating assay method development study.

Stress Condition Conditions Degradation (%) Number of Degradation Products
Acid Hydrolysis 1N HCl, refluxed for 6 hours at 40°C15.21
Alkali Hydrolysis 1N NaOH, refluxed for 6 hours at 40°C12.81
Oxidative Degradation 6% H₂O₂, 6 hours at room temperature10.51
Thermal Degradation 105°C for 4 hours8.61
Neutral Hydrolysis Water, refluxed for 8 hours at 40°C6.51

Data compiled from a forced degradation study. The specific percentages and number of products can vary based on the exact experimental conditions.[7]

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for Ofloxacin

This protocol describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Ofloxacin in the presence of its degradation products.[7]

1. Chromatographic Conditions:

  • Column: Qualisil BDS C18 (250mm × 4.6mm, 5µm)[7]

  • Mobile Phase: A mixture of buffer (0.02 M potassium dihydrogen phosphate), methanol, and acetonitrile (B52724) in a ratio of 75:15:10 (v/v/v). The pH of the mobile phase is adjusted to 3.2 with orthophosphoric acid.[7]

  • Flow Rate: 1 ml/min[7]

  • Detection Wavelength: 294 nm[7]

  • Retention Time of Ofloxacin: Approximately 4.3 minutes[7]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Ofloxacin reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample solution containing Ofloxacin in the same diluent to achieve a similar concentration as the standard solution.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas).

  • Inject the sample solution.

  • Record the chromatograms and calculate the amount of Ofloxacin in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study of Ofloxacin

This protocol outlines the conditions for performing forced degradation studies to assess the stability of Ofloxacin.[7]

1. Acid Degradation:

  • Dissolve 20 mg of Ofloxacin in 20 ml of 1N Hydrochloric Acid.

  • Reflux the solution for 6 hours at 40°C.[7]

  • After cooling, neutralize the solution and dilute it to a suitable concentration for HPLC analysis.

2. Alkali Degradation:

  • Dissolve 20 mg of Ofloxacin in 20 ml of 1N Sodium Hydroxide.

  • Reflux the solution for 6 hours at 40°C.[7]

  • After cooling, neutralize the solution and dilute it for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 20 mg of Ofloxacin in 20 ml of 6% Hydrogen Peroxide.

  • Keep the solution at room temperature for 6 hours.[7]

  • Dilute the solution to a suitable concentration for HPLC analysis.

4. Thermal Degradation:

  • Place the solid Ofloxacin drug substance in an oven at 105°C for 4 hours.[7]

  • After cooling, dissolve a known amount of the stressed sample and dilute it for HPLC analysis.

5. Photolytic Degradation:

  • Expose the Ofloxacin solution to UV light (as per ICH Q1B guidelines). The duration and intensity of exposure should be controlled and monitored.

  • Analyze the exposed solution by HPLC.

Visualizations

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH Light Light Photodegradation Photodegradation Light->Photodegradation Temperature Temperature Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation Metal_Ions Metal Ions Complexation Complexation Metal_Ions->Complexation Ofloxacin_HCl_Solution Ofloxacin HCl Aqueous Solution Hydrolysis Hydrolysis Ofloxacin_HCl_Solution->Hydrolysis Ofloxacin_HCl_Solution->Photodegradation Ofloxacin_HCl_Solution->Thermal_Degradation Ofloxacin_HCl_Solution->Oxidation Ofloxacin_HCl_Solution->Complexation Degradation_Products Degradation Products & Loss of Activity Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products Oxidation->Degradation_Products Complexation->Degradation_Products

Caption: Factors influencing Ofloxacin HCl stability in aqueous solutions.

start Start: Observe Instability Issue issue What is the issue? start->issue precipitation Precipitation/ Cloudiness issue->precipitation Precipitation discoloration Discoloration issue->discoloration Discoloration new_peaks Unexpected HPLC Peaks issue->new_peaks New Peaks loss_activity Loss of Activity issue->loss_activity Activity Loss check_ph Check pH & Storage Temp precipitation->check_ph check_light Check Light Exposure discoloration->check_light analyze_degradation Analyze for Degradation new_peaks->analyze_degradation check_metals Check for Metal Ion Presence loss_activity->check_metals adjust_ph Adjust pH to optimal range check_ph->adjust_ph pH incorrect control_temp Store at 15-25°C check_ph->control_temp Temp incorrect end Issue Resolved adjust_ph->end control_temp->end protect_light Use amber vials/ Protect from light check_light->protect_light Exposed protect_light->end forced_degradation Perform Forced Degradation Study analyze_degradation->forced_degradation Degradation Suspected forced_degradation->end avoid_metals Avoid metal-containing reagents check_metals->avoid_metals Present avoid_metals->end

Caption: Troubleshooting workflow for Ofloxacin HCl solution stability.

ofloxacin Ofloxacin piperazinyl_ring Piperazinyl Ring Modification ofloxacin->piperazinyl_ring Photodegradation, Oxidation decarboxylation Decarboxylation ofloxacin->decarboxylation Photodegradation n_oxidation N-Oxidation of Piperazinyl Ring piperazinyl_ring->n_oxidation Oxidation desmethylation Desmethylation of Piperazinyl Ring piperazinyl_ring->desmethylation Photodegradation product1 Degradation Product 1 piperazinyl_ring->product1 product2 Degradation Product 2 decarboxylation->product2 product3 Ofloxacin-N-Oxide n_oxidation->product3 product4 N-Desmethyl Ofloxacin desmethylation->product4

Caption: Simplified degradation pathways of Ofloxacin.

References

How to prevent Ofloxacin Hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Ofloxacin Hydrochloride in cell culture media.

Troubleshooting Guide

Precipitation of this compound in your cell culture medium can interfere with your experiments by altering the effective antibiotic concentration and potentially causing cytotoxicity. This guide will help you identify the cause of precipitation and provide solutions to resolve the issue.

Problem: A precipitate is observed in the cell culture medium after adding this compound.

Potential Cause Observation Solution
High Final Concentration Precipitate forms immediately or shortly after adding this compound to the medium.- Reduce Concentration: Use the lowest effective concentration of this compound required for your experiment. - Stepwise Dilution: Instead of adding a high-concentration stock directly to the final volume of media, perform one or more intermediate dilutions in a smaller volume of media first.
Localized High Concentration Precipitate appears at the point of addition before dissolving and then reappearing.- Slow Addition & Mixing: Add the this compound stock solution dropwise to the medium while gently swirling or stirring. This ensures rapid and even dispersion.
pH of the Medium The cell culture medium has a physiological pH (typically 7.2-7.4), where Ofloxacin's solubility is lower.- pH Adjustment of Stock: Prepare the this compound stock solution in a slightly acidic buffer (e.g., pH 6.5-6.8) to enhance its solubility before adding it to the medium. Ensure the final pH of the culture medium remains within the optimal range for your cells.
Interaction with Divalent Cations Precipitate forms over time, especially after the medium has been stored or incubated.- Use Chelation-Free Media (if possible): If your experimental design allows, consider using a medium with lower concentrations of divalent cations like calcium and magnesium. - Prepare Fresh Media: Prepare the Ofloxacin-supplemented medium fresh before each use to minimize the time for potential interactions to occur.
Improper Stock Solution Preparation The this compound stock solution itself is not fully dissolved or is unstable.- Follow Recommended Protocols: Use the detailed experimental protocols below for preparing a clear and stable stock solution. - Filter Sterilization: Always filter-sterilize the stock solution through a 0.22 µm filter to remove any undissolved particles.
Storage Conditions Precipitate forms after refrigeration or freeze-thaw cycles of the supplemented medium.- Avoid Freeze-Thaw: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing. - Store Properly: Store the stock solution at -20°C and the supplemented medium at 2-8°C for short-term use. Avoid long-term storage of supplemented media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound at different pH values?

This compound's solubility is highly dependent on pH. It is significantly more soluble in acidic conditions compared to neutral or alkaline conditions.

pHApproximate Solubility of Ofloxacin
Acidic (e.g., pH 1.2)29-41 mg/mL[1]
Neutral to Alkaline (e.g., pH 6.8-7.4)~3 mg/mL[1]

Q2: Why does this compound precipitate in my cell culture medium which is at a physiological pH?

Cell culture media are typically buffered to a pH of 7.2-7.4 to support optimal cell growth. As shown in the table above, the solubility of Ofloxacin is significantly lower in this pH range, which can lead to precipitation, especially at higher concentrations.

Q3: Can components of the cell culture medium interact with this compound?

Yes, certain components can interact with this compound. Quinolone antibiotics, including ofloxacin, can form complexes with divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are present in most cell culture media.[2] This interaction can potentially reduce the solubility of the antibiotic and lead to precipitation over time.

Q4: What is the recommended method for preparing an this compound stock solution for cell culture?

It is recommended to prepare a concentrated stock solution in a solvent that ensures complete dissolution and then dilute it into the cell culture medium. Using a slightly acidic buffer or water and ensuring the pH is slightly acidic can aid solubility. For detailed steps, please refer to the Experimental Protocols section.

Q5: How should I add the this compound stock solution to my cell culture medium to prevent precipitation?

To prevent localized high concentrations that can trigger precipitation, you should add the stock solution to the medium slowly and with constant, gentle mixing. It is also advisable to warm the cell culture medium to 37°C before adding the antibiotic.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Sterile, deionized water or a sterile, slightly acidic buffer (e.g., PBS at pH 6.8)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile conical tube. For a 10 mg/mL stock solution, weigh 100 mg of this compound for a final volume of 10 mL.

  • Add a small volume of sterile water or buffer (e.g., 7-8 mL) to the tube.

  • Gently vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Adjust the final volume to 10 mL with sterile water or buffer.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Supplementing Cell Culture Medium with this compound

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and other required supplements

  • Prepared this compound stock solution

Procedure:

  • Prepare the complete cell culture medium by adding FBS and any other required supplements to the basal medium.

  • Warm the complete medium to 37°C in a water bath.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

  • While gently swirling the warmed medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the medium gently for a few minutes to ensure homogeneity.

  • The this compound-supplemented medium is now ready for use.

Visualizations

Troubleshooting this compound Precipitation start Precipitate Observed in Media check_conc Is the final concentration too high? start->check_conc check_addition Was the stock added too quickly? check_conc->check_addition No solution_conc Reduce concentration or use stepwise dilution. check_conc->solution_conc Yes check_ph Is the media pH ~7.4? check_addition->check_ph No solution_addition Add stock slowly with constant mixing. check_addition->solution_addition Yes check_interaction Are divalent cations present? check_ph->check_interaction No solution_ph Use slightly acidic stock solution. check_ph->solution_ph Yes check_stock Is the stock solution clear? check_interaction->check_stock No solution_interaction Prepare fresh media; consider low-cation media. check_interaction->solution_interaction Yes solution_stock Prepare fresh, filtered stock solution. check_stock->solution_stock No Factors Influencing this compound Precipitation cluster_causes Primary Causes precipitation Ofloxacin Precipitation high_conc High Concentration high_conc->precipitation high_ph High pH (~7.4) high_ph->precipitation divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) divalent_cations->precipitation rapid_addition Rapid Addition rapid_addition->precipitation

References

Improving yield of Ofloxacin Hydrochloride synthesis reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ofloxacin (B1677185) Hydrochloride and improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ofloxacin Hydrochloride, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low overall yield (<60%) - Suboptimal reaction conditions (temperature, solvent, catalyst).[1] - Incomplete reactions in key steps (e.g., cyclization, condensation). - Formation of side products and impurities.[2] - Mechanical losses during workup and purification.- Optimize reaction parameters for each step. For instance, the condensation with N-methylpiperazine can be improved by using DMSO as a solvent and heating to around 110°C.[3] - Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Employ purification methods like recrystallization or column chromatography to remove impurities.[4] - For the cyclization step to form the quinolone system, using polyphosphoric acid can be effective.[4][5]
Formation of Impurities - Side reactions due to harsh reaction conditions (e.g., high temperatures).[2] - Presence of impurities in starting materials. - Dealkylation of alkoxy groups at high temperatures.[2] - Incomplete substitution reactions.- Maintain optimal reaction temperatures; for example, the hydrolysis of the ester group can be performed at 15-60°C for acid hydrolysis or 40-80°C for base hydrolysis.[1] - Use high-purity starting materials. - Consider using protecting groups for sensitive functional groups to prevent side reactions.[6] - Ensure a sufficient amount of the substituting agent (e.g., N-methylpiperazine) is used and allow for adequate reaction time.[4]
Difficulty in Product Purification - Presence of closely related impurities or stereoisomers. - Poor crystallization of the final product.- For separating enantiomers (Ofloxacin is a racemate, while Levofloxacin is the S-enantiomer), chiral HPLC is a highly effective method. - Recrystallize the crude product from a suitable solvent system, such as methanol (B129727) or ethanol-water.[2][4] - Utilize column chromatography for challenging separations.[2][4]
Poor Yield in the Final Condensation Step - Low reactivity of the fluoroquinolone core with N-methylpiperazine.[2] - Steric hindrance.- The use of a polar aprotic solvent like DMSO can facilitate the nucleophilic substitution. - Increasing the reaction temperature to around 110-125°C may improve the reaction rate, but must be carefully controlled to avoid degradation.[5] - The addition of an acid-binding agent, such as an organic or inorganic base, can improve the reaction by neutralizing the hydrofluoric acid formed.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this compound synthesis?

A1: With optimized processes, an overall yield of more than 70% can be achieved, with purity exceeding 99.8%.[1] Some patented methods claim yields as high as 85-90% by reducing the number of reaction steps and optimizing the cyclization process.[7]

Q2: What are the critical reaction steps that significantly impact the overall yield?

A2: The key steps that influence the overall yield are the formation of the tricyclic quinolone system and the final condensation with N-methylpiperazine. The cyclization step can have yields of around 75%, while the final substitution reaction can be a bottleneck with lower yields if not properly optimized.[2][8]

Q3: How can I minimize the formation of the N-oxide impurity?

A3: The formation of Ofloxacin-N-oxide, a common impurity, can be minimized by avoiding excessive use of oxidizing agents and controlling reaction conditions, particularly temperature and exposure to air during the synthesis and storage.

Q4: What is the recommended method for purifying the final product?

A4: The crude this compound is typically purified by recrystallization from a suitable solvent like methanol or an ethanol-water mixture.[2][4] For achieving high enantiomeric purity of Levofloxacin (the S-enantiomer), chiral High-Performance Liquid Chromatography (HPLC) is a robust method.[8]

Q5: Can the use of a catalyst improve the yield?

A5: Yes, catalysts are crucial in several steps. For instance, in some synthesis routes, a Lewis base can be used as a catalyst.[6] In the reductive cyclization step to form the benzoxazine (B1645224) ring, a catalyst such as Raney Nickel is commonly used.[8][4]

Experimental Protocols

Protocol 1: General Synthesis of Ofloxacin

This protocol outlines a common synthetic route starting from 2,3,4-trifluoronitrobenzene.

Step 1: Formation of the Chiral Benzoxazine Intermediate

  • React 2,3,4-trifluoronitrobenzene with (S)-glycerol acetonide in a regioselective nucleophilic aromatic substitution reaction to establish the stereocenter.[8]

  • Perform a reductive cyclization of the resulting nitroaromatic intermediate using a catalyst like Raney Nickel in ethanol. This reduces the nitro group to an amine, which then displaces an adjacent fluorine atom to form the benzoxazine ring.[8][4]

Step 2: Assembly of the Tricyclic Quinolone Core

  • Condense the chiral benzoxazine intermediate with diethyl ethoxymethylenemalonate (EMME) by heating the reactants.[8]

  • Cyclize the resulting malonic derivative to form the tricyclic quinolone system. This can be achieved by heating in the presence of a dehydrating agent like polyphosphoric acid.[8][4]

  • Hydrolyze the resulting ethyl ester to the free carboxylic acid, typically by refluxing with hydrochloric acid in acetic acid.[8]

Step 3: Introduction of the N-methylpiperazine Side Chain

  • Dissolve the tricyclic carboxylic acid core in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[8]

  • Add N-methylpiperazine to the solution.

  • Heat the reaction mixture to approximately 110°C to facilitate the nucleophilic substitution of the fluorine atom at the C-10 position.[8][3]

  • Upon reaction completion, cool the mixture and precipitate the crude product by adding water.

  • Collect the solid by filtration, wash with water, and dry to yield crude Ofloxacin.[8]

Step 4: Conversion to this compound

  • Dissolve the crude Ofloxacin in a suitable solvent.

  • Add hydrochloric acid to precipitate this compound.

  • Filter, wash, and dry the final product.

Protocol 2: Chiral HPLC Purification of Ofloxacin Enantiomers

This protocol is for the separation of the (S)-enantiomer (Levofloxacin) from a racemic mixture of Ofloxacin.

  • System Preparation : Use a standard HPLC system with a UV detector and a C18 column.[8]

  • Mobile Phase Preparation : Prepare a mobile phase of a methanol-water mixture (e.g., 20:80 v/v). Add a chiral selector, such as L-isoleucine (e.g., 10 mmol/L), and a metal salt, like copper sulfate (B86663) (e.g., 5 mmol/L), to the aqueous portion.[8]

  • Sample Preparation : Dissolve the crude Ofloxacin in the mobile phase to a known concentration.

  • Chromatographic Separation :

    • Equilibrate the C18 column with the mobile phase at a controlled flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C).[8]

    • Inject the sample onto the column.

    • Monitor the elution profile with a UV detector at approximately 294 nm.

  • Fraction Collection : Collect the fraction corresponding to the desired (S)-enantiomer.

Data Presentation

Table 1: Reported Yields for Ofloxacin Synthesis Steps

Reaction StepDescriptionReported YieldReference
Overall Synthesis10-step synthesis of (S)-Ofloxacin (Levofloxacin)≥45%
Overall SynthesisModified route from 2,3,4-trifluoronitrobenzene57%
Overall SynthesisRoute starting from tetrafluorobenzoyl chloride with improved cyclization85-90%[7]
Condensation & CyclizationFormation of the tricyclic core75%
Final CondensationReaction with N-methylpiperazine in DMSO62%[2]
HydrolysisConversion of the ester to carboxylic acid95-98%[7]

Table 2: Optimized Parameters for Chiral HPLC Purification

ParameterConditionReference
Chromatography TypeChiral Ligand-Exchange HPLC
Stationary PhaseConventional C18 Column
Mobile PhaseMethanol/Water (20:80, v/v) containing 4.0 mmol/L amino acid ionic liquid and 3.0 mmol/L copper sulfate
Flow Rate0.5 mL/min
Temperature25 °C

Visualizations

ofloxacin_synthesis_pathway start 2,3,4-Trifluoronitrobenzene intermediate1 Chiral Nitroaromatic Intermediate start->intermediate1 Nucleophilic Substitution intermediate2 Chiral Benzoxazine intermediate1->intermediate2 Reductive Cyclization intermediate3 Tricyclic Quinolone Ester intermediate2->intermediate3 Condensation & Cyclization intermediate4 Tricyclic Quinolone Carboxylic Acid intermediate3->intermediate4 Hydrolysis ofloxacin Ofloxacin intermediate4->ofloxacin Condensation ofloxacin_hcl Ofloxacin Hydrochloride ofloxacin->ofloxacin_hcl Salt Formation reagent1 (S)-Glycerol Acetonide reagent2 H2 / Raney Ni reagent3 EMME reagent4 Polyphosphoric Acid reagent5 HCl / Acetic Acid reagent6 N-methylpiperazine in DMSO reagent7 HCl

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst incomplete->optimize_conditions check_impurities Analyze for Impurities (HPLC/MS) complete->check_impurities optimize_conditions->check_reaction impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities Minimal Impurities check_impurities->no_impurities No improve_purification Improve Purification: - Recrystallization - Column Chromatography impurities_present->improve_purification check_workup Review Workup Procedure for Mechanical Losses no_impurities->check_workup end Yield Improved improve_purification->end check_workup->end

Caption: Troubleshooting workflow for low yield.

parameter_relationships yield Reaction Yield purity Product Purity temp Temperature temp->yield temp->purity Can decrease if too high time Reaction Time time->yield solvent Solvent solvent->yield solvent->purity catalyst Catalyst catalyst->yield ph pH ph->yield ph->purity reagents Reagent Purity reagents->yield reagents->purity

Caption: Key parameters affecting yield and purity.

References

Technical Support Center: Ofloxacin Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin (B1677185), a widely used fluoroquinolone antibiotic, possesses intrinsic fluorescent properties that can significantly interfere with fluorescence-based assays, leading to inaccurate and unreliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate ofloxacin-related interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ofloxacin hydrochloride interfering with my fluorescence-based assay?

A1: this compound is an autofluorescent molecule. This means it naturally absorbs light at certain wavelengths and re-emits it at longer wavelengths, a property that can be mistaken for the signal from your intended fluorescent probe. This interference can manifest in two primary ways:

  • Spectral Overlap: The excitation and/or emission spectra of ofloxacin can overlap with those of your experimental fluorophores. This leads to the instrument detecting ofloxacin's fluorescence in the channel designated for your probe, resulting in artificially high background signals or false positives.[1]

  • Fluorescence Quenching: Ofloxacin can decrease the fluorescence intensity of your probe through various mechanisms, including static and dynamic quenching.[2][3] This can lead to an underestimation of the true signal in your assay.

Q2: What are the spectral properties of this compound?

A2: Ofloxacin's fluorescence is highly dependent on the pH of the solution. Its excitation and emission maxima can shift significantly with changes in pH, which is a critical factor to consider in experimental design.

Q3: In which common fluorescence-based assays is ofloxacin interference a known issue?

A3: Ofloxacin has the potential to interfere with a wide range of fluorescence-based assays, including but not limited to:

  • Cell Viability and Proliferation Assays: Assays using fluorescent dyes like resazurin (B115843) (AlamarBlue) can be affected, as changes in cellular metabolism induced by the antibiotic might alter the reduction of the dye, independently of cell number.

  • Quantitative PCR (qPCR): While direct interference studies with ofloxacin are limited, its interaction with DNA and intercalating dyes like SYBR Green I could potentially affect quantification.[4][5]

  • Fluorescence Microscopy and Live-Cell Imaging: The autofluorescence of ofloxacin can obscure the signal from fluorescently labeled cellular components, making image analysis challenging.[6]

  • Enzymatic Assays: Assays that utilize fluorescent substrates or products can be compromised if ofloxacin's spectral properties overlap with those of the assay components.

  • FRET-Based Assays: Ofloxacin can interfere with Förster Resonance Energy Transfer (FRET) assays by affecting the fluorescence of either the donor or acceptor fluorophore.[7][8]

  • Urinary Porphyrin Analysis: Ofloxacin has been shown to cause significant interference in the fluorescence-based determination of urinary porphyrins due to overlapping emission spectra.[1]

Q4: How can I determine if ofloxacin is interfering with my assay?

A4: The best approach is to run proper controls. This includes:

  • Ofloxacin-only control: A sample containing only ofloxacin in the assay buffer or medium. This will reveal the background fluorescence contributed by the compound itself.

  • Vehicle control: A sample containing the solvent used to dissolve ofloxacin.

  • Unstained/untreated cells: To measure the natural autofluorescence of your biological sample.

By comparing the fluorescence signals from these controls to your experimental samples, you can quantify the extent of interference.

Troubleshooting Guides

Issue 1: High Background Fluorescence in a Cell-Based Assay

Possible Cause: Spectral overlap between ofloxacin's emission and the emission of your fluorescent probe.

Solutions:

  • Remove Ofloxacin Before Measurement: If your experimental design allows, remove the ofloxacin-containing medium before adding the fluorescent reagent. This is the most effective way to eliminate interference.

  • Spectral Unmixing: If your imaging software supports it, you can perform spectral unmixing. This involves acquiring the emission spectrum of ofloxacin alone and using it to subtract its contribution from the experimental images.

  • Choose a Fluorophore with a Red-Shifted Spectrum: Ofloxacin's fluorescence is strongest in the blue-green region of the spectrum.[9][10] Selecting a fluorescent probe with excitation and emission wavelengths in the red or far-red region can significantly reduce spectral overlap.

Issue 2: Lower Than Expected Fluorescence Signal

Possible Cause: Fluorescence quenching of your probe by ofloxacin.

Solutions:

  • Reduce Ofloxacin Concentration: If possible, lower the concentration of ofloxacin used in your experiment to minimize quenching effects.

  • Change the Fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative fluorescent probes with different chemical structures.

  • Perform a Standard Curve with Ofloxacin: To quantify the quenching effect, prepare a standard curve of your fluorescent dye in the presence and absence of the experimental concentration of ofloxacin. This will allow you to correct for the signal loss.

Data Presentation

Table 1: Spectral Properties of this compound at Different pH Values

pH RangePredominant Ionic FormExcitation Max (λex, nm)Emission Max (λem, nm)Relative Fluorescence IntensityReference
< 2.5H3L2+~352~505Moderate[9]
2.5 - 4.0H2L+~298~499-508Strong[9][10]
~ 7.0HL (zwitterion)~295~455Strongest[9]
> 8.0L-~295~475Decreasing with pH[9]

Table 2: Potential Quenching Interactions of Ofloxacin with Common Fluorophores

Fluorophore ClassPotential for QuenchingMechanismNotesReference
Rhodamine DyesYesStatic and DynamicOfloxacin can quench the fluorescence of Rhodamine B.[11]
Terbium ComplexesYesStatic and DynamicOfloxacin exhibits a strong fluorescence quenching effect on certain terbium complexes.[12]
SYBR Green IYesStatic and DynamicOfloxacin can displace SYBR Green I from DNA, leading to a decrease in fluorescence.[4][5]

Experimental Protocols

Protocol 1: Mitigation of Ofloxacin Interference in Cell-Based Fluorescence Assays by Washing

This protocol describes a method to remove ofloxacin from cell cultures before performing a fluorescence-based assay, such as a cell viability assay.

Materials:

  • Phosphate-Buffered Saline (PBS), sterile

  • Fresh, ofloxacin-free cell culture medium

  • Fluorescent assay reagent

Procedure:

  • Aspirate Medium: Carefully aspirate the ofloxacin-containing cell culture medium from each well of your microplate.

  • First Wash: Gently add a sufficient volume of sterile PBS to each well to wash the cell monolayer. For a 96-well plate, use 100-200 µL of PBS per well.

  • Aspirate PBS: Aspirate the PBS from each well.

  • Second Wash: Repeat the wash step (Step 2 and 3) to ensure maximum removal of residual ofloxacin.

  • Add Fresh Medium: Add fresh, ofloxacin-free cell culture medium to each well. The volume should be appropriate for your subsequent assay.

  • Incubate (Optional but Recommended): Incubate the plate for 15-30 minutes at 37°C to allow for any remaining intracellular ofloxacin to diffuse out of the cells.

  • Proceed with Assay: After the incubation, you can proceed with adding your fluorescent assay reagent according to the manufacturer's protocol.

  • Validation (Recommended): To validate the removal of ofloxacin, include a control well that was treated with ofloxacin and went through the washing procedure. Before adding the assay reagent, measure the background fluorescence of this well at the excitation and emission wavelengths of ofloxacin. This signal should be comparable to the background of untreated, washed cells.

Visualizations

Interference_Mitigation_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation A Unexpected Fluorescence Signal (High Background or Low Signal) B Run Control Experiments: - Ofloxacin-only - Vehicle Control - Unstained Cells A->B C Analyze Control Data B->C D Interference Confirmed? C->D E Mitigation Strategy Selection D->E Yes K No Interference: Proceed with Experiment D->K No F Option 1: Remove Ofloxacin (e.g., Washing Protocol) E->F G Option 2: Change Fluorophore (Red-shifted dye) E->G H Option 3: Instrumental Correction (Spectral Unmixing) E->H I Validate Mitigation F->I G->I H->I J Proceed with Experiment I->J

Troubleshooting workflow for ofloxacin interference.

Spectral_Overlap cluster_detector Detector Ofloxacin_Ex Ofloxacin Excitation Ofloxacin_Em Ofloxacin Emission Ofloxacin_Ex->Ofloxacin_Em Autofluorescence Detector Fluorescence Detector Ofloxacin_Em->Detector Spectral Bleed-through (False Positive Signal) Probe_Ex Probe Excitation Probe_Em Probe Emission Probe_Ex->Probe_Em Signal of Interest Probe_Em->Detector Desired Signal Quenching_Mechanism cluster_before Before Interaction cluster_after After Interaction with Ofloxacin Fluorophore_Excited Fluorophore* (Excited State) Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited->Fluorophore_Ground High Quantum Yield Light_Out Emitted Fluorescence Light_In Excitation Light Light_In->Fluorophore_Ground Quenched_Complex [Fluorophore...Ofloxacin]* (Excited Complex) Ground_Complex [Fluorophore...Ofloxacin] (Ground State Complex) Quenched_Complex->Ground_Complex Non-radiative Decay (Quenching) No_Light_Out Reduced/No Fluorescence Light_In2 Excitation Light Light_In2->Ground_Complex

References

Minimizing degradation of Ofloxacin Hydrochloride during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ofloxacin (B1677185) Hydrochloride during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of Ofloxacin Hydrochloride during sample preparation?

This compound is susceptible to degradation under several conditions. The primary factors that can lead to its degradation during sample preparation are:

  • pH: Ofloxacin is an amphoteric molecule and its stability is significantly influenced by the pH of the solution. It is highly soluble in acidic media and tends to precipitate in alkaline conditions.[1] Forced degradation studies show susceptibility to both acidic and alkaline hydrolysis.[2][3]

  • Light: Ofloxacin is known to be photosensitive.[4][5] Exposure to UV and even visible light can induce photodegradation, leading to the formation of various degradation products.[4][6][7] This can be a concern not only for solutions but also for the solid drug product, which can show discoloration upon light exposure.[4]

  • Oxidizing Agents: Ofloxacin is highly susceptible to oxidative degradation.[2][3] Contact with oxidizing agents, such as hydrogen peroxide, can lead to significant degradation, with studies showing it to be one of the more prominent degradation pathways.[4]

  • Temperature: Elevated temperatures can promote the thermal degradation of Ofloxacin.[2] While stable at room temperature for short periods, prolonged exposure to high temperatures, especially in solution, can accelerate degradation.[2][3]

Q2: What is the recommended pH range for preparing and storing this compound solutions to ensure stability?

To ensure the stability of this compound solutions, it is recommended to maintain a slightly acidic to neutral pH.

  • For Dissolution: this compound is highly soluble in acidic media.[1] Using a diluent with a slightly acidic pH, such as 0.1 N HCl, is common for dissolving the bulk drug and for extraction from formulations.[8]

  • For HPLC Analysis: The mobile phase used in many validated HPLC methods for Ofloxacin analysis is acidic, typically with a pH between 2.5 and 5.8.[2][8][9] This indicates that Ofloxacin is stable under these chromatographic conditions.

  • Aqueous Formulations: Ophthalmic and otic solutions of ofloxacin are often formulated at a pH of around 6.4 to 6.5 (range 6.0 to 7.0).[10][11]

Recommendation: For sample preparation, using a buffer or solvent system that maintains a pH between 3 and 7 is advisable. Avoid strongly alkaline conditions, as this can lead to precipitation and degradation.

Q3: How can I protect my this compound samples from light-induced degradation?

Given the photosensitivity of Ofloxacin, it is crucial to protect samples from light throughout the preparation and analysis process.

  • Use Amber Glassware: Prepare and store all solutions in amber-colored volumetric flasks and vials to block UV and visible light.

  • Protect from Direct Light: Work in a laboratory with subdued lighting and avoid direct sunlight. If possible, use light-protective covers for autosampler trays.

  • Solid State Protection: Even in solid form, Ofloxacin can be sensitive to light, leading to discoloration.[4] Store the bulk powder and formulated products in light-resistant containers.

Q4: What are the best practices for solvent selection and preparation of stock solutions?

The choice of solvent is critical for both solubility and stability.

  • Initial Dissolution: For preparing stock solutions, dissolving this compound in a small amount of 0.1 N Hydrochloric Acid before diluting with water or mobile phase is a common practice.[8][12] Methanol (B129727) is also frequently used as a solvent for stock solutions.[8]

  • Working Solutions: Dilute the stock solution with the mobile phase to be used for the analysis. This ensures compatibility and minimizes any potential for precipitation or degradation upon injection.

  • Avoid Reactive Solvents: Do not use solvents that may contain or generate reactive species, such as peroxides (commonly found in aged ethers) or strong oxidizing agents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in the chromatogram Degradation of this compound.- Check pH: Ensure the pH of your sample and mobile phase is within the stable range (pH 3-7). - Protect from Light: Repeat the sample preparation using amber glassware and minimize light exposure. - Freshly Prepare Solutions: Prepare solutions fresh and analyze them promptly. - Check for Contaminants: Ensure solvents and reagents are free from oxidizing agents.
Low assay values or poor recovery Significant degradation of the analyte.- Review Storage Conditions: Ensure stock solutions and samples are stored at appropriate temperatures (refrigerated or frozen for longer-term storage) and protected from light. - Optimize Extraction: If extracting from a complex matrix, ensure the extraction method is efficient and does not expose the analyte to harsh conditions for extended periods. - Evaluate Sonication Time: If using sonication for dissolution, keep the time to a minimum to avoid localized heating.
Discoloration of sample solutions Likely photodegradation.- Immediately discard the discolored solution. - Implement rigorous light-protection measures for all future sample preparations as described in the FAQs.[4]
Precipitation in sample vials pH is outside the optimal solubility range, likely too alkaline.- Acidify the sample slightly with a compatible acid (e.g., formic acid, phosphoric acid) to re-dissolve the precipitate. - For future preparations, ensure the final diluent is sufficiently acidic to maintain solubility.

Quantitative Data on Ofloxacin Degradation

The following table summarizes the extent of Ofloxacin degradation under various forced degradation conditions as reported in the literature. This data highlights the conditions that should be avoided during sample preparation.

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acid Hydrolysis 1 N HCl6 hours (reflux at 40°C)Significant[2]
Alkaline Hydrolysis 1 N NaOH6 hours (reflux at 40°C)Significant[2]
Oxidative Degradation 6% H₂O₂6 hours (room temp)~14.17%[2][4]
Thermal Degradation 105°C4 hoursSignificant[2]
Neutral Hydrolysis Water8 hours (reflux at 40°C)Less than other conditions[2]
Photolytic Degradation Direct Sunlight4 hoursSignificant[8]

Experimental Protocols Cited

Forced Degradation Studies Protocol (General)

A general protocol for conducting forced degradation studies, as synthesized from multiple sources, is as follows:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or 0.1 N HCl) to obtain a known concentration.[8]

  • Application of Stress:

    • Acid Degradation: Add an equal volume of a strong acid (e.g., 1 N HCl) to the stock solution and reflux for a specified period (e.g., 6 hours at 40°C).[2]

    • Alkaline Degradation: Add an equal volume of a strong base (e.g., 1 N NaOH) to the stock solution and reflux for a specified period.[2]

    • Oxidative Degradation: Add an equal volume of an oxidizing agent (e.g., 6% H₂O₂) to the stock solution and keep at room temperature for a specified period.[2]

    • Thermal Degradation: Place the stock solution in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.[2]

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a UV lamp for a specified duration.[8]

  • Neutralization and Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acidic and alkaline samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Visualizing Degradation and Workflow

Ofloxacin Degradation Pathways

The following diagram illustrates the potential degradation pathways of Ofloxacin under various stress conditions. The primary sites of degradation are the piperazine (B1678402) ring and the carboxylic acid group.

G Potential Degradation Pathways of Ofloxacin Ofloxacin Ofloxacin Acid Acid Hydrolysis (e.g., HCl) Ofloxacin->Acid Base Alkaline Hydrolysis (e.g., NaOH) Ofloxacin->Base Oxidation Oxidation (e.g., H₂O₂) Ofloxacin->Oxidation Photo Photodegradation (UV/Visible Light) Ofloxacin->Photo Thermal Thermal Degradation Ofloxacin->Thermal Degradant1 Decarboxylation Product Acid->Degradant1 Base->Degradant1 Degradant2 Piperazine Ring Oxidation (N-Oxide) Oxidation->Degradant2 Degradant3 Demethylation of Piperazine Ring Oxidation->Degradant3 Photo->Degradant3 Degradant4 Piperazine Ring Cleavage Photo->Degradant4

Caption: Potential degradation pathways of Ofloxacin under stress conditions.

Recommended Sample Preparation Workflow

This workflow outlines the key steps to minimize degradation during sample preparation for HPLC analysis.

G Recommended Sample Preparation Workflow cluster_prep Preparation cluster_analysis Analysis A Weigh Sample in Amber Volumetric Flask B Dissolve in minimal 0.1N HCl or Methanol A->B C Dilute to volume with Mobile Phase (pH 3-7) B->C D Filter through 0.45µm syringe filter C->D E Transfer to Amber Autosampler Vial D->E F Analyze Promptly via HPLC E->F

Caption: Workflow for minimizing Ofloxacin degradation during sample preparation.

References

Solving Ofloxacin Hydrochloride solubility problems for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and solve solubility challenges with Ofloxacin (B1677185) Hydrochloride for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Ofloxacin Hydrochloride and why is its solubility a concern for in vivo studies?

This compound is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its hydrochloride salt form has limited solubility in water, particularly at neutral or alkaline pH, which can lead to precipitation in physiological buffers and tissues, impacting bioavailability and causing potential toxicity during in vivo experiments.[3][4]

Q2: What are the key physicochemical properties of this compound?

This compound is a white to off-white crystalline solid.[3] It is known to be light-sensitive and can be unstable at elevated temperatures in aqueous solutions.[5] Key properties are summarized in the table below.

Q3: What is the mechanism of action of Ofloxacin?

Ofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][8]

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. It is significantly more soluble in acidic conditions (29-41 mg/mL) and less soluble in neutral and alkaline environments (approximately 3 mg/mL).[4]

Q5: Are there any known stability issues with this compound solutions?

Yes, this compound is sensitive to light and can degrade under acidic, alkaline, and oxidative conditions.[5][9] Injectable formulations have shown stability in various infusion fluids when stored appropriately.[10] It is recommended to protect solutions from light and prepare them fresh whenever possible.

Troubleshooting Guide

Problem: My this compound is not dissolving in water or my neutral pH buffer.

Cause Solution
Low intrinsic water solubility at neutral pH. this compound's solubility is limited in neutral aqueous solutions.[3][4]1. Adjust the pH: Lower the pH of the solvent to the acidic range (e.g., pH 4-6) to increase solubility.[4] 2. Use a co-solvent system: Introduce a water-miscible organic solvent to the aqueous vehicle.[5][11]

Problem: My this compound solution is precipitating after preparation or upon injection.

Cause Solution
Change in pH upon dilution or injection. The buffering capacity of the blood or interstitial fluid can raise the pH of an acidic drug solution, causing the less soluble free base to precipitate.1. Formulate with co-solvents: Utilize co-solvents such as PEG-200, Propylene Glycol, or Glycerin to maintain solubility even as the pH changes.[5][12] 2. Employ mixed solvency: A combination of solubilizing agents (hydrotropes) can enhance and maintain drug solubility.[13][14]
Temperature effects. Solubility can decrease at lower temperatures.1. Prepare and store solutions at a controlled room temperature. 2. If refrigeration is necessary, ensure the drug remains in solution upon returning to ambient temperature before use. [10]

Problem: I am observing toxicity or inconsistent results in my animal studies.

Cause Solution
Precipitation at the injection site. This can lead to localized irritation, inflammation, and erratic drug absorption.1. Optimize the formulation: Refer to the solutions for precipitation. Ensure the formulation is clear and stable. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles before administration.[11]
Degradation of the compound. Instability can lead to reduced efficacy and the formation of potentially toxic byproducts.[9]1. Prepare solutions fresh daily. 2. Protect solutions from light at all times. [5]

Data Presentation

Table 1: Physicochemical and Solubility Data for Ofloxacin and its Hydrochloride Salt

PropertyValueSource(s)
Molecular Formula C18H21ClFN3O4[15]
Molecular Weight 397.83 g/mol [3]
Appearance White to off-white crystalline solid[3]
Solubility in Water (Hydrochloride) ~2 mg/mL[16]
Solubility in Acidic Conditions (pH < 5) 29-41 mg/mL[4]
Solubility in Neutral/Alkaline Conditions (pH > 7) ~3 mg/mL[4]
Solubility in PBS (pH 7.2) ~10 mg/mL (for (R)-Ofloxacin)[17]
Solubility in DMSO ~20 mg/mL[17]
Solubility in Ethanol ~1 mg/mL[17]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol describes a general method for preparing a solution of this compound for in vivo studies using a co-solvent system to enhance solubility.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG-200 or Propylene Glycol

    • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile vials

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh the required amount of this compound powder.

    • In a sterile vial, dissolve the this compound in a minimal amount of DMSO. Vortex to ensure complete dissolution.

    • Add the co-solvent (e.g., PEG-200) to the DMSO solution and mix thoroughly. A common starting ratio for a vehicle is 10% DMSO, 40% PEG-200, and 50% saline.

    • Slowly add the sterile saline or PBS to the mixture dropwise while continuously vortexing. This slow addition is crucial to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of any particulate matter.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

    • Store the prepared solution protected from light and use it within a recommended timeframe (ideally prepared fresh).

Visualizations

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxes for Replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Replicated_DNA Replicated DNA Catenanes Topoisomerase_IV->Replicated_DNA Decatenates for Segregation Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Division Cell Division Replicated_DNA->Cell_Division

Caption: Mechanism of action of Ofloxacin in a bacterial cell.

Solubility_Workflow cluster_prep Solution Preparation cluster_qc Quality Control & Administration Start Start: Weigh Ofloxacin HCl Dissolve Dissolve in minimal DMSO Start->Dissolve Add_Cosolvent Add Co-solvent (e.g., PEG-200) Dissolve->Add_Cosolvent Add_Aqueous Slowly add Aqueous Vehicle (Saline/PBS) Add_Cosolvent->Add_Aqueous Mix Vortex Thoroughly Add_Aqueous->Mix Inspect Visual Inspection: Check for Precipitation Mix->Inspect Filter Sterile Filter (0.22 µm) Inspect->Filter Clear Solution Precipitation Precipitation Observed Inspect->Precipitation Precipitation Administer Administer for In Vivo Study Filter->Administer Troubleshoot Troubleshoot: Adjust pH or Co-solvent ratio Precipitation->Troubleshoot Troubleshoot->Start Re-formulate

Caption: Experimental workflow for preparing Ofloxacin HCl for in vivo studies.

References

Adjusting mobile phase for better Ofloxacin Hydrochloride separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Ofloxacin Hydrochloride using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

Peak tailing is a prevalent issue when analyzing basic compounds like this compound.[1][2] The primary cause is the interaction between the basic analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These secondary interactions, which include hydrogen bonding and ion exchange, can lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail".[1]

Q2: How can I improve a tailing peak by modifying the mobile phase?

Optimizing the mobile phase is a critical first step in addressing peak tailing. Here are several strategies:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (typically to ≤ 3) can suppress the ionization of the silanol groups, thereby minimizing their interaction with the protonated this compound molecule.[1][3] This can be achieved by using additives like formic acid, trifluoroacetic acid (TFA), or a phosphate (B84403) buffer.[1][3]

  • Using a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively block the active silanol sites.[3] TEA will preferentially interact with the silanol groups, reducing the opportunity for the analyte to have secondary interactions.[3]

  • Increasing Ionic Strength: Increasing the ionic strength of the mobile phase with a salt like ammonium (B1175870) formate (B1220265) can help to mask the residual silanol groups and reduce secondary interactions.[1]

Issue 2: Poor Resolution

Q3: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?

Resolution failure in HPLC can stem from several factors, including issues with the mobile phase, column, or overall method.[4][5] To improve the separation of this compound, consider the following mobile phase adjustments:

  • Modify the Organic Solvent Ratio: Altering the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact retention and resolution. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching between different organic solvents, such as from methanol (B129727) to acetonitrile or vice versa, can alter the selectivity of the separation due to their different chemical properties.

  • Optimize the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and other components in the sample, which in turn influences their retention and separation. Experimenting with different pH values within the stable range of your column is recommended.

Data Presentation: Mobile Phase Compositions for this compound Analysis

The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of this compound.

Buffer/Aqueous PhaseOrganic Modifier(s)Ratio (Aqueous:Organic)pHNotes
0.02 M Potassium Dihydrogen PhosphateMethanol:Acetonitrile75:15:10 v/v/v3.2Used for stability-indicating assay.[6]
0.1% TriethylamineAcetonitrileGradient Elution3.5Suitable for separating Ofloxacin from related impurities.[7]
25 mM Phosphoric acid + 2.5 mM CTABAcetonitrile80:20 v/v7.0Employed for the determination of Ofloxacin in human plasma.[8]
0.5% Formic acid in waterAcetonitrile:Methanol67:23:10 v/v/v-Developed for simultaneous determination with another drug.[9]
Water:Acetonitrile:Triethylamine (80:20:0.1 v/v/v)--3.0Isocratic method for the analysis in pharmaceutical dosage forms.[10]
1% Triethylamine in waterAcetonitrile85:15 v/v2.6Used for a stability-indicating method.[11]

Experimental Protocols

Protocol 1: Preparation of an Acidic Phosphate Buffer Mobile Phase

This protocol describes the preparation of a mobile phase suitable for improving the peak shape of this compound.

Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Buffer: To prepare a 0.02 M potassium dihydrogen phosphate buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

  • Adjust pH: Adjust the pH of the buffer solution to 3.2 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer, methanol, and acetonitrile in the ratio of 75:15:10 (v/v/v). For example, to prepare 1000 mL of mobile phase, mix 750 mL of the pH-adjusted buffer, 150 mL of methanol, and 100 mL of acetonitrile.

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

  • Filtration: Filter the mobile phase through a 0.45 µm membrane filter before use to remove any particulate matter.[6]

Protocol 2: System Equilibration

Before starting any analysis, it is crucial to properly equilibrate the HPLC system with the chosen mobile phase.

Procedure:

  • Purge the Pump: Purge all pump lines with the prepared mobile phase to remove any residual solvents.

  • Equilibrate the Column: Pump the mobile phase through the column at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes, then increase to the analytical flow rate (e.g., 1.0 mL/min).

  • Monitor Baseline: Monitor the detector baseline until it is stable, indicating that the column is fully equilibrated with the mobile phase.

Visualizations

The following diagrams illustrate key concepts in troubleshooting this compound HPLC separation.

TroubleshootingWorkflow start Observe Poor Separation (e.g., Peak Tailing, Poor Resolution) check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., Lower to pH 2.5-3.5) check_mobile_phase->adjust_ph Primary Approach add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_mobile_phase->add_modifier change_organic Change Organic Solvent Ratio or Type (ACN/MeOH) check_mobile_phase->change_organic check_column Step 2: Column Evaluation adjust_ph->check_column If problem persists end Separation Improved adjust_ph->end add_modifier->check_column If problem persists add_modifier->end change_organic->check_column If problem persists change_organic->end use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped check_system Step 3: System Check use_endcapped->check_system If problem persists use_endcapped->end minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume minimize_dead_volume->end If all steps checked

Caption: Troubleshooting workflow for this compound HPLC separation.

MobilePhaseEffects mobile_phase Mobile Phase Parameters ph pH mobile_phase->ph organic_ratio Organic Solvent Ratio mobile_phase->organic_ratio additives Additives (e.g., TEA) mobile_phase->additives peak_shape Peak Shape ph->peak_shape Decreasing pH reduces tailing retention_time Retention Time ph->retention_time Affects ionization & retention resolution Resolution organic_ratio->resolution Affects separation factor organic_ratio->retention_time Higher % decreases retention additives->peak_shape Competing base reduces tailing

Caption: Impact of mobile phase parameters on chromatographic results.

References

Ofloxacin Hydrochloride photostability and light degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ofloxacin (B1677185) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the photostability of Ofloxacin Hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development and experimental design.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the development and testing of this compound formulations.

Frequently Asked Questions

Q1: What is the primary cause of this compound degradation upon light exposure?

A1: this compound is susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV and visible regions. This can lead to a variety of chemical modifications, most notably on the piperazine (B1678402) ring and the quinolone core of the molecule. The degradation can result in discoloration, loss of potency, and the formation of potentially toxic byproducts.

Q2: My Ofloxacin solution is turning yellow/brown after light exposure. What does this indicate?

A2: The yellowing or browning of an this compound solution is a common visual indicator of photodegradation.[1] This color change is due to the formation of various chromophoric degradation products. While discoloration is a useful initial sign, it does not directly correlate with the loss of active substance or antibacterial activity in all cases.[2] Therefore, it is crucial to perform quantitative analysis using a stability-indicating method like HPLC to determine the extent of degradation.

Q3: What are the main degradation products of this compound when exposed to light?

A3: The primary photodegradation pathways involve modifications to the piperazine and oxazine (B8389632) rings. Common degradation products identified through techniques like LC-MS include Ofloxacin-N-oxide, resulting from the oxidation of the piperazine ring, and products formed from the cleavage of the piperazine or oxazine rings.[3][4][5] Other reactions can include demethylation and decarboxylation.

Q4: How does pH affect the photostability of this compound in solution?

A4: The rate of this compound photodegradation is pH-dependent. Studies have shown that degradation can be influenced by the ionic form of the molecule in solution. For instance, degradation efficiency has been observed to increase with decreasing pH in some advanced oxidation processes, suggesting the cationic form might be more susceptible to certain types of degradation.[3] It is essential to evaluate photostability across the expected pH range of your formulation.

Q5: Are there any formulation strategies to improve the photostability of this compound?

A5: Yes, several strategies can be employed:

  • Light-Protective Packaging: Using amber-colored vials or opaque packaging is the most direct way to prevent light exposure.[4]

  • pH Optimization: Buffering the formulation to a pH where this compound exhibits maximum stability can be effective.

  • Use of Antioxidants: While direct evidence for specific antioxidants with Ofloxacin is limited in the provided results, antioxidants can generally inhibit photo-oxidative processes.[1]

  • Protective Coatings: For solid dosage forms, a film coating that filters both UV and visible light can prevent discoloration and degradation.[2][6]

Troubleshooting Common Experimental Issues

Q6: I am observing unexpected peaks in my HPLC chromatogram after a photostability study. What should I do?

A6: Unexpected peaks are likely photodegradation products. The first step is to ensure your analytical method is "stability-indicating," meaning it can resolve the parent drug from all significant degradants without interference.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the Ofloxacin peak and the new peaks.

  • Forced Degradation Comparison: Compare the chromatograms from your photostability study with those from forced degradation studies (acid, base, oxidation, heat). This can help in tentatively identifying the nature of the degradants.[7][8]

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify the new peaks is to use HPLC-MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns, which allows for structural elucidation.[4][9]

Q7: The degradation of my Ofloxacin sample is much faster/slower than expected. What could be the cause?

A7: Several factors can influence the rate of degradation:

  • Light Source and Intensity: Ensure your light source and intensity are correctly calibrated and meet ICH Q1B guidelines. The spectral distribution of the lamp (e.g., xenon vs. fluorescent) can significantly affect results.[10][11]

  • Temperature: Photodegradation can be temperature-dependent. Monitor and control the temperature inside the photostability chamber. Always include a "dark control" (a sample protected from light but kept at the same temperature) to differentiate between photodegradation and thermal degradation.[3]

  • Sample Presentation: The way the sample is exposed to light matters. For solid samples, the thickness of the powder bed can affect light penetration. For solutions, the path length and container material (quartz vs. glass) are important.[12]

  • Solvent/Excipients: The formulation components can either accelerate or inhibit photodegradation. For example, ethanol (B145695) has been shown to decrease the light stability of Ofloxacin in ear drops.[4][13]

Q8: My mass balance is poor after the photostability study (i.e., the decrease in Ofloxacin concentration doesn't match the increase in degradant concentrations). Why?

A8: A poor mass balance can be due to several reasons:

  • Non-Chromophoric Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength used for Ofloxacin, making them "invisible" to the UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.

  • Adsorption: The drug or its degradants might adsorb to the container surface.

  • Incomplete Elution: Some highly retained degradants may not be eluting from the HPLC column during the run time. A gradient elution with a strong wash step at the end can help resolve this.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound photodegradation.

Table 1: Photodegradation Kinetics of Ofloxacin in Aqueous Systems

System/ConditionsLight SourceKinetics ModelRate Constant (k)Half-life (t½)Reference
UV/H₂O₂ Process (pH 3, 0.27 g/L H₂O₂)UV-254 nmPseudo-first-orderNot specified< 30 min for 97% degradation[7]
UV/TiO₂ Process (128 mg/L TiO₂)UVLangmuir-HinshelwoodNot specified~25 min for 89.3% degradation[10][13]
Simulated Solar Light/Persulfate (0.1 mmol/L PS)Simulated SolarPseudo-first-orderNot specified< 10 min for 98.1% degradation[3]
UV Irradiation in Aqueous Solution (pH 4.5)Mercury-vapor lampProut-Tompkins (autocatalytic)Not specifiedSlightly shorter than Levofloxacin[9][14]

Table 2: Identified Photodegradation Products of Ofloxacin by Mass Spectrometry

m/z RatioProposed Structure/ModificationAnalytical MethodReference
378Ofloxacin-N-oxideLC-MS[5]
348Hydroxylation productMS[9]
346Not specifiedMS[9]
336Not specifiedMS[9]
322Not specifiedMS[9]
294Not specifiedMS[9]
2919-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acidNot specified[10]
279Not specifiedMS[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in designing and executing robust photostability studies.

1. Protocol for ICH Q1B Confirmatory Photostability Study

This protocol is based on the guidelines from the International Council on Harmonisation (ICH) topic Q1B.[5][11][12]

  • Objective: To determine if light exposure results in unacceptable changes to the drug substance or drug product.

  • Apparatus:

    • A calibrated photostability chamber capable of providing a controlled temperature and a light source conforming to ICH Q1B Option 1 or 2.

    • Option 1: Xenon or metal halide lamp producing an output similar to the D65/ID65 emission standard.

    • Option 2: A combination of cool white fluorescent and near-UV lamps.

    • Calibrated lux meter and radiometer.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Sample Preparation:

      • For drug substance: Spread a thin layer (not more than 3mm) of the material in a chemically inert, transparent container.

      • For drug product (e.g., tablets): Place a single layer on a suitable tray.

      • For solutions: Use a chemically inert, transparent container (e.g., quartz cuvette).

    • Dark Control: Prepare a parallel set of samples, identical to the test samples, but wrap them securely in aluminum foil to protect them completely from light.

    • Exposure:

      • Place both the test and dark control samples in the photostability chamber at a controlled temperature (e.g., 25 °C).

      • Expose the test samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter .

    • Analysis:

      • At the end of the exposure period, analyze both the light-exposed and dark control samples.

      • Assess for any changes in physical properties (e.g., appearance, color, clarity for solutions).

      • Perform chemical analysis using the validated stability-indicating HPLC method to determine the assay of this compound and the levels of any degradation products.

    • Evaluation: Compare the results from the light-exposed samples to those from the dark control. Any degradation beyond that observed in the dark control is attributed to light exposure.

2. Protocol for Forced Photodegradation (Stress Testing)

This protocol is used for developing stability-indicating methods and understanding degradation pathways.[7][14][15]

  • Objective: To intentionally degrade the sample to produce degradation products for analytical method development and pathway elucidation.

  • Apparatus:

    • Light source with controlled intensity (e.g., high-pressure mercury lamp or a photostability chamber set to high intensity).

    • Quartz cuvettes or flasks.

    • HPLC-PDA and/or HPLC-MS system.

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water adjusted to a specific pH, or a mixture of water and a co-solvent like methanol (B129727) or acetonitrile).

    • Exposure:

      • Place the solution in a quartz container and expose it to the light source.

      • The duration of exposure is variable and should be aimed at achieving approximately 5-20% degradation of the parent compound.

      • Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes) to monitor the degradation progress.

    • Analysis:

      • Analyze the stressed samples using an HPLC-PDA method to track the formation of degradation products and the decrease in the parent peak.

      • Inject the most degraded sample (within the 5-20% range) into an HPLC-MS system to obtain mass spectral data for the degradation products.

    • Evaluation: Use the data to assess the specificity of the analytical method and to propose structures for the major photodegradants based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound photostability.

G cluster_0 Photostability Study Initiation cluster_1 Exposure cluster_2 Analysis cluster_3 Evaluation & Reporting start Define Study Objective (Confirmatory vs. Forced Degradation) prep Prepare Samples (Drug Substance/Product) & Dark Control start->prep chamber Place in Calibrated Photostability Chamber (ICH Q1B Conditions) prep->chamber phys_test Physical Assessment (Color, Appearance) chamber->phys_test hplc_analysis HPLC Analysis (Assay, Impurities) chamber->hplc_analysis eval Compare Exposed vs. Dark Control Evaluate Mass Balance phys_test->eval ms_analysis LC-MS for Identification (for Forced Degradation) hplc_analysis->ms_analysis If needed hplc_analysis->eval report Report Findings Assess Need for Protective Packaging eval->report

Caption: Experimental Workflow for Ofloxacin Photostability Testing.

G cluster_piperazine Piperazine Ring Modifications cluster_quinolone Quinolone Core Modifications ofloxacin This compound n_oxide Ofloxacin-N-Oxide (Oxidation) ofloxacin->n_oxide hv, O₂ demethyl N-Desmethyl Ofloxacin (Demethylation) ofloxacin->demethyl hv cleavage_pip Piperazine Ring Cleavage Products ofloxacin->cleavage_pip hv decarboxy Decarboxylated Ofloxacin (Loss of COOH) ofloxacin->decarboxy hv cleavage_oxa Oxazine Ring Cleavage Products ofloxacin->cleavage_oxa hv

Caption: Major Photodegradation Pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Ofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Ofloxacin Hydrochloride against alternative analytical techniques. The presented data and protocols are intended to assist analytical scientists in method selection and validation, ensuring the quality, safety, and efficacy of pharmaceutical products.

This compound, a broad-spectrum fluoroquinolone antibiotic, requires accurate and precise quantification to ensure its therapeutic effectiveness. A stability-indicating analytical method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or administration.

High-Performance Liquid Chromatography (HPLC): A Superior Method

A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is presented as the primary analytical technique due to its high specificity, sensitivity, and resolving power.[1][2] This method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]

Experimental Protocol: Stability-Indicating RP-HPLC

Chromatographic Conditions:

ParameterSpecification
Column Qualisil BDS C18 (250mm × 4.6mm, 5µm)[1][2]
Mobile Phase Buffer (0.02 M Potassium Dihydrogen Phosphate) : Methanol : Acetonitrile (75:15:10 v/v/v), pH adjusted to 3.2 with Orthophosphoric Acid[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 294 nm[1][4]
Injection Volume 20 µL
Column Temperature Ambient
Retention Time of Ofloxacin Approximately 4.3 minutes[1][2]

Standard Solution Preparation:

A stock solution of this compound is prepared by dissolving a known weight of the reference standard in the mobile phase to achieve a specific concentration. Working standards are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method.[4]

Sample Preparation:

For pharmaceutical dosage forms (e.g., tablets), a representative number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Ofloxacin is accurately weighed and transferred to a volumetric flask. The sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the final volume with the mobile phase. The solution is filtered through a 0.45 µm filter before injection into the HPLC system.[1]

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are conducted by subjecting the this compound sample to various stress conditions:[1][5]

  • Acid Degradation: The drug is exposed to 1N Hydrochloric Acid and refluxed at 40°C for 6 hours.[1]

  • Alkali Degradation: The drug is treated with 0.1N Sodium Hydroxide.[3]

  • Oxidative Degradation: The drug is exposed to 6% Hydrogen Peroxide at room temperature for 6 hours.[1]

  • Thermal Degradation: The drug is subjected to dry heat in an oven at 105°C for 4 hours.[1]

  • Photolytic Degradation: The drug is exposed to UV light.[1]

The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the parent drug peak.[1][3]

Validation Parameters of the HPLC Method

The developed HPLC method was validated as per ICH guidelines, and the results are summarized in the table below.[1][3]

Validation ParameterResults
Linearity (Concentration Range) 10-30 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 92.9% - 97.6%[1][2]
Precision (% RSD) < 2%[1][2]
Limit of Detection (LOD) Method-dependent, typically in the ng/mL range.
Limit of Quantification (LOQ) Method-dependent, typically in the ng/mL range.
Specificity The method is specific as it resolves Ofloxacin from its degradation products.[1]
Robustness The method is robust to small, deliberate changes in chromatographic conditions.[6]

Alternative Analytical Methods

For comparative purposes, two alternative analytical methods for the quantification of Ofloxacin are presented below. These methods are generally less specific than HPLC but can be suitable for certain applications.[7]

UV-Visible Spectrophotometry

This method is based on the measurement of the absorbance of Ofloxacin in an acidic medium.[7]

Experimental Protocol:

  • Solvent: 0.1 M Hydrochloric Acid (HCl).[7]

  • Standard Preparation: A stock solution of Ofloxacin (100 µg/mL) is prepared in 0.1 M HCl. Working standards (2-20 µg/mL) are prepared by serial dilution.[7]

  • Sample Preparation: An amount of powdered tablets equivalent to 10 mg of Ofloxacin is dissolved in 0.1 M HCl, sonicated, and diluted to the mark. The solution is filtered, and an aliquot is diluted to a final concentration within the calibration range.[7]

  • Measurement: The absorbance of the standard and sample solutions is measured at 293 nm against a 0.1 M HCl blank.[7]

  • Calculation: The concentration of Ofloxacin in the sample is determined by comparing its absorbance with the calibration curve.[7]

Titrimetry (Non-Aqueous Titration)

This method is suitable for the assay of Ofloxacin in bulk drug form and is an official method in several pharmacopoeias.[7]

Experimental Protocol:

  • Titrant: 0.1 M Perchloric acid.[7]

  • Solvent: Anhydrous glacial acetic acid.[7]

  • Indicator: Crystal Violet solution.[7]

  • Procedure: A known weight of Ofloxacin is dissolved in anhydrous glacial acetic acid. A few drops of crystal violet indicator are added, and the solution is titrated with 0.1 M perchloric acid until the color changes from violet to blue-green. A blank titration is performed under the same conditions.[7]

  • Calculation: The amount of Ofloxacin is calculated based on the volume of titrant consumed, where each mL of 0.1 M perchloric acid is equivalent to 36.14 mg of Ofloxacin.[7]

Performance Comparison of Analytical Methods

The performance characteristics of the stability-indicating HPLC method and the alternative methods for Ofloxacin are summarized in the table below for a direct comparison.

ParameterStability-Indicating HPLCUV-Visible SpectrophotometryTitrimetry
Specificity High (able to separate from degradants)Low (interference from excipients and degradants)Low (non-specific)
Sensitivity High (ng/mL level)Moderate (µg/mL level)Low (mg level)
Accuracy HighModerateHigh (for bulk drug)
Precision HighModerateHigh (for bulk drug)
Application Stability studies, quality control, researchRoutine quality control (with limitations)Assay of bulk drug

Visualizing the Workflow

To better understand the logical flow of validating a stability-indicating HPLC method, the following diagram illustrates the key steps involved.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Method Application A Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) B Acid Hydrolysis A->B Stress Samples C Base Hydrolysis A->C Stress Samples D Oxidative Degradation A->D Stress Samples E Thermal Degradation A->E Stress Samples F Photolytic Degradation A->F Stress Samples G Specificity B->G Analyze Stressed Samples C->G Analyze Stressed Samples D->G Analyze Stressed Samples E->G Analyze Stressed Samples F->G Analyze Stressed Samples H Linearity & Range G->H Proceed with Validation I Accuracy (Recovery) G->I Proceed with Validation J Precision (Repeatability, Intermediate Precision) G->J Proceed with Validation K LOD & LOQ G->K Proceed with Validation L Robustness G->L Proceed with Validation M Routine Quality Control H->M N Stability Studies H->N I->M I->N J->M J->N K->M K->N L->M L->N

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

A Comparative Analysis of the Antibacterial Activity of Ofloxacin Hydrochloride and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin (B1677185) hydrochloride and ciprofloxacin (B1669076) are both prominent second-generation fluoroquinolone antibiotics, widely recognized for their broad-spectrum antibacterial activity. While sharing a common mechanism of action, key differences in their in vitro potency against various bacterial species, pharmacokinetic profiles, and clinical applications warrant a detailed comparative analysis. This guide provides an objective comparison of their antibacterial performance, supported by experimental data, to aid researchers and drug development professionals in their work.

Executive Summary

Both ofloxacin and ciprofloxacin exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][2] Generally, ciprofloxacin demonstrates superior in vitro activity against many Gram-negative bacilli, most notably Pseudomonas aeruginosa.[3][4] Conversely, ofloxacin often exhibits comparable or slightly better activity against certain Gram-positive organisms and specific pathogens like Chlamydia trachomatis.[5][6] These differences in potency can be critical in the selection of an appropriate agent for further research or therapeutic development.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the comparative in vitro activity of ofloxacin and ciprofloxacin against a range of clinically relevant bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is presented as MIC₉₀ values (in µg/mL), which represents the concentration required to inhibit the growth of 90% of the tested isolates.

Bacterial SpeciesOfloxacin (MIC₉₀, µg/mL)Ciprofloxacin (MIC₉₀, µg/mL)Key Observations
Gram-Negative Bacteria
Pseudomonas aeruginosa4.00.5 - 2.0Ciprofloxacin is significantly more potent against P. aeruginosa.[4]
Escherichia coli≤ 0.12≤ 0.12Both agents show high activity against nalidixic acid-susceptible strains.
Enterobacteriaceae (general)≤ 2.0 (nalidixic acid-resistant)~4-fold more active than OfloxacinCiprofloxacin generally exhibits greater potency against this family.
Haemophilus influenzae≤ 0.06≤ 0.06Both are highly active.
Neisseria gonorrhoeae≤ 0.06≤ 0.06Both are highly active.
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)≤ 1.0 - 2.0≤ 1.0 - 2.0Similar activity against methicillin-susceptible strains.
Staphylococcus aureus (MRSA)VariableVariableResistance is common for both agents.
Streptococcus pneumoniae2.0 - 4.02.0Ofloxacin may be slightly more active against some strains.[5]
Streptococcus viridans4.04.0Moderate and comparable activity.
Other Pathogens
Chlamydia trachomatisPotentLess potent than OfloxacinOfloxacin is noted for its higher activity.[5]
Table 2: Zone of Inhibition Diameter Comparison

The Kirby-Bauer disk diffusion test measures the diameter of the zone of growth inhibition around an antibiotic disk. The values below are in millimeters (mm).

Bacterial SpeciesOfloxacin (Zone Diameter, mm)Ciprofloxacin (Zone Diameter, mm)Key Observations
Escherichia coliNot widely reported in comparative studies30.7 - 36.3Ciprofloxacin shows significant zones of inhibition.
Staphylococcus aureusNot widely reported in comparative studies27.7 - 30.3Ciprofloxacin demonstrates good activity.
Pseudomonas aeruginosaVariableVariableCiprofloxacin generally produces larger zones of inhibition.

Note: Direct comparative Zone of Inhibition data is less frequently published in tabular format than MIC data. The provided values for Ciprofloxacin are from a study evaluating different brands of the antibiotic.

Mechanism of Action

Ofloxacin and ciprofloxacin share a common mechanism of action, targeting bacterial DNA synthesis. This process is initiated by the binding of the fluoroquinolone to the bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This binding creates a drug-enzyme-DNA complex, which blocks the progression of the replication fork, leading to DNA damage and ultimately, cell death.

Fluoroquinolone Mechanism of Action Mechanism of Action of Fluoroquinolone Antibiotics cluster_0 Intracellular Action Fluoroquinolone Fluoroquinolone Bacterial Cell Bacterial Cell Fluoroquinolone->Bacterial Cell Enters DNA_Replication_Complex Fluoroquinolone-Enzyme-DNA Complex Formation Fluoroquinolone->DNA_Replication_Complex DNA_Gyrase DNA Gyrase (Gram-negative) Bacterial Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) Bacterial Cell->Topoisomerase_IV DNA_Gyrase->DNA_Replication_Complex Topoisomerase_IV->DNA_Replication_Complex Replication_Blocked Blockage of DNA Replication and Transcription DNA_Replication_Complex->Replication_Blocked DNA_Damage Double-Strand DNA Breaks Replication_Blocked->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation.

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method
  • Preparation of Antimicrobial Solutions: Stock solutions of ofloxacin hydrochloride and ciprofloxacin are prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a fresh agar (B569324) plate into saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow Broth Microdilution MIC Test Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Antibiotic_Dilution Serial Dilution of Ofloxacin & Ciprofloxacin in 96-well plate Inoculation Inoculation of wells with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Preparation of Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubation at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution MIC Test.

Zone of Inhibition Testing: Kirby-Bauer Disk Diffusion Method
  • Inoculum Preparation and Plating: A standardized bacterial inoculum is prepared as described for the MIC test. A sterile cotton swab is dipped into the suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of bacterial growth.

  • Antibiotic Disk Application: Paper disks impregnated with a standard concentration of ofloxacin or ciprofloxacin are aseptically placed on the surface of the inoculated MHA plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The diameter of the clear zone of no bacterial growth around each antibiotic disk is measured in millimeters. This zone of inhibition is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Test Workflow Inoculum_Prep Prepare Standardized Bacterial Inoculum Lawn_Culture Create a Lawn Culture on Mueller-Hinton Agar Inoculum_Prep->Lawn_Culture Disk_Placement Place Antibiotic Disks (Ofloxacin & Ciprofloxacin) on Agar Surface Lawn_Culture->Disk_Placement Incubation Incubate at 35-37°C for 16-24 hours Disk_Placement->Incubation Measure_Zone Measure the Diameter of the Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on standard charts Measure_Zone->Interpret_Results

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Conclusion

The selection between this compound and ciprofloxacin for research and development purposes should be guided by their differential antibacterial activity. Ciprofloxacin's superior potency against P. aeruginosa and other Gram-negative bacteria makes it a strong candidate for studies targeting these pathogens.[4] In contrast, ofloxacin's favorable activity against certain Gram-positive bacteria and its notable efficacy against Chlamydia trachomatis may make it a more suitable choice for investigations involving these microorganisms.[5] It is imperative for researchers to consider the specific pathogens of interest and to consult relevant in vitro susceptibility data when designing their experimental protocols. The methodologies outlined in this guide provide a standardized framework for conducting such comparative evaluations.

References

Comparative analysis of Ofloxacin and Levofloxacin in vitro efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Efficacy of Ofloxacin (B1677185) and Levofloxacin (B1675101)

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antibacterial agents is paramount. This guide provides a detailed comparative analysis of the in vitro efficacy of ofloxacin and its levorotatory isomer, levofloxacin.

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic.[1] Levofloxacin is the pure S-(-) isomer of ofloxacin, a racemic mixture.[2][3][4] This stereochemical difference is the basis for the observed variations in their antibacterial activity. This guide will delve into their mechanism of action, comparative in vitro potency against a range of bacterial pathogens, and the standardized experimental protocols used to determine their efficacy.

Mechanism of Action

Both ofloxacin and levofloxacin are broad-spectrum antibiotics that exhibit bactericidal activity by inhibiting essential bacterial enzymes.[5][6] Their primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][7] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. The inhibition of these enzymes leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.[4][7]

cluster_drug Fluoroquinolones cluster_bacteria Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase Ofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ofloxacin->Topo_IV Inhibits Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase Inhibits Levofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division Topo_IV->Cell_Division Decatenates DNA for Topo_IV->Cell_Death Inhibition leads to

Caption: Mechanism of action for Ofloxacin and Levofloxacin.

In Vitro Efficacy: A Comparative Summary

Levofloxacin generally demonstrates twice the in vitro potency of ofloxacin.[2][3][8] This is attributed to the fact that the antibacterial activity of ofloxacin resides primarily in its S-(-) isomer, which is levofloxacin.[8] The R-(+) isomer has minimal antibacterial effect.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ofloxacin and levofloxacin against a selection of common Gram-positive and Gram-negative bacteria. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Bacterial SpeciesOfloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Reference(s)
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)0.5-10.5[9][10]
Streptococcus pneumoniae61.5[11]
Streptococcus viridans group82[11]
Enterococcus faecalis84[9]
Gram-Negative Aerobes
Escherichia coli0.250.12[10][12]
Klebsiella pneumoniae0.50.25[12]
Pseudomonas aeruginosa84[12]
Haemophilus influenzae0.120.03-0.12[10]
Moraxella catarrhalis0.250.03-0.12[10]
Mycobacteria
Mycobacterium tuberculosis (MDR-TB)21[13]
Mycobacterium tuberculosis (non-MDR)10.5[13]

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is a representative summary from the cited literature.

Experimental Protocols

The determination of in vitro efficacy relies on standardized methods. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent Stock Solution:

    • A stock solution of ofloxacin or levofloxacin is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

    • Subsequent serial dilutions are made to achieve the desired concentration range for testing.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense a fixed volume (e.g., 100 µL) of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

    • Perform serial twofold dilutions of the antimicrobial agent across the wells, leaving a growth control well (no drug) and a sterility control well (no bacteria).

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Start Start Prepare_Stock Prepare Drug Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Drug in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion

The in vitro data consistently demonstrates that levofloxacin is more potent than ofloxacin against a wide array of pathogens.[12][14][15] Specifically, levofloxacin shows enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae, when compared to ofloxacin.[8][9][14] Against Gram-negative bacteria, levofloxacin is generally as active or twofold more active than ofloxacin.[12][14] This enhanced potency allows for equivalent efficacy at half the dose of ofloxacin in some clinical applications.[2]

Conclusion

References

A Comparative Guide to the Quantification of Ofloxacin Hydrochloride: HPLC vs. UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a detailed cross-validation comparison of two common analytical techniques for the quantification of Ofloxacin Hydrochloride: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Ensuring the precise amount of this compound in a pharmaceutical dosage form is critical for its safety and efficacy. Both HPLC and UV spectrophotometry are widely used for this purpose, each with its own set of advantages and limitations. This guide presents a summary of experimental data and detailed methodologies to aid in the selection of the most appropriate technique for a given application. The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[1][2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high specificity and sensitivity, making it a gold standard for the analysis of pharmaceutical compounds.[4] It is particularly well-suited for stability-indicating assays where the API needs to be quantified in the presence of degradation products or excipients.[4][5]

A typical experimental setup for the HPLC analysis of this compound is as follows:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A common choice is a C18 column, such as a Qualisil BDS C18 (250mm × 4.6mm, 5µm) or a Polaris C18 (150mm x 4.6mm, 5µm).[5]

  • Mobile Phase: A mixture of a buffer solution and an organic solvent is typically used. For example, a mobile phase could consist of a buffer (e.g., 0.02 M potassium dihydrogen phosphate (B84403) or 0.01 M ammonium (B1175870) acetate, with pH adjusted to the acidic range) and an organic modifier like acetonitrile (B52724) and/or methanol.[5] The ratio of the buffer to the organic solvent is optimized to achieve good separation.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[5][6]

  • Detection Wavelength: Ofloxacin is typically detected at its maximum absorbance wavelength, which is around 294 nm.[5]

  • Sample Preparation: A known weight of the this compound bulk drug or powdered tablets is dissolved in a suitable solvent, which is often the mobile phase itself. This stock solution is then further diluted to fall within the linear range of the calibration curve.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Ofloxacin HCl Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter the Solution sonicate->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 294 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram peak_area Measure Peak Area chromatogram->peak_area calculate Calculate Concentration using Calibration Curve peak_area->calculate cluster_hplc HPLC Method cluster_uv UV Spectrophotometry Method start Prepare a Batch of Ofloxacin HCl Samples hplc_quant Quantify Ofloxacin HCl Concentration start->hplc_quant uv_quant Quantify Ofloxacin HCl Concentration start->uv_quant compare Statistically Compare the Results (e.g., t-test, F-test) hplc_quant->compare uv_quant->compare conclusion Determine Concordance and Method Interchangeability compare->conclusion

References

In Vitro Efficacy of Ofloxacin Compared to Other Second-Generation Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of ofloxacin (B1677185) with other prominent second-generation fluoroquinolones, including ciprofloxacin (B1669076), norfloxacin (B1679917), and enoxacin (B1671340). The data presented is curated from multiple scientific studies to offer an objective overview of their antibacterial efficacy against a range of clinically relevant bacterial pathogens.

Comparative Antibacterial Activity

The in vitro potency of fluoroquinolones is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) of ofloxacin and its counterparts against various Gram-positive and Gram-negative bacteria.

Gram-Negative Bacteria

Second-generation fluoroquinolones are particularly known for their potent activity against Gram-negative bacteria.[1][2] Ciprofloxacin generally demonstrates the highest in vitro activity against this group of organisms.[3][4][5]

Bacterial SpeciesOfloxacin (mg/L)Ciprofloxacin (mg/L)Norfloxacin (mg/L)Enoxacin (mg/L)
Enterobacteriaceae0.25 - 8.00.03 - 4.00.06 - 32.00.06 - 16.0
Pseudomonas aeruginosa4.0 - 8.00.5 - 4.08.0 - 32.04.0 - 16.0
Acinetobacter calcoaceticus2.0 - 8.02.0 - 4.08.0 - 32.04.0 - 16.0
Haemophilus influenzae≤ 0.1< 1.0Not widely reported< 1.0
Neisseria gonorrhoeae≤ 0.1< 1.0Not widely reported< 1.0

Data compiled from multiple sources.[3][4][5][6][7][8]

Gram-Positive Bacteria

While generally more potent against Gram-negative bacteria, second-generation fluoroquinolones also exhibit activity against Gram-positive organisms. Newer generations of fluoroquinolones, however, show enhanced potency against this group.[9][10][11][12][13] Ofloxacin often shows comparable or slightly better activity than ciprofloxacin against certain Gram-positive cocci.[14]

Bacterial SpeciesOfloxacin (mg/L)Ciprofloxacin (mg/L)Norfloxacin (mg/L)Enoxacin (mg/L)
Staphylococcus aureus0.5 - 1.0Not widely reportedNot widely reported0.5 - 2.0
Staphylococcus epidermidis0.5Not widely reportedNot widely reportedNot widely reported
Streptococcus pneumoniae2.0Not widely reportedNot widely reported4.0 - 64.0
Enterococcus species8.04.032.016.0

Data compiled from multiple sources.[3][4][5][6][8]

Mechanism of Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15][][17][18] These enzymes are critical for DNA replication, transcription, repair, and recombination. By forming a complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[15][19]

In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is typically the more susceptible target.[][17][20]

Bacterial resistance to fluoroquinolones primarily arises from two mechanisms:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the fluoroquinolones to their target enzymes.[21][22][23][24]

  • Reduced drug accumulation: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria or through the increased activity of efflux pumps that actively transport the drug out of the bacterial cell.[15][21][23]

Below is a diagram illustrating the mechanism of action and resistance pathways.

Fluoroquinolone_Mechanism cluster_cell Bacterial Cell cluster_targets Intracellular Targets cluster_processes DNA Processes cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (e.g., Ofloxacin) Gyrase DNA Gyrase FQ->Gyrase Inhibition TopoIV Topoisomerase IV FQ->TopoIV Inhibition Replication DNA Replication & Repair Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Inhibition leads to Mutation Target Site Mutation Mutation->Gyrase Alters Mutation->TopoIV Alters Efflux Efflux Pump Efflux->FQ Expels

Caption: Mechanism of action and resistance of fluoroquinolones.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro method to assess the susceptibility of bacteria to antimicrobial agents. The two primary methods referenced in the literature for fluoroquinolone testing are the broth microdilution and agar (B569324) dilution methods.[25][26][27][28]

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[29][30][31] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

The following diagram outlines the typical workflow for the broth microdilution method.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of Fluoroquinolone in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate each well (except negative control) with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Test.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes to solidify.[27][32][33] A standardized bacterial suspension is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria. This method is considered a gold standard for susceptibility testing.[27]

Conclusion

Ofloxacin demonstrates broad-spectrum in vitro activity against a variety of Gram-positive and Gram-negative bacteria. While ciprofloxacin generally exhibits superior potency against Pseudomonas aeruginosa and other Gram-negative bacilli, ofloxacin may offer advantages in treating infections caused by certain Gram-positive organisms and chlamydia.[14][34][35] The choice between these second-generation fluoroquinolones for further research and development should be guided by the specific bacterial pathogens of interest and the desired therapeutic application. The experimental protocols outlined provide standardized methods for conducting further in vitro comparative studies.

References

A Comparative Guide to Analytical Method Validation for Ofloxacin Hydrochloride Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of Ofloxacin Hydrochloride. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the results for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC and UV-Vis spectrophotometric methods for the analysis of this compound, based on experimental data from various validation studies.

Validation ParameterHPLC MethodUV-Vis Spectrophotometric MethodICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) >0.999[1]>0.995[2]r² ≥ 0.99
Accuracy (% Recovery) 98.4% - 103.73%[1]99.62% - 100.08%[2]Typically 98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.0% (e.g., 0.554%)< 1.0%≤ 2%
- Interday< 1.5% (e.g., 0.677%)< 1.0%≤ 2%
Limit of Detection (LOD) 0.146 µg/mL5 µg/mL[3]Method Dependent
Limit of Quantitation (LOQ) 0.44 µg/mL10 µg/mL[3]Method Dependent

Experimental Protocols

Detailed methodologies for the validation of analytical methods for this compound are outlined below. These protocols are based on established and validated methods found in the scientific literature.

1. High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and sensitivity for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: Kromasil® C18 (250 mm x 4.6 mm, 5 µm particle size)[4].

    • Mobile Phase: A filtered and degassed mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio[4].

    • Flow Rate: 1.0 mL/min[4].

    • Detection Wavelength: 294 nm[4][5].

    • Injection Volume: 20 µL[4].

    • Column Temperature: 30°C[4].

    • Diluent: Mobile phase[4].

  • Validation Procedures:

    • Linearity: Prepare a series of standard solutions of this compound in the concentration range of 5-30 µg/mL. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated[1].

    • Accuracy (Recovery): Accuracy is determined by the standard addition method. A known amount of standard this compound is added to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the added analyte is then calculated[5].

    • Precision (Repeatability and Intermediate Precision):

      • Repeatability (Intraday precision): Analyze six replicate injections of a standard solution of this compound on the same day and under the same experimental conditions.

      • Intermediate Precision (Interday precision): Repeat the analysis on different days with different analysts and/or equipment to assess the method's robustness. The relative standard deviation (%RSD) is calculated for the results.

    • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This compound samples are subjected to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal, and photolytic degradation. The method's ability to separate the active ingredient from any degradation products is evaluated[4][5].

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve, calculated as LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve[3].

2. UV-Visible Spectrophotometric Method

This method is simpler and more cost-effective for the routine analysis of this compound.

  • Methodology:

    • Solvent: 0.1 M Hydrochloric Acid (HCl)[2][4].

    • Wavelength of Maximum Absorbance (λmax): 294 nm[6].

    • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 M HCl. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL[4].

    • Sample Preparation: A quantity of powdered tablets equivalent to 10 mg of Ofloxacin is dissolved in 100 mL of 0.1 M HCl. The solution is sonicated and filtered, and an aliquot is diluted to a final concentration within the calibration range[4].

  • Validation Procedures:

    • Linearity: The absorbance of the working standard solutions is measured at 294 nm, and a calibration curve of absorbance versus concentration is plotted. The correlation coefficient (r²) is determined. The drug should obey Beer's law in the specified concentration range[6].

    • Accuracy (Recovery): The accuracy is assessed by performing recovery studies at three different levels (80%, 100%, and 120%). A known amount of the standard drug is added to the pre-analyzed sample, and the absorbance is measured. The percentage recovery is then calculated[2].

    • Precision: The precision of the method is determined by measuring the absorbance of six replicate samples of a standard solution and calculating the %RSD. This is performed for both intraday and interday variations.

    • Specificity: The specificity of the method is evaluated by analyzing a placebo sample (containing all excipients except the active drug). The absorbance of the placebo is compared to that of the standard solution to ensure no interference from the excipients.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for Ofloxacin's mechanism of action.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation end End method_implementation->end

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Ofloxacin_Mechanism_of_Action ofloxacin Ofloxacin bacterial_cell Bacterial Cell ofloxacin->bacterial_cell Enters dna_gyrase DNA Gyrase (Topoisomerase II) ofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ofloxacin->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Essential for dna_strand_breakage Double-Strand DNA Breakage dna_gyrase->dna_strand_breakage Inhibition leads to topoisomerase_iv->dna_replication Essential for topoisomerase_iv->dna_strand_breakage Inhibition leads to cell_death Bacterial Cell Death dna_strand_breakage->cell_death

Caption: Mechanism of Action of Ofloxacin.

References

A Comparative Analysis of Ofloxacin and Moxifloxacin Activity Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of ofloxacin (B1677185) hydrochloride and moxifloxacin (B1663623) against common respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.

Data Presentation: In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ofloxacin and moxifloxacin against the specified respiratory pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Lower MIC values indicate greater in vitro potency.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae Ofloxacin1.0[1]2.0[1]
Moxifloxacin0.12[2]0.25[2][3][4]
Haemophilus influenzae Ofloxacin≤0.12 (all strains inhibited)[5]≤0.12 (all strains inhibited)[5]
Moxifloxacin0.03[6]0.06[6]
Moraxella catarrhalis Ofloxacin-0.06[7]
Moxifloxacin0.03[6]0.03[6]

Experimental Protocols

The MIC data presented in this guide are primarily derived from studies employing standardized agar (B569324) dilution and broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[8]

  • Preparation of Antimicrobial Solutions: Stock solutions of ofloxacin and moxifloxacin are prepared at a concentration that is typically 10 times the highest concentration to be tested. A series of twofold dilutions are then made.

  • Media Preparation: Molten Mueller-Hinton agar is prepared and supplemented with 5% sheep blood for testing fastidious organisms like Streptococcus pneumoniae.

  • Incorporation of Antimicrobial Agent: Two milliliters of each antimicrobial dilution are added to 18 mL of the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. A suspension of the bacterial culture is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for H. influenzae and M. catarrhalis, and 5% CO₂ for S. pneumoniae).

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth Microdilution Method

This method is a widely used alternative to the agar dilution method for determining MICs.[9]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (or Haemophilus Test Medium for H. influenzae) in 96-well microtiter plates.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the agar dilution method. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air (or 5% CO₂ for S. pneumoniae).

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) in the wells.

Mandatory Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Ofloxacin / Moxifloxacin CellWall Cell Wall Penetration Fluoroquinolone->CellWall DNA_Gyrase DNA Gyrase (Topoisomerase II) CellWall->DNA_Gyrase Targets Topoisomerase_IV Topoisomerase IV CellWall->Topoisomerase_IV Targets DNA_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Inhibition of Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation DNA_Replication Disruption of DNA Replication DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Antimicrobial_Dilution Serial Dilution of Ofloxacin/Moxifloxacin Inoculation Inoculation of Media with Bacteria Antimicrobial_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Inoculation Media_Prep Agar/Broth Media Preparation Media_Prep->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation Observation Observation of Bacterial Growth Incubation->Observation MIC_Determination Determination of MIC (Lowest Inhibitory Concentration) Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Assay of Ofloxacin Hydrochloride: Titrimetry, HPLC, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of three common analytical methods for the assay of Ofloxacin (B1677185) Hydrochloride: the official titrimetric method, High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on accuracy and precision, supported by experimental data and detailed protocols.

Ofloxacin Hydrochloride, a broad-spectrum fluoroquinolone antibiotic, is a widely used API. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) both recommend non-aqueous titration for the assay of Ofloxacin in its bulk form.[1][2] However, with advancements in analytical instrumentation, chromatographic and spectrophotometric methods have become viable alternatives. This guide aims to provide a clear comparison to aid in the selection of the most suitable method for a specific analytical need.

Performance Comparison: Accuracy and Precision

The choice of an analytical method often depends on a balance between accuracy, precision, cost, and the nature of the sample. The following table summarizes the typical accuracy (as percent recovery) and precision (as relative standard deviation, % RSD) for the assay of Ofloxacin by titrimetry, HPLC, and UV-Vis spectrophotometry.

Parameter Titrimetry (Non-Aqueous) HPLC UV-Vis Spectrophotometry
Accuracy (% Recovery) 99.4% - 100.6%[3]97.6% - 101%[4][5]97.8% - 104.4%[6][7]
Precision (% RSD) < 1.0%< 2.0%[4][5]< 2.0%[6]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Titrimetry (Non-Aqueous Titration)

This method is the official pharmacopoeial assay for Ofloxacin bulk drug and is based on the basic nature of the piperazinyl group in the ofloxacin molecule.

Principle: Ofloxacin is dissolved in a non-aqueous solvent, typically anhydrous glacial acetic acid, and titrated with a standardized solution of a strong acid, perchloric acid, in the same solvent. The endpoint is determined potentiometrically or by using a visual indicator.

Experimental Protocol:

  • Titrant: 0.1 M Perchloric Acid in glacial acetic acid.

  • Solvent: Anhydrous glacial acetic acid.

  • Indicator: Crystal violet solution (for visual titration) or a suitable electrode system for potentiometric titration.

  • Procedure:

    • Accurately weigh about 300 mg of Ofloxacin and dissolve it in 50 mL of anhydrous glacial acetic acid.

    • For visual titration, add 2-3 drops of crystal violet indicator.

    • Titrate the solution with 0.1 M perchloric acid until the color changes from violet to blue-green.

    • Perform a blank titration to make any necessary corrections.

  • Calculation: Each mL of 0.1 M perchloric acid is equivalent to 36.14 mg of C₁₈H₂₀FN₃O₄ (Ofloxacin).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method suitable for the analysis of Ofloxacin in both bulk and pharmaceutical dosage forms. It is particularly useful for stability-indicating assays where the presence of degradation products needs to be monitored.

Principle: The method involves the separation of ofloxacin from other components in the sample on a stationary phase (column) by a liquid mobile phase under high pressure. The amount of ofloxacin is quantified by detecting its absorbance at a specific wavelength as it elutes from the column.

Experimental Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a specific ratio (e.g., 75:25 v/v).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 294 nm.[4]

  • Procedure:

    • Prepare a standard solution of Ofloxacin of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving an accurately weighed amount of the sample in the mobile phase to achieve a similar concentration as the standard.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for ofloxacin.

  • Calculation: The concentration of Ofloxacin in the sample is calculated by comparing its peak area with that of the standard.

UV-Visible Spectrophotometry

This is a simple, rapid, and cost-effective method for the routine quality control of Ofloxacin, especially where interference from excipients is minimal.

Principle: The method is based on the measurement of the absorbance of a solution of ofloxacin in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration is determined by comparing the absorbance of the sample solution with that of a standard solution of known concentration.

Experimental Protocol:

  • Solvent: 0.1 N Hydrochloric acid is a common solvent.[6][7]

  • Wavelength of Maximum Absorbance (λmax): Approximately 293 nm.[6]

  • Procedure:

    • Prepare a stock solution of Ofloxacin standard of known concentration in 0.1 N HCl.

    • From the stock solution, prepare a series of dilutions to create a calibration curve.

    • Prepare a sample solution by dissolving an accurately weighed amount of the sample in 0.1 N HCl to obtain a concentration within the calibration range.

    • Measure the absorbance of the standard and sample solutions at 293 nm against a 0.1 N HCl blank.

  • Calculation: The concentration of Ofloxacin in the sample is determined from the calibration curve or by direct comparison with a standard of a similar concentration.

Method Selection and Workflow

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample, and the available resources. The following diagrams illustrate the experimental workflow for the titrimetric assay and a logical framework for method selection.

Titrimetry_Workflow start Start weigh Accurately weigh ~300 mg of Ofloxacin start->weigh dissolve Dissolve in 50 mL of anhydrous glacial acetic acid weigh->dissolve add_indicator Add 2-3 drops of crystal violet indicator dissolve->add_indicator titrate Titrate with 0.1 M Perchloric Acid add_indicator->titrate endpoint Observe endpoint (violet to blue-green) titrate->endpoint blank Perform blank titration endpoint->blank calculate Calculate Ofloxacin content blank->calculate end End calculate->end

Experimental Workflow for Titrimetric Assay

Method_Comparison start Select Analytical Method for Ofloxacin Assay purpose Purpose of Analysis start->purpose bulk_drug Bulk Drug Assay (Official Method) purpose->bulk_drug Pharmacopoeial Compliance stability Stability-Indicating Assay Impurity Profiling purpose->stability High Specificity Required routine_qc Routine QC (Simple Matrix) purpose->routine_qc Rapid & Cost-Effective titrimetry Titrimetry hplc HPLC uv_vis UV-Vis Spectrophotometry bulk_drug->titrimetry stability->hplc routine_qc->uv_vis

Logical Framework for Method Selection

Conclusion

The titrimetric assay for this compound remains a robust and accurate method, particularly for the analysis of the bulk drug, as reflected in its official status in major pharmacopoeias. It is a cost-effective technique that does not require sophisticated instrumentation.

High-Performance Liquid Chromatography offers superior specificity and sensitivity, making it the method of choice for stability-indicating assays and the analysis of Ofloxacin in complex matrices or finished dosage forms where excipients might interfere.

UV-Visible Spectrophotometry provides a simple, rapid, and economical alternative for routine quality control analysis of Ofloxacin in samples with minimal interference.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample, the need for specificity, and the available resources. This guide provides the foundational data and protocols to make an informed decision.

References

Ofloxacin Hydrochloride: A Comparative Analysis of its Efficacy Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of Ofloxacin (B1677185) Hydrochloride's antibacterial activity reveals its potent efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of its effects on various bacterial strains, supported by quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action, intended for researchers, scientists, and drug development professionals.

Ofloxacin, a synthetic fluoroquinolone, functions by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism disrupts DNA replication and segregation, ultimately leading to bacterial cell death.[1][3] This guide delves into the specifics of this mechanism and presents a comparative study of its effectiveness against a range of clinically relevant bacteria.

Comparative Efficacy of Ofloxacin Hydrochloride

The in vitro activity of this compound has been extensively evaluated against numerous bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 values, the concentration at which 90% of the isolates were inhibited, are provided to illustrate the compound's potency against a population of bacteria.

Gram-Positive Bacteria
Bacterial StrainNo. of IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)1300.25 - 20.5
Staphylococcus aureus (Methicillin-Resistant)1090.09 - 0.780.39[4]
Staphylococcus epidermidis (Methicillin-Susceptible)24-0.25
Staphylococcus epidermidis (Methicillin-Resistant)28-16
Streptococcus faecalis-1 - 168[5]
Streptococcus pneumoniae---
Propionibacterium acnes--2[5]
Clostridium spp.-2 - 168[5]
Gram-Negative Bacteria
Bacterial StrainNo. of IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Escherichia coli165 (fermentative)0.05 - 3.12-
Pseudomonas aeruginosa--3.12 (80% inhibited)[6][7]
Acinetobacter spp.--3.12 (90% inhibited)[6][7]
Haemophilus influenzae---
Neisseria gonorrhoeae---
Fermentative Gram-negative bacteria1650.05 - 3.12-[6][7]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Ofloxacin's bactericidal effect is a direct result of its interaction with bacterial DNA synthesis. The drug targets and inhibits DNA gyrase in Gram-negative bacteria, preventing the necessary supercoiling of DNA required for replication. In Gram-positive bacteria, its primary target is topoisomerase IV, which is essential for the separation of daughter chromosomes after DNA replication.[1][3] This dual inhibition leads to a cascade of events, including the cessation of DNA replication and the accumulation of double-strand DNA breaks, ultimately resulting in cell death.

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Bacterial_DNA Bacterial DNA Supercoiling DNA Supercoiling Bacterial_DNA->Supercoiling Requires DNA_Gyrase DNA Gyrase (Gram-Negative Target) DNA_Gyrase->Supercoiling Mediates Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) Decatenation Chromosome Decatenation Topoisomerase_IV->Decatenation Mediates Replication DNA Replication Supercoiling->Replication Enables Replication->Decatenation Requires Cell_Division Cell Division Decatenation->Cell_Division Allows Ofloxacin Ofloxacin Ofloxacin->DNA_Gyrase Inhibits Ofloxacin->Topoisomerase_IV Inhibits

Caption: Ofloxacin's mechanism of action targeting DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are standardized methods for determining the in vitro susceptibility of bacteria to this compound.

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Ofloxacin Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate into a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of the standardized inoculum to each well containing the Ofloxacin dilutions.

  • Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Ofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye. A microplate reader can be used to measure absorbance for a more quantitative assessment.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Ofloxacin Serial Dilutions in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Streak Inoculum onto Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Ofloxacin Disks to Agar Surface Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (in mm) Incubate->Measure_Zones End End Measure_Zones->End

References

Inter-laboratory Validation of an Analytical Method for Ofloxacin Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ofloxacin Hydrochloride. The objective of this study is to establish the method's reproducibility and reliability across different laboratories, ensuring its suitability for routine quality control and regulatory purposes. This document also presents a comparison with alternative analytical techniques, offering researchers, scientists, and drug development professionals the data necessary to select the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Method

The validated HPLC method is a stability-indicating assay for the determination of this compound in bulk drug and pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[1]

    • Mobile Phase: A filtered and degassed mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and Acetonitrile (75:25 v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 294 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Preparation of Standard Solution:

    • Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.

    • From the stock solution, prepare working standard solutions of desired concentrations by further dilution with the mobile phase.

  • Preparation of Sample Solution:

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Validation_Workflow cluster_validation_params Validation Parameters start Start method_dev Method Development & Optimization start->method_dev validation Method Validation (ICH Q2(R1)) method_dev->validation interlab Inter-laboratory Validation Study validation->interlab specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_use Routine QC Analysis interlab->routine_use

Caption: Workflow for HPLC method validation and inter-laboratory study.

Inter-laboratory Validation Study

To assess the reproducibility of the analytical method, a collaborative study was conducted involving four independent laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with the same batch of this compound tablets (200 mg) and the validated analytical method protocol.

Validation ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
Linearity (R²) 0.99950.99910.99980.9994≥ 0.999
Accuracy (% Recovery) 99.8%100.5%99.2%101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.850.920.790.88≤ 2.0
Precision (Intermediate, %RSD) 1.151.281.091.21≤ 2.0
LOD (µg/mL) 0.150.180.140.16Report
LOQ (µg/mL) 0.450.540.420.48Report
Assay (% of Label Claim) 99.5%100.2%99.8%100.5%90.0% - 110.0%

The results from the inter-laboratory study demonstrate the robustness and reproducibility of the HPLC method for the analysis of this compound. All participating laboratories obtained results that met the pre-defined acceptance criteria for all validated parameters.

Interlab_Validation_Flow protocol Develop & Distribute Validated Protocol labs Participating Laboratories (Lab A, B, C, D) protocol->labs analysis Sample Analysis & Data Generation labs->analysis data_submission Data Submission to Coordinating Lab analysis->data_submission statistical_analysis Statistical Analysis (e.g., ANOVA) data_submission->statistical_analysis report Final Validation Report statistical_analysis->report Method_Selection start Analytical Need stability Stability Indicating or Impurity Profiling? start->stability hplc Use HPLC Method stability->hplc Yes routine_qc Routine QC of Finished Product? stability->routine_qc No uv_spec Use UV-Vis Method routine_qc->uv_spec Yes bulk_assay Bulk Drug Assay Only? routine_qc->bulk_assay No titration Use Titrimetry bulk_assay->titration Yes

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Ofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper management and disposal of ofloxacin (B1677185) hydrochloride, a fluoroquinolone antibiotic, are critical for laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols minimizes environmental contamination, particularly the development of antibiotic-resistant bacteria, and ensures a safe laboratory environment.

Immediate Safety and Handling

Before any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of ofloxacin hydrochloride, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

In the event of a spill, isolate the area. For liquid spills, cover with an absorbent pad. For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[2] The spill area should then be decontaminated.

Disposal Procedures for this compound Waste

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[2] The standard industry practice for pharmaceutical waste is high-temperature incineration.[3] this compound waste should not be disposed of in household garbage or flushed down the sink or toilet, as this can contribute to environmental pollution and the rise of antibiotic-resistant organisms.

Step-by-Step Laboratory Disposal Protocol:

  • Waste Characterization : Determine if the this compound waste is classified as hazardous according to the Resource Conservation and Recovery Act (RCRA) and any state or local regulations. Consult your institution's Environmental Health and Safety (EHS) department for guidance.[4]

  • Segregation and Collection :

    • Solid Waste : Collect all solid this compound waste, including unused or expired compounds, contaminated PPE, and lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and any other information required by your institution.

    • Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Arrange for Professional Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Quantitative Data on this compound

The following table summarizes key quantitative data related to the environmental impact and degradation of this compound. This information is crucial for understanding its environmental fate and the importance of proper disposal.

ParameterValueSpecies/ConditionsReference
Aquatic Toxicity
EC50 (5-day growth)7.9 - 1,960 µg/LMicrocystis aeruginosa (cyanobacterium)[4]
EC50 (7-day reproduction)53 - 2,470 µg/LLemna minor (duckweed)[4]
EC50 (3-day growth)1,100 - 22,700 µg/LPseudokirchneriella subcapitata (green alga)[4]
NOEC (7-day)~10 mg/LPimephales promelas (fathead minnow)[4]
Degradation Data
Photodegradation Half-life (t½)~60 min20 µM ofloxacin solution under UV irradiation[4]
Thermal Degradation97% degradation in 30 min10 mg/L initial concentration, 70°C with S₂O₈²⁻[5]
Reaction with Sodium Hypochlorite (B82951)High reactivitypH-dependent[6]

Experimental Protocols

While high-temperature incineration is the standard for bulk disposal, several methods have been studied for the degradation of ofloxacin in laboratory and water treatment contexts. These protocols are provided for informational purposes and to illustrate the chemical principles of degradation. Any in-lab treatment of waste should be approved by your institution's EHS department.

Protocol 1: Photocatalytic Degradation (Illustrative)

This protocol is based on studies of ofloxacin degradation in aqueous solutions and is not intended for routine bulk waste disposal.

Objective: To degrade ofloxacin in an aqueous solution using a TiO₂ photocatalyst under UV irradiation.

Materials:

  • Aqueous solution of ofloxacin (e.g., 10 mg/L)

  • Titanium dioxide (TiO₂) nanoparticles (photocatalyst)

  • UV lamp

  • Magnetic stirrer

  • pH meter and adjustment solutions (e.g., dilute HCl, NaOH)

Procedure:

  • Prepare a 10 mg/L aqueous solution of ofloxacin.

  • Adjust the pH of the solution to approximately 4 using dilute HCl.

  • Add the TiO₂ photocatalyst to the solution at a concentration of 1 g/L.

  • Place the solution in a photoreactor equipped with a UV lamp and a magnetic stirrer.

  • Stir the solution in the dark for 30 minutes to allow for the adsorption of ofloxacin onto the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic degradation reaction.

  • Allow the reaction to proceed for a sufficient time (e.g., 120 minutes), monitoring the degradation if necessary with a suitable analytical method like HPLC.

  • The resulting solution should be collected and disposed of as hazardous waste, as complete mineralization is not guaranteed and byproducts may be present.

Protocol 2: Oxidation with Sodium Hypochlorite (for Decontamination)

This protocol is intended for the decontamination of surfaces with trace amounts of ofloxacin and should not be used for bulk waste neutralization without validation and EHS approval.

Objective: To decontaminate surfaces or equipment with trace amounts of ofloxacin.

Materials:

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Sodium hypochlorite solution (household bleach, typically 5-8% NaOCl)

  • Wipes or absorbent pads

  • Designated waste container for contaminated materials

Procedure:

  • Ensure the work is performed in a well-ventilated area.

  • Prepare a diluted solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach).

  • Wipe the contaminated surface with the diluted bleach solution. Studies have shown that ofloxacin reacts with sodium hypochlorite.[6]

  • Allow a contact time of at least 10-15 minutes.

  • Wipe the surface with a clean, water-dampened cloth or pad to remove any residual bleach.

  • Dispose of all contaminated materials (wipes, gloves, etc.) as chemical waste according to your institution's guidelines.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start Start cluster_assessment Waste Assessment cluster_collection Segregation & Collection cluster_containerization Containerization cluster_disposal Final Disposal cluster_end End start This compound Waste Generated assessment Hazardous Waste? (Consult SDS & EHS) start->assessment solid_waste Solid Waste (Contaminated PPE, etc.) assessment->solid_waste Yes liquid_waste Liquid Waste (Solutions) assessment->liquid_waste Yes labeled_container Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->labeled_container liquid_waste->labeled_container disposal Arrange Pickup by Licensed Waste Disposal Service for Incineration labeled_container->disposal end Properly Disposed disposal->end

Caption: this compound Disposal Workflow for Laboratories.

References

Essential Safety and Operational Guide for Handling Ofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of Ofloxacin Hydrochloride is paramount. This guide provides immediate safety, logistical, operational, and disposal plans, offering procedural, step-by-step guidance to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, adherence to appropriate personal protective equipment protocols is mandatory to prevent skin and eye contact, and inhalation.[1][2][3] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/GlassesShould be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection GlovesInspected before use; use proper glove removal technique to avoid skin contact.[1][2]
Lab CoatProvides a barrier to protect personal clothing.
Respiratory Protection Dust MaskUse type N95 (US) or type P1 (EN 143) as a backup to engineering controls.[2]

Operational Procedures

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[1][3] It is crucial to avoid contact with skin, eyes, and clothing.[3][4] After handling, it is important to wash hands thoroughly.[1][2]

The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][4] Recommended storage is often between 2-8°C, and it should be protected from light.[2][3][4]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid creating dust.[1][3] Spilled material should be swept up and placed into a suitable, closed container for disposal.[1][2][3]

Experimental Workflow for Handling this compound

G Figure 1: Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: Figure 1 outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Emergency and Disposal Plans

First-Aid Measures:

In case of accidental exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Emergency Response Logic

G Figure 2: Emergency Response Protocol for this compound Exposure cluster_assessment Initial Assessment cluster_actions Immediate Actions start Exposure Incident Occurs assess_scene Assess Scene for Safety start->assess_scene identify_exposure Identify Exposure Route assess_scene->identify_exposure skin Skin: Wash with Soap & Water identify_exposure->skin Skin eye Eyes: Rinse with Water for 15 mins identify_exposure->eye Eye inhalation Inhalation: Move to Fresh Air identify_exposure->inhalation Inhalation ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting identify_exposure->ingestion Ingestion seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Figure 2 illustrates the decision-making process for responding to an accidental exposure to this compound.

Disposal Plan:

Unused this compound and contaminated materials should be disposed of as hazardous waste.[1][2] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Some guidelines suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][5] Do not let the product enter drains.[1][2] For unused medicines in a non-laboratory context, follow DEA guidelines which may include mixing the substance with an undesirable material like coffee grounds or kitty litter before placing it in a sealed bag for household trash disposal, if no take-back program is available.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ofloxacin Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.